3,4,5-Trihydroxybenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trihydroxybenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIRDULWWGGNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188872 | |
| Record name | 3,4,5-Trihydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35388-10-4 | |
| Record name | 3,4,5-Trihydroxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35388-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trihydroxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035388104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trihydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trihydroxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3,4,5-Trihydroxybenzoyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Versatile Reagent in Organic Synthesis and Medicinal Chemistry
Introduction
3,4,5-Trihydroxybenzoyl chloride, also commonly known as galloyl chloride, is a reactive acyl chloride derived from gallic acid. Its trifunctional phenolic nature, combined with the reactivity of the acyl chloride group, makes it a valuable building block in the synthesis of a wide array of organic molecules. This guide provides a detailed overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The inherent antioxidant properties of the galloyl moiety have positioned it as a key component in the design and synthesis of novel therapeutic agents.
Chemical and Physical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below. It is crucial to handle this compound under anhydrous conditions due to the high reactivity of the acyl chloride group with water, which leads to hydrolysis back to gallic acid.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | Galloyl chloride, 3,4,5-trihydroxybenzoic acid chloride | [1][2] |
| CAS Number | 35388-10-4 | [1] |
| Molecular Formula | C₇H₅ClO₄ | [3] |
| Molecular Weight | 188.56 g/mol | [3] |
| Appearance | White solid | |
| Boiling Point (predicted) | 441.1 °C at 760 mmHg | [3] |
| Flash Point (predicted) | 220.6 °C | [3] |
| Density (predicted) | 1.696 g/cm³ | [3] |
| Solubility | Reacts with water. Soluble in anhydrous organic solvents like benzene. |
Synthesis of this compound
The primary method for the synthesis of this compound involves the chlorination of gallic acid. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation. To prevent unwanted side reactions with the hydroxyl groups, they are often protected prior to the chlorination step. However, direct chlorination under controlled conditions is also possible.
Experimental Protocol: Synthesis from Gallic Acid
This protocol describes a general procedure for the synthesis of this compound from gallic acid using thionyl chloride.
Materials:
-
Gallic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene (or another suitable inert solvent)
-
Pyridine (optional, as a catalyst and HCl scavenger)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend anhydrous gallic acid in an excess of anhydrous benzene.
-
Slowly add thionyl chloride to the suspension. A slight excess of thionyl chloride is typically used to ensure complete conversion.
-
If desired, a catalytic amount of pyridine can be added to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by the cessation of hydrogen chloride gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable anhydrous solvent.
Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases. All glassware must be thoroughly dried to prevent hydrolysis of the product.
Applications in Organic Synthesis and Drug Development
The primary utility of this compound lies in its ability to introduce the galloyl moiety into other molecules through acylation reactions. This process, known as galloylation, is widely employed to synthesize a variety of esters and amides.
Galloylation of Bioactive Molecules
The addition of a galloyl group to natural products and other bioactive molecules can significantly enhance their pharmacological properties, particularly their antioxidant and anticancer activities. The phenolic hydroxyl groups of the galloyl moiety are excellent hydrogen donors, enabling them to scavenge free radicals effectively.
Experimental Protocol: Synthesis of a Gallate Ester
This protocol provides a general method for the synthesis of a gallate ester from this compound and an alcohol.
Materials:
-
This compound
-
An alcohol (R-OH)
-
Anhydrous pyridine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (or another suitable inert solvent)
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of anhydrous pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the cooled alcohol-pyridine mixture.
-
Allow the reaction to stir at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove pyridine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude gallate ester can be purified by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
Derivatives of gallic acid, which can be readily synthesized using this compound, have been shown to modulate various signaling pathways implicated in a range of diseases, including cancer and inflammatory conditions.
Antioxidant and Pro-oxidant Activities
The galloyl moiety is a potent antioxidant due to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. However, under certain conditions, gallic acid and its derivatives can also exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
Modulation of Signaling Pathways
Gallic acid and its derivatives have been reported to influence several key signaling pathways:
-
NF-κB Signaling Pathway: Gallic acid can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[4] This inhibition can lead to the downregulation of pro-inflammatory cytokines and anti-apoptotic proteins.
-
JAK/STAT Signaling Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer. Gallic acid derivatives have been shown to modulate this pathway, leading to anti-proliferative effects.[5]
-
TNF-α Induced Necroptosis: Gallic acid has been shown to induce necroptosis (a form of programmed cell death) in activated hepatic stellate cells through the TNF-α signaling pathway.[6] This suggests a potential therapeutic application in liver fibrosis.
The following diagram illustrates a simplified overview of how gallic acid derivatives can modulate these signaling pathways.
References
- 1. This compound | 35388-10-4 [chemicalbook.com]
- 2. This compound | CAS#:35388-10-4 | Chemsrc [chemsrc.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gallic Acid Induces Necroptosis via TNF–α Signaling Pathway in Activated Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
3,4,5-Trihydroxybenzoyl Chloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,4,5-trihydroxybenzoyl chloride, also known as galloyl chloride. This compound is a key reagent in the synthesis of a wide range of biologically active molecules, particularly polyphenol esters and amides with significant applications in pharmacology and materials science.
Core Chemical Properties
This compound is a reactive acyl chloride derived from gallic acid. Its trifunctional nature, combining the reactivity of an acyl chloride with the antioxidant and chelating properties of a pyrogallol group, makes it a versatile building block in organic synthesis.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally derived, other values are based on computational predictions due to the compound's high reactivity and limited isolated characterization in the literature.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Galloyl chloride, 3,4,5-trihydroxybenzoic acid chloride | - |
| CAS Number | 35388-10-4 | [1] |
| Molecular Formula | C₇H₅ClO₄ | [2][3] |
| Molecular Weight | 188.57 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 441.1 ± 45.0 °C (at 760 mmHg, Predicted) | [4] |
| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 220.6 °C (Predicted) | - |
| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous, non-protic organic solvents like THF, Dioxane. | - |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by two key features: the highly electrophilic acyl chloride group and the nucleophilic phenolic hydroxyl groups.
-
Acyl Chloride Reactivity : The carbonyl carbon is highly susceptible to nucleophilic attack. It readily reacts with alcohols, phenols, amines, and water to form the corresponding esters, amides, and the parent gallic acid. These reactions are typically rapid and exothermic, often requiring base catalysis (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
-
Phenolic Hydroxyl Reactivity : The three hydroxyl groups are acidic and can be deprotonated. They are also prone to oxidation. In many synthetic applications, these groups are protected, commonly as benzyl or silyl ethers, to prevent unwanted side reactions with the acyl chloride or other reagents.
Spectroscopic Properties
Experimental spectroscopic data for isolated this compound is not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure:
-
¹H NMR : A singlet would be expected for the two aromatic protons (H-2 and H-6) in a symmetrical solvent. The three hydroxyl protons would appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.
-
¹³C NMR : Signals would be anticipated for the carbonyl carbon (~165-170 ppm), the four distinct aromatic carbons (C1, C2/6, C3/5, C4), with the oxygen-substituted carbons appearing at lower field.
-
IR Spectroscopy : Key vibrational bands would include a strong C=O stretch for the acyl chloride (~1750-1800 cm⁻¹), a broad O-H stretching band for the hydroxyl groups (~3200-3600 cm⁻¹), and C=C stretching bands for the aromatic ring (~1580-1610 cm⁻¹).
-
Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 188 for ³⁵Cl and 190 for ³⁷Cl isotopes, with a characteristic 3:1 isotopic ratio. A prominent fragment would correspond to the loss of chlorine (M-Cl)⁺.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a typical acylation reaction. Note: Due to the high reactivity of the unprotected hydroxyl groups with many chlorinating agents, the synthesis is often performed on a protected precursor.
Protocol 1: Synthesis of 3,4,5-Tris(benzyloxy)benzoyl chloride
This protocol is adapted from the synthesis of protected galloyl chloride derivatives and is a common strategy to avoid side reactions.
Materials:
-
3,4,5-Tris(benzyloxy)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator
-
Nitrogen or Argon gas supply
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend 3,4,5-tris(benzyloxy)benzoic acid (1 equivalent) in anhydrous toluene or DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature.[5]
-
Heat the reaction mixture to reflux (for SOCl₂ in toluene, ~90 °C) or stir at room temperature (for (COCl)₂ in DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
Once the reaction is complete (the mixture becomes a clear solution), allow the flask to cool to room temperature.
-
Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with anhydrous toluene twice.
-
The resulting crude 3,4,5-tris(benzyloxy)benzoyl chloride, typically a solid or viscous oil, is used immediately in the next step without further purification.
Protocol 2: Esterification using Galloyl Chloride (General Procedure)
This protocol describes a typical application of a galloyl chloride derivative in the synthesis of a gallate ester.
Materials:
-
Alcohol or Phenol (1 equivalent)
-
Crude 3,4,5-tris(benzyloxy)benzoyl chloride (1.1-1.2 equivalents)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard aqueous workup solutions (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol or phenol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine or TEA (1.5-2.0 equivalents) to the solution.
-
Dissolve the crude 3,4,5-tris(benzyloxy)benzoyl chloride (1.1-1.2 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled, stirred solution of the alcohol/phenol.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired protected gallate ester.
-
If the final product requires free hydroxyl groups, the benzyl protecting groups can be removed via catalytic hydrogenation (e.g., H₂, Pd/C).
Biological Relevance and Signaling Pathways
While this compound is a synthetic reagent, its derivatives, particularly gallate esters like epigallocatechin gallate (EGCG), are renowned for their potent biological activities.[6] These molecules modulate numerous intracellular signaling pathways, making them a focus of drug development for cancer, inflammatory diseases, and neurodegenerative disorders.
PI3K/Akt Signaling Pathway Modulation by EGCG
EGCG is a well-documented inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer cells, promoting survival and proliferation.[6][7][8][9] EGCG can suppress the phosphorylation and activation of Akt, leading to the induction of apoptosis (programmed cell death) in cancer cells.[6][7]
Caption: EGCG inhibits the PI3K/Akt pathway, reducing cell survival and promoting apoptosis.
Nrf2 Antioxidant Response Pathway Activation by Gallic Acid
Gallic acid and its derivatives are potent antioxidants. One key mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12][13] Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. Oxidative stress or the presence of activators like gallic acid disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1).[10][11]
Caption: Gallic acid activates the Nrf2 antioxidant pathway by disrupting Keap1 binding.
Conclusion
This compound is a valuable and highly reactive intermediate for the synthesis of complex molecules in drug discovery and materials science. Its utility is derived from the ability to introduce the biologically significant galloyl moiety onto various scaffolds. A thorough understanding of its chemical properties, reactivity, and appropriate handling procedures—particularly the need for anhydrous conditions and often, protection of the hydroxyl groups—is critical for its successful application in research and development. The biological activities of its derivatives, which modulate key cellular signaling pathways, underscore the continued importance of this chemical building block.
References
- 1. This compound | 35388-10-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H5ClO4 | CID 3015771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 35388-10-4 [m.chemicalbook.com]
- 5. Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride [benchchem.com]
- 6. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of EGCG induced apoptosis in lung cancer cells by inhibiting PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. europeanreview.org [europeanreview.org]
- 10. Gallic acid protect against spinal cord ischemia-reperfusion injury in rat via activation of Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - ProQuest [proquest.com]
- 12. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3,4,5-Trihydroxybenzoyl Chloride from Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthetic pathways for producing 3,4,5-trihydroxybenzoyl chloride, a valuable intermediate in the development of a wide range of pharmaceutical compounds and other chemical entities. Due to the inherent reactivity of the phenolic hydroxyl groups in the starting material, gallic acid, a direct conversion to the acid chloride is not feasible. This guide details the necessary protection and deprotection strategies, along with the core chemical transformations involved.
Introduction
Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants.[1][2][3][4] Its derivatives are of significant interest in medicinal chemistry due to their antioxidant, anti-inflammatory, and anticancer properties. The conversion of gallic acid to its corresponding acyl chloride, this compound (also known as galloyl chloride), provides a highly reactive intermediate for the synthesis of gallic acid amides and esters, which are often explored as potential therapeutic agents.
However, the three phenolic hydroxyl groups are susceptible to reaction with common chlorinating agents used for the synthesis of acyl chlorides. Therefore, a successful synthesis necessitates the protection of these hydroxyl groups prior to the chlorination of the carboxylic acid moiety. The most common and effective strategies involve acetylation or benzylation of the hydroxyl groups.
General Synthetic Strategy
The overall synthetic strategy for obtaining this compound from gallic acid can be broken down into a three-step process. This logical workflow is essential for achieving a high yield and purity of the final product.
Figure 1: General experimental workflow for the synthesis of gallic acid derivatives via the acyl chloride.
Protection of Phenolic Hydroxyl Groups
The initial and most critical step is the protection of the three phenolic hydroxyl groups of gallic acid. This prevents unwanted side reactions during the subsequent chlorination step. Two common protection strategies are acetylation and benzylation.
Acetylation of Gallic Acid
Gallic acid can be converted to 3,4,5-triacetoxybenzoic acid by reaction with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base.[5]
Experimental Protocol:
-
Dissolve gallic acid in an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride with vigorous stirring.
-
Continue stirring until the reaction is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 3,4,5-triacetoxybenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Benzylation of Gallic Acid
An alternative protection strategy is the benzylation of the hydroxyl groups to yield 3,4,5-tris(benzyloxy)benzoic acid. This is typically achieved by reacting gallic acid with benzyl chloride in the presence of a base.
Experimental Protocol:
-
Suspend gallic acid and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone).
-
Add benzyl chloride to the suspension.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Formation of the Acyl Chloride
Once the hydroxyl groups are protected, the carboxylic acid can be converted to the corresponding acyl chloride using a variety of standard chlorinating agents.[6][7][8]
Common Chlorinating Agents and Conditions
| Reagent | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in an inert solvent (e.g., toluene, DCM) with a catalytic amount of DMF.[6][9] | SO₂ (gas), HCl (gas) | A very common and effective reagent. Gaseous byproducts are easily removed. |
| Oxalyl Chloride ((COCl)₂) | Stirring at room temperature in an inert solvent (e.g., DCM) with a catalytic amount of DMF.[6] | CO (gas), CO₂ (gas), HCl (gas) | Milder conditions than thionyl chloride, often used for sensitive substrates. |
| Phosphorus Pentachloride (PCl₅) | Reaction in the cold, often without a solvent. | POCl₃, HCl (gas) | A strong chlorinating agent. |
| Phosphorus Trichloride (PCl₃) | Gentle warming may be required. | H₃PO₃ | Less vigorous reaction than with PCl₅. |
Experimental Protocol (using Thionyl Chloride):
-
Place the protected gallic acid (e.g., 3,4,5-triacetoxybenzoic acid) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add an excess of thionyl chloride. A catalytic amount of DMF can be added to accelerate the reaction.
-
Gently reflux the mixture until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude protected galloyl chloride can often be used in the next step without further purification.
Deprotection
The protected galloyl chloride is a reactive intermediate that is typically used immediately in a subsequent reaction with a nucleophile (e.g., an amine or alcohol) to form the desired amide or ester. Following this, the protecting groups are removed to yield the final 3,4,5-trihydroxybenzoyl derivative.
Deacetylation
The acetyl protecting groups can be removed by hydrolysis under acidic or basic conditions.
Experimental Protocol (Basic Hydrolysis):
-
Dissolve the acetylated product in a suitable solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of a base such as sodium hydroxide or sodium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with an acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the final product.
Debenzylation
The benzyl protecting groups are most commonly removed by catalytic hydrogenation.
Experimental Protocol:
-
Dissolve the benzylated product in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the deprotection is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Summary and Outlook
The synthesis of this compound from gallic acid is a multi-step process that hinges on the effective protection of the phenolic hydroxyl groups. The choice of protecting group (e.g., acetyl or benzyl) will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. Following the formation of the protected acyl chloride, subsequent reaction with a nucleophile and deprotection affords the desired 3,4,5-trihydroxybenzoyl derivative. This guide provides a foundational understanding of the key transformations and experimental considerations for researchers and drug development professionals working with this important class of compounds.
References
- 1. GALLIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Gallic acid - Wikipedia [en.wikipedia.org]
- 3. Cas 149-91-7,Gallic acid | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Synthesis routes of 4-hydroxybenzoyl Chloride [benchchem.com]
An In-depth Technical Guide to 3,4,5-Trihydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity: 3,4,5-Trihydroxybenzoyl Chloride
CAS Number: 35388-10-4[1]
This technical guide provides a comprehensive overview of this compound, also known as galloyl chloride. This compound serves as a crucial reagent in the synthesis of various biologically active molecules, particularly esters and amides of gallic acid (3,4,5-trihydroxybenzoic acid). The inherent reactivity of the acyl chloride group, combined with the antioxidant and signaling-modulatory properties of the galloyl moiety, makes it a compound of significant interest in medicinal chemistry and drug development.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₅ClO₄ |
| Molecular Weight | 188.57 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Reacts with water and other protic solvents |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of Acyl Chlorides
This protocol is a generalized procedure and may require optimization for this compound, particularly concerning the protection of the hydroxyl groups to prevent unwanted side reactions.
Materials:
-
3,4,5-Trihydroxybenzoic acid (or a protected derivative)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
-
Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize evolved HCl and SO₂ gases), suspend the 3,4,5-Trihydroxybenzoic acid in the anhydrous aprotic solvent.
-
Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the dissolution of the starting material and the cessation of gas evolution).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can then be purified, for instance, by recrystallization from a non-polar solvent or by distillation under high vacuum, though the latter may be challenging due to the compound's likely high boiling point and thermal sensitivity.
A patent for the synthesis of 3,4,5-trimethoxybenzoyl chloride describes reacting 3,4,5-trimethoxybenzoic acid with bis(trichloromethyl)carbonate in an organic solvent with an organic amine catalyst.[3] Another described method for a similar compound involves suspending the benzoic acid derivative in toluene, adding thionyl chloride and N,N-dimethylformamide, and heating the mixture.[2]
Biological Activities and Mechanisms of Action
The biological activities of compounds derived from this compound are largely attributed to the galloyl moiety. Gallic acid and its derivatives are well-documented for their antioxidant, anti-inflammatory, and antiviral properties.[4][5]
Antioxidant Activity
The antioxidant capacity of galloyl derivatives is a key feature. The number and position of hydroxyl groups on the phenyl ring are critical for this activity, with the 3,4,5-trihydroxy substitution pattern being particularly effective at scavenging free radicals.[6] The antioxidant activity of various galloyl quinic derivatives has been shown to increase with the number of galloyl groups.[7]
The table below summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of gallic acid and some of its derivatives, providing a quantitative measure of their antioxidant potential.
| Compound | EC₅₀ (mM) | Reference |
| Gallic Acid (GA) | 0.206 | [8] |
| Galloyl Phytol (GP) | 0.256 | [8] |
| Galloyl Palmitate (GPa) | 0.262 | [8] |
| Galloyl Ethyl Ester (GE) | 0.263 | [8] |
| Tert-Butylhydroquinone (TBHQ) | 0.431 | [8] |
| Butylated Hydroxyanisole (BHA) | 0.621 | [8] |
| Butylated Hydroxytoluene (BHT) | 0.956 | [8] |
EC₅₀ is the concentration required to decrease the initial DPPH radical concentration by 50%. A lower EC₅₀ indicates higher antioxidant activity.
Anti-HIV Activity
Derivatives of 3,4,5-trihydroxybenzoic acid have shown promising activity against the Human Immunodeficiency Virus (HIV). Some gallic acid alkyl esters have been found to inhibit HIV-1 protease by preventing its dimerization, a crucial step in the viral life cycle.[9] This mechanism is distinct from many existing protease inhibitors that target the enzyme's active site.
Modulation of Signaling Pathways
The galloyl moiety has been implicated in the modulation of key cellular signaling pathways involved in inflammation and cancer, namely the NF-κB and MAPK pathways.
NF-κB Signaling Pathway:
Gallic acid and its semi-synthetic esters have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating inflammatory responses and cell survival.[9] The inhibition of NF-κB activation is a potential mechanism for the anti-inflammatory and cancer chemopreventive effects of galloyl compounds. Gallic acid has been shown to improve inflammation in ulcerative colitis by inhibiting the NF-κB pathway.[4]
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. There is evidence to suggest that compounds with structures related to gallic acid can influence MAPK signaling. For instance, certain natural compounds can trigger apoptosis in cancer cells via the MAPK pathway.[10]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
NF-κB Inhibition Pathway
Caption: Proposed mechanism of NF-κB inhibition by galloyl compounds.
Logical Relationship in Drug Development
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of a wide array of biologically active compounds. Its utility stems from the facile introduction of the galloyl moiety, which imparts potent antioxidant properties and the ability to modulate key signaling pathways involved in inflammation and viral replication. Further research into the synthesis of novel galloyl derivatives and a deeper understanding of their mechanisms of action will likely lead to the development of new therapeutic agents for a variety of diseases. This guide provides a foundational understanding for researchers and professionals in the field of drug development to explore the potential of this versatile compound.
References
- 1. This compound | C7H5ClO4 | CID 3015771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride [benchchem.com]
- 3. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]
- 4. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trihydroxy benzoic acid (gallic acid), the hepatoprotective principle in the fruits of Terminalia belerica-bioassay guided activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The impact of apoptosis-inducing MAPK and glycolytic pathways modulated by Aloe vera and royal jelly in lung and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
3,4,5-Trihydroxybenzoyl chloride solubility in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Trihydroxybenzoyl chloride (also known as galloyl chloride) in organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on providing detailed experimental protocols for solubility determination, qualitative solubility insights based on related compounds, and relevant biological context for drug development professionals.
Quantitative Solubility Data
However, based on the solvents used in the synthesis of structurally similar compounds such as 3,4,5-trimethoxybenzoyl chloride and 3,4,5-triacetoxybenzoyl chloride, a qualitative solubility profile can be inferred.
Table 1: Inferred Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Inferred Solubility | Rationale/Notes |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble | THF is a common solvent for reactions involving acyl chlorides. |
| Diethyl Ether | Likely Soluble | Often used in the work-up and purification of related compounds. | |
| Chlorinated Solvents | Dichloromethane (DCM) | Likely Soluble | A common, non-reactive solvent for acyl chloride reactions. |
| Chloroform | Likely Soluble | Similar properties to DCM. | |
| Esters | Ethyl Acetate | Likely Soluble with Caution | Used in extractions; however, potential for slow reaction over time. |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Likely Soluble | Often used as a catalyst or solvent in the synthesis of acyl chlorides, indicating good solubility.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent, though its reactivity should be considered. | |
| Acetone | Likely Soluble with Caution | Potential for reaction with the acyl chloride (enolization). | |
| Alcohols | Ethanol, Methanol | Reactive | The hydroxyl group will react with the acyl chloride to form an ester. These are not suitable solvents. |
| Hydrocarbons | Toluene, Hexane | Likely Sparingly Soluble to Insoluble | The high polarity of the trihydroxybenzoyl moiety suggests low solubility in nonpolar solvents. Toluene is sometimes used as a solvent for the synthesis of related, less polar acyl chlorides.[2] |
Experimental Protocols
Given the absence of standardized quantitative data, a robust experimental protocol is crucial for researchers needing to determine the solubility of this compound for their specific applications. The following protocol is a recommended starting point, adapted from general solubility guidelines to account for the reactivity of acyl chlorides.
Protocol for Quantitative Solubility Determination of this compound
Objective: To determine the equilibrium solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Constant temperature bath or incubator
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the anhydrous organic solvent to the vial.
-
Seal the vial tightly with the PTFE-lined cap.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker set to the desired temperature.
-
Agitate the samples for a predetermined period to reach equilibrium. A preliminary experiment to determine the time to reach equilibrium is recommended (e.g., taking measurements at 2, 4, 8, 24, and 48 hours).[3] Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the solid to settle.
-
Under an inert atmosphere, carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.
-
Dilute the filtered solution with the same anhydrous solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Safety Precautions:
-
This compound is an acyl chloride and is expected to be corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Use anhydrous solvents and techniques to prevent hydrolysis of the acyl chloride.
Mandatory Visualizations
Synthesis Workflow
The synthesis of this compound typically starts from gallic acid. A common method involves the protection of the hydroxyl groups, followed by chlorination of the carboxylic acid, and subsequent deprotection. A simplified logical workflow for its preparation is presented below.
Caption: Logical workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement in Drug Development
While specific signaling pathways for this compound are not well-documented, its precursor, gallic acid, and its derivatives are known to possess various biological activities, including anti-inflammatory and anti-cancer effects.[4] These activities often involve the modulation of intracellular signaling pathways. For instance, gallic acid derivatives have been reported to interfere with signaling pathways involving Ca2+ and oxygen free radicals.[4]
The following diagram illustrates a generalized signaling cascade that could be a target for galloyl derivatives in a drug development context, leading to the inhibition of pro-inflammatory gene expression.
Caption: Generalized signaling pathway potentially modulated by galloyl derivatives.
References
An In-depth Technical Guide on the Core Mechanism of Action of 3,4,5-Trihydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature primarily details the mechanism of action of gallic acid (3,4,5-trihydroxybenzoic acid), the hydrolysis product of 3,4,5-trihydroxybenzoyl chloride. Due to its high reactivity, it is presumed that this compound exerts its biological effects predominantly through its conversion to gallic acid. This guide, therefore, focuses on the well-documented mechanisms of gallic acid.
Executive Summary
Gallic acid, a naturally occurring phenolic compound, demonstrates a multifaceted mechanism of action, making it a compound of significant interest in therapeutic research. Its biological activities are primarily attributed to three core mechanisms: potent antioxidant and radical scavenging activity, significant anti-inflammatory effects through the modulation of key signaling pathways, and effective metal chelation. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Mechanisms of Action
The therapeutic potential of gallic acid stems from its distinct chemical structure, featuring a trihydroxylated phenyl ring. This configuration is central to its antioxidant, anti-inflammatory, and metal-chelating properties.
Antioxidant and Radical Scavenging Activity
Gallic acid is a powerful antioxidant capable of neutralizing a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in protecting cells and tissues from oxidative stress, a key factor in the pathogenesis of numerous diseases. The primary antioxidant mechanisms include:
-
Free Radical Scavenging: Gallic acid can donate hydrogen atoms from its hydroxyl groups to free radicals, thereby stabilizing them and terminating radical chain reactions. It is recognized as a more potent antioxidant than the reference compound, Trolox.[1]
-
Inhibition of Lipid Peroxidation: By scavenging free radicals, gallic acid effectively prevents the oxidative degradation of lipids in cell membranes.
-
Maintenance of Endogenous Defense Systems: Gallic acid can support the body's natural antioxidant defenses.[2]
The antioxidant capacity of gallic acid has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample.
| Assay | Radical | IC50 of Gallic Acid | Reference |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 13.2 µM | [3] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | - | [4] |
Note: The ABTS radical scavenging activity of gallic acid is also very high, though specific IC50 values can vary between studies.
This protocol outlines a common method for determining the free radical scavenging activity of a compound using the stable DPPH radical.
-
Preparation of DPPH Solution: Dissolve 3.94 mg of DPPH powder in 50 ml of methanol to prepare a stock solution.[5]
-
Preparation of Test Samples: Dilute the test compound (e.g., gallic acid) with ethanol or methanol to various concentrations (e.g., 0.25, 0.5, 1, and 2 mg/mL).[6]
-
Reaction Mixture: Mix the DPPH solution with the test samples at a ratio of 1:4 in a 96-well microplate.[6]
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[5][6]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 517 nm using a microplate reader.[5][6]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
Anti-inflammatory Mechanism
Gallic acid exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]
-
Inhibition of NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Gallic acid can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This keeps NF-κB sequestered in the cytoplasm and prevents it from translocating to the nucleus to initiate the transcription of inflammatory mediators.[7][9]
-
Modulation of MAPK Pathway: The MAPK pathway, which includes kinases like p38, JNK, and ERK, plays a vital role in cellular responses to inflammatory stimuli. Gallic acid has been shown to inhibit the phosphorylation of these key signaling molecules, thereby downregulating the inflammatory cascade.[7][9]
By inhibiting these pathways, gallic acid effectively reduces the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[7][9][10]
This protocol describes a general workflow for assessing the inhibitory effect of a compound on NF-κB activation in a cell-based assay.
-
Cell Culture: Culture a suitable cell line (e.g., Caco-2, RAW 264.7 macrophages) in appropriate media and conditions.[7][8]
-
Cell Treatment: Pre-treat the cells with various concentrations of gallic acid for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent, such as lipopolysaccharide (LPS).[7][9][10]
-
Cell Lysis and Protein Extraction: After the incubation period, lyse the cells and extract the total protein.
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB pathway (e.g., phospho-p65, phospho-IκBα) and MAPK pathway (e.g., phospho-p38, phospho-JNK, phospho-ERK). Use antibodies specific to the phosphorylated and total forms of these proteins.
-
Cytokine Measurement: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an ELISA kit.
-
Data Analysis: Quantify the protein bands from the Western blots and normalize the levels of phosphorylated proteins to the total protein levels. Analyze the cytokine levels and compare the results from the treated groups to the control groups.
Metal Chelation
The three hydroxyl groups on the galloyl moiety of gallic acid enable it to act as an effective chelating agent, forming stable complexes with various metal ions, including iron (Fe), copper (Cu), aluminum (Al), lead (Pb), and cadmium (Cd).[11][12][13] This metal-chelating ability contributes to its biological activities in several ways:
-
Antioxidant Effect: By chelating transition metals like iron and copper, gallic acid can prevent them from participating in Fenton-like reactions, which generate highly reactive hydroxyl radicals.
-
Antibacterial Activity: The chelation of essential metal ions can disrupt bacterial metabolism and growth.[14]
-
Detoxification: Gallic acid can form complexes with toxic heavy metals, potentially aiding in their removal from the body.[15]
This protocol outlines a method to determine the metal-chelating activity of a compound.
-
Preparation of Reagents: Prepare solutions of the test compound (gallic acid), a metal salt (e.g., FeCl2), and a metal indicator (e.g., ferrozine).
-
Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with the metal salt solution.
-
Incubation: Allow the mixture to incubate for a specific period to allow for complex formation.
-
Addition of Indicator: Add the metal indicator to the mixture. The indicator will bind to any free metal ions, resulting in a color change.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the metal-indicator complex.
-
Calculation of Chelating Activity: The percentage of metal-chelating activity is calculated using the following formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance of the test sample.
Conclusion
The mechanism of action of this compound is intrinsically linked to its hydrolysis product, gallic acid. Gallic acid's potent antioxidant, anti-inflammatory, and metal-chelating properties, supported by a growing body of scientific evidence, position it as a promising candidate for further investigation in drug development. The detailed understanding of its core mechanisms, as outlined in this guide, provides a solid foundation for researchers and scientists to explore its therapeutic potential across a range of diseases characterized by oxidative stress and inflammation. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety in human health.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scielo.br [scielo.br]
- 5. youtube.com [youtube.com]
- 6. 2.4. DPPH radical-scavenging activity [bio-protocol.org]
- 7. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gallic Acid Inhibits Lipid Accumulation via AMPK Pathway and Suppresses Apoptosis and Macrophage-Mediated Inflammation in Hepatocytes [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway [cdn.sciengine.com]
- 11. researchgate.net [researchgate.net]
- 12. Unlocking Semiconductor Innovation through Gallic Acid’s Metal Chelating Power-Leshan Sanjiang Biotechnology Co., LTD.-Sanjiang-Biology [en.sanjiangbio-tech.com]
- 13. mdpi.com [mdpi.com]
- 14. Dependence of the Fe(II)-Gallic Acid Coordination Compound Formation Constant on the pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. recentscientific.com [recentscientific.com]
The Synthesis of 3,4,5-Trihydroxybenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trihydroxybenzoyl chloride, also known as galloyl chloride, is a reactive acyl chloride derived from gallic acid. Its trifunctional nature makes it a valuable building block in the synthesis of a wide range of compounds, including antioxidants, enzyme inhibitors, and dendrimers. This technical guide provides an in-depth overview of the synthetic routes for the preparation of this compound, detailing experimental protocols, and presenting key quantitative data. Two primary synthetic strategies are discussed: the direct chlorination of gallic acid and a route involving the protection and subsequent deprotection of the hydroxyl groups.
Introduction
Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants. The conversion of gallic acid to its corresponding acyl chloride, this compound, significantly enhances its reactivity, enabling its use as a galloylating agent in organic synthesis. The primary challenge in the synthesis of this compound lies in the presence of the three reactive hydroxyl groups, which can undergo side reactions under the conditions required for acyl chloride formation. This guide explores methodologies to address this challenge.
Synthetic Methodologies
Two principal routes for the synthesis of this compound are presented:
-
Route 1: Direct Chlorination of Gallic Acid. This approach involves the direct conversion of the carboxylic acid moiety of gallic acid to an acyl chloride.
-
Route 2: Protection-Deprotection Strategy. This method involves the protection of the hydroxyl groups of gallic acid, followed by the formation of the acyl chloride and subsequent deprotection.
Route 1: Direct Chlorination of Gallic Acid
The direct conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Several reagents are commonly employed for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). Thionyl chloride is a frequently used reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| Gallic Acid | 170.12 | ≥98% |
| Thionyl Chloride (SOCl₂) | 118.97 | ≥99% |
| Anhydrous Dichloromethane (DCM) | 84.93 | ≥99.8% |
| Anhydrous Toluene | 92.14 | ≥99.8% |
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add gallic acid (1.70 g, 10 mmol).
-
Add anhydrous dichloromethane (20 mL) to the flask.
-
Slowly add thionyl chloride (1.6 mL, 22 mmol) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure.
-
Add anhydrous toluene (20 mL) to the residue and evaporate under reduced pressure to azeotropically remove any remaining traces of thionyl chloride. Repeat this step if necessary.
-
The resulting crude this compound is obtained as a solid and should be used immediately in the next step due to its moisture sensitivity.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| Gallic Acid | 10 mmol |
| Thionyl Chloride | 22 mmol |
| Product (Theoretical) | |
| Molecular Formula | C₇H₅ClO₄ |
| Molar Mass | 188.56 g/mol |
| Theoretical Yield | 1.89 g |
Note: The yield and purity of the crude product can vary and it is typically used without further purification.
Route 2: Protection-Deprotection Strategy
To circumvent potential side reactions with the phenolic hydroxyl groups, a protection-deprotection strategy can be employed. The hydroxyl groups of gallic acid are first protected, commonly as acetyl esters. The resulting 3,4,5-triacetoxybenzoic acid is then converted to the acyl chloride, followed by deprotection of the acetyl groups.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| Gallic Acid | 170.12 | ≥98% |
| Acetic Anhydride | 102.09 | ≥99% |
| Pyridine | 79.10 | ≥99.8% |
Procedure:
-
Suspend gallic acid (17.0 g, 100 mmol) in acetic anhydride (40 mL, 424 mmol).
-
Slowly add pyridine (5 mL) as a catalyst.
-
Heat the mixture at 60-80 °C for 2 hours.
-
Pour the reaction mixture into ice-water with stirring to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 3,4,5-triacetoxybenzoic acid.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| 3,4,5-Triacetoxybenzoic Acid | 296.23 | As prepared |
| Thionyl Chloride (SOCl₂) | 118.97 | ≥99% |
| 1,2-Dichloroethane | 98.96 | ≥99.8% |
Procedure:
-
In a round-bottom flask, combine 3,4,5-triacetoxybenzoic acid (57 g, 0.19 mol) and 1,2-dichloroethane (100 mL).[1]
-
Add thionyl chloride (34 g, 0.29 mol) to the mixture.[1]
-
Heat the reaction at 60 °C for 2 hours.[1]
-
Distill off the excess thionyl chloride and 1,2-dichloroethane under reduced pressure to obtain 3,4,5-triacetoxybenzoyl chloride.[1]
Quantitative Data:
| Parameter | Value |
| Reactants | |
| 3,4,5-Triacetoxybenzoic Acid | 0.19 mol |
| Thionyl Chloride | 0.29 mol |
| Product | |
| Molecular Formula | C₁₃H₁₁ClO₇ |
| Molar Mass | 314.67 g/mol |
| Yield | 61 g |
The deprotection of the acetyl groups can be achieved under acidic or basic conditions. However, given the reactivity of the acyl chloride, a mild acidic methanolysis is often preferred.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| 3,4,5-Triacetoxybenzoyl Chloride | 314.67 | As prepared |
| Anhydrous Methanol | 32.04 | ≥99.8% |
| Catalytic Acetyl Chloride | 78.50 | ≥98% |
Procedure:
-
Dissolve 3,4,5-triacetoxybenzoyl chloride in anhydrous methanol.
-
Add a catalytic amount of acetyl chloride to generate HCl in situ, which catalyzes the transesterification and subsequent deacetylation.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The resulting this compound is in solution and can be used directly for subsequent reactions.
Characterization Data
Due to its reactivity, isolating and fully characterizing pure this compound can be challenging. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₇H₅ClO₄ |
| Molar Mass | 188.56 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 35388-10-4 |
| 1H NMR (Predicted) | A singlet for the two aromatic protons (H-2 and H-6) and broad singlets for the three hydroxyl protons. The chemical shift of the aromatic protons would be downfield compared to gallic acid due to the electron-withdrawing acyl chloride group. |
| 13C NMR (Predicted) | Signals for the carbonyl carbon, the aromatic carbons bearing the hydroxyl groups, the aromatic carbon attached to the carbonyl group, and the two equivalent aromatic carbons. The carbonyl carbon signal would be in the typical range for acyl chlorides (165-175 ppm). |
| IR (Predicted, cm⁻¹) | A strong absorption band for the C=O stretching of the acyl chloride around 1750-1800 cm⁻¹, and a broad band for the O-H stretching of the phenolic hydroxyl groups around 3200-3600 cm⁻¹. |
Experimental Workflows
The following diagrams illustrate the logical flow of the two synthetic routes.
Conclusion
The synthesis of this compound can be accomplished through either direct chlorination of gallic acid or a more controlled protection-deprotection strategy. The choice of method depends on the desired purity of the final product and its intended application. The direct route is more atom-economical but may yield a less pure product that is suitable for immediate use. The protection-deprotection route provides a cleaner product but involves additional synthetic steps. This guide provides the necessary details for researchers to select and implement the most appropriate synthetic route for their needs.
References
An In-depth Technical Guide to 3,4,5-Trihydroxybenzoyl Chloride and its Natural Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trihydroxybenzoyl chloride, also known as galloyl chloride, is a highly reactive acyl chloride derived from gallic acid, a phenolic compound abundantly found in the plant kingdom. Due to the inherent reactivity of the acyl chloride functional group, especially in the presence of unprotected hydroxyl moieties, this compound is primarily a transient intermediate in organic synthesis. It serves as a valuable reagent for introducing the 3,4,5-trihydroxybenzoyl (galloyl) moiety into various molecules, a structural feature associated with a wide range of biological activities, including antioxidant, antimicrobial, and potential anti-cancer properties. This guide provides a comprehensive overview of the natural sources of its precursor, gallic acid, details the synthetic strategies for its preparation via protected intermediates, and outlines its potential applications in research and drug development.
Introduction
This compound (C₇H₅ClO₄) is the acyl chloride derivative of 3,4,5-trihydroxybenzoic acid (gallic acid). The presence of three phenolic hydroxyl groups and a reactive acyl chloride function makes this molecule susceptible to self-polymerization and hydrolysis, rendering its isolation and storage challenging. Consequently, it is often generated in situ or, more commonly, utilized in a protected form, such as 3,4,5-triacetoxybenzoyl chloride or 3,4,5-tris(benzyloxy)benzoyl chloride, for synthetic applications. The galloyl group, which this compound efficiently introduces, is a key component of many natural and synthetic compounds with significant biological activities.
Natural Sources of the Precursor: Gallic Acid
This compound itself is not found in nature. Its precursor, gallic acid (3,4,5-trihydroxybenzoic acid), is widely distributed throughout the plant kingdom, often as a component of hydrolyzable tannins. Gallic acid is biosynthesized in plants from 3-dehydroshikimate. A diverse array of plants and food items are rich sources of this valuable phenolic acid.
Table 1: Natural Sources of Gallic Acid
| Plant/Food Source | Part(s) | Reported Gallic Acid Content (mg/100g) |
| Fruits | ||
| Carob | Fruit | 24 - 165 |
| Strawberry | Fruit | Data varies |
| Grapes | Fruit | Data varies |
| Banana | Fruit | Data varies |
| Blueberry | Fruit | Data varies |
| Apple | Peels | Data varies |
| Blackcurrant | Fruit | Data varies |
| Guava | Fruit, Leaf, Twig | Data varies |
| Mango | Fruit | Data varies |
| Mulberry | Fruit | Data varies |
| Pomegranate | Fruit | Data varies |
| Nuts | ||
| Walnuts | - | Data varies |
| Cashews | - | Data varies |
| Hazelnuts | - | Data varies |
| Herbs and Spices | ||
| Cloves | - | Data varies |
| Sumac | - | Data varies |
| Beverages | ||
| Green Tea | Leaves | Data varies |
| Black Tea | Leaves | Data varies |
| Red Wine | - | Data varies |
| Other Plants | ||
| Gallnuts (Oak Galls) | - | High concentrations |
| Witch Hazel | Bark | Data varies |
| Oak Bark | Bark | Data varies |
| Cynomorium coccineum | Parasitic plant | Data varies |
| Myriophyllum spicatum | Aquatic plant | Data varies |
| Boswellia dalzielii | Stem bark | Data varies |
Note: The concentration of gallic acid can vary significantly based on the plant's growing conditions, maturity, and the extraction method used.
Synthesis of this compound
The direct conversion of gallic acid to this compound is not feasible due to the interference of the phenolic hydroxyl groups with the chlorinating agent. Therefore, a multi-step synthesis involving protection of the hydroxyl groups, formation of the acyl chloride, and subsequent deprotection is the required strategy. The most common approach involves the acetylation of the hydroxyl groups.
Synthetic Pathway
The overall synthetic pathway involves three main steps:
-
Protection: The three hydroxyl groups of gallic acid are protected, typically as acetyl esters, to form 3,4,5-triacetoxybenzoic acid.
-
Acyl Chloride Formation: The protected benzoic acid is then reacted with a chlorinating agent, such as thionyl chloride, to yield 3,4,5-triacetoxybenzoyl chloride.
-
Deprotection: The protecting acetyl groups are removed to generate the final product, this compound. This step is often performed immediately before its use in a subsequent reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3,4,5-Triacetoxybenzoic Acid (Protection)
-
Materials:
-
Gallic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a stirred solution of gallic acid in acetic anhydride, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into ice-cold water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol to yield pure 3,4,5-triacetoxybenzoic acid.
-
Step 2: Synthesis of 3,4,5-Triacetoxybenzoyl Chloride (Acyl Chloride Formation) [1]
-
Materials:
-
3,4,5-Triacetoxybenzoic acid
-
Thionyl chloride
-
1,2-Dichloroethane (solvent)
-
-
Procedure: [1]
-
A mixture of 3,4,5-triacetoxybenzoic acid (57 g, 0.19 mol) and thionyl chloride (34 g, 0.29 mol) in 100 ml of 1,2-dichloroethane is prepared in a round-bottom flask equipped with a reflux condenser.[1]
-
The reaction mixture is heated to 60°C and maintained for 2 hours.[1]
-
After the reaction is complete, the excess thionyl chloride and 1,2-dichloroethane are removed by distillation under reduced pressure.[1]
-
The resulting product is 3,4,5-triacetoxybenzoyl chloride (61 g).[1]
-
Step 3: Synthesis of this compound (Deprotection)
-
Note: This compound is highly reactive and is typically used immediately in the next synthetic step without isolation. The following is a general procedure for the hydrolysis of acetyl esters.
-
Materials:
-
3,4,5-Triacetoxybenzoyl chloride
-
Anhydrous, aprotic solvent (e.g., THF, Dichloromethane)
-
Mild acid or base catalyst in a controlled amount of a proton source (e.g., methanol).
-
-
Procedure (Hypothetical for in situ generation):
-
The protected acyl chloride is dissolved in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A carefully controlled amount of a deprotection reagent (e.g., a mild acid in methanol or a specific enzyme) is added at low temperature to initiate the removal of the acetyl groups.
-
The progress of the deprotection would be monitored by a suitable analytical technique (e.g., IR spectroscopy, watching for the disappearance of the ester carbonyl and appearance of hydroxyl peaks).
-
Once the deprotection is complete, the resulting solution containing this compound is used directly for the subsequent reaction.
-
Applications in Research and Drug Development
The primary application of this compound is as an acylating agent to introduce the galloyl moiety into various substrates. This is of significant interest in medicinal chemistry and materials science.
Synthesis of Bioactive Molecules
The galloyl group is a pharmacophore present in numerous natural products with interesting biological profiles. By using protected galloyl chloride, researchers can synthesize novel derivatives of existing drugs or natural products to enhance their therapeutic properties. For example, the esterification or amidation of alcohols, phenols, or amines with galloyl chloride can lead to new compounds with improved antioxidant or anti-cancer activities.
Caption: Workflow for creating and testing galloylated derivatives.
Polymer and Material Science
The antioxidant properties of the galloyl group can be imparted to polymers and other materials. This compound (or its protected form) can be used to functionalize polymer backbones or surfaces to create materials with enhanced stability against oxidative degradation.
Conclusion
This compound is a valuable, albeit challenging, synthetic intermediate. Its direct synthesis and isolation are hampered by its high reactivity. However, through a protection-acylation-deprotection strategy, the potent galloyl moiety can be effectively incorporated into a wide range of molecules. The abundance of its precursor, gallic acid, in nature provides a readily available starting point for its synthesis. Further research into the controlled synthesis and application of this compound will undoubtedly open new avenues in the development of novel therapeutics and advanced materials.
References
Theoretical Studies on 3,4,5-Trihydroxybenzoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 3,4,5-Trihydroxybenzoyl chloride (gallyl chloride), a reactive derivative of gallic acid. Due to a paucity of direct theoretical studies on this molecule, this paper extrapolates data from computational, spectroscopic, and synthetic investigations of its parent compound, gallic acid, and related benzoyl chlorides. The guide covers theoretical predictions of molecular structure and reactivity based on Density Functional Theory (DFT), plausible experimental protocols for its synthesis and characterization, and expected spectroscopic signatures. This document aims to serve as a foundational resource for researchers interested in the application of this compound in drug development and materials science, providing both a summary of available knowledge and a roadmap for future experimental and computational work.
Introduction
This compound, the acyl chloride derivative of gallic acid, is a key intermediate in the synthesis of a variety of esters and amides, many of which are of interest for their potential biological activities, including antioxidant and anticancer properties. The reactivity of the acyl chloride group, combined with the antioxidant potential of the trihydroxybenzoyl moiety, makes this a molecule of significant interest for the development of novel therapeutic agents and functional materials.
This guide synthesizes the available theoretical and experimental data on this compound and its closely related analogs to provide a detailed understanding of its chemical and physical properties.
Theoretical Studies and Computational Analysis
Molecular Geometry and Electronic Properties
Based on DFT calculations performed on benzoyl chloride and gallic acid, the geometry of this compound is expected to be largely planar, with the carbonyl group and the chlorine atom lying in the plane of the benzene ring.[1][2] The introduction of the three hydroxyl groups is predicted to influence the electronic distribution within the ring, enhancing its electron-donating character.
Quantum chemical calculations, such as those employing DFT with the B3LYP functional and a 6-311G(d,p) basis set, are suitable for optimizing the geometry and predicting the electronic properties of this molecule.[1] Key parameters that can be computationally derived are summarized in Table 1.
Table 1: Predicted Molecular Properties of this compound (Inferred from Analogous Compounds)
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₇H₅ClO₄ | General Chemical Knowledge |
| Molecular Weight | 188.56 g/mol | General Chemical Knowledge |
| Dipole Moment | Significant, due to electronegative O and Cl atoms | Inferred from benzoyl chloride studies |
| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity | Inferred from gallic acid derivative studies[3] |
| Electron Affinity | High, indicative of electrophilic character at the carbonyl carbon | Inferred from benzoyl chloride studies |
| Bond Dissociation Energy (O-H) | Relatively low, suggesting antioxidant potential | Inferred from gallic acid studies[4] |
Reactivity and Frontier Molecular Orbitals
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized on the acyl chloride group, making it susceptible to nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) is likely to be distributed across the trihydroxyphenyl ring, contributing to its antioxidant properties.
The logical workflow for a theoretical analysis of this molecule is depicted in the following diagram.
Caption: Logical workflow for the theoretical analysis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, standard procedures for the synthesis of acyl chlorides from carboxylic acids can be readily adapted.
Synthesis of this compound
The synthesis of this compound can be achieved by the chlorination of gallic acid. A common and effective reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5]
Materials:
-
Gallic acid (3,4,5-trihydroxybenzoic acid)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous toluene or other inert solvent
-
Anhydrous hexane
Procedure:
-
Suspend gallic acid in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
Add anhydrous hexane to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with anhydrous hexane, and dry under vacuum to yield this compound.
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
The synthesized this compound can be characterized using various spectroscopic techniques. Expected spectral data, inferred from related compounds, are presented in Table 2.[6]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | A singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two equivalent aromatic protons. Broad singlets for the hydroxyl protons (variable chemical shift). |
| ¹³C NMR | Signals for the carbonyl carbon (δ 165-175 ppm), the carbon attached to the carbonyl group (δ 120-130 ppm), the carbons bearing the hydroxyl groups (δ 140-150 ppm), and the aromatic CH carbons (δ 110-120 ppm).[6] |
| FT-IR (cm⁻¹) | A strong C=O stretching band for the acyl chloride (around 1750-1800 cm⁻¹). Broad O-H stretching bands (3200-3600 cm⁻¹). Aromatic C=C stretching bands (1450-1600 cm⁻¹). A C-Cl stretching band (600-800 cm⁻¹). |
| UV-Vis | Absorption maxima in the UV region, characteristic of the benzoyl chromophore, likely with a red shift due to the hydroxyl substituents.[6] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (188.56 g/mol ), with a characteristic isotopic pattern for the presence of chlorine. |
Conclusion
While direct theoretical and experimental studies on this compound are limited, a substantial amount of information can be inferred from its parent compound, gallic acid, and other related benzoyl chlorides. This guide provides a foundational understanding of the predicted molecular properties, a plausible synthetic route, and expected analytical data for this important chemical intermediate. The presented information is intended to facilitate further research and application of this compound in the fields of medicinal chemistry and materials science. Future work should focus on dedicated computational and experimental validation of the properties outlined in this document.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride [benchchem.com]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4,5-Trihydroxybenzoyl Chloride
Hazard Identification and Classification
3,4,5-Trihydroxybenzoyl chloride is a reactive acyl chloride. Based on its structural similarity to 3,4,5-Trimethoxybenzoyl chloride, it is anticipated to be a corrosive substance that causes severe skin burns and eye damage. It is also likely to be a respiratory irritant. The primary hazards are associated with its reactivity, particularly with water and nucleophiles.
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
| Corrosive to Metals | 1 | H290: May be corrosive to metals |
First-Aid Measures
Immediate medical attention is critical in case of exposure. First-aiders should wear appropriate personal protective equipment to avoid secondary exposure.
Table 2: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][2] |
Fire-Fighting Measures
While the compound itself may not be flammable, it can produce hazardous decomposition products in a fire.
Table 3: Fire-Fighting Guidance
| Aspect | Recommendation |
| Suitable Extinguishing Media | Dry chemical, carbon dioxide.[1] |
| Unsuitable Extinguishing Media | Water, as it can react violently with the substance.[1] |
| Specific Hazards | May decompose upon heating to produce corrosive and/or toxic fumes, including carbon oxides and hydrogen chloride gas.[3] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[2] |
Accidental Release Measures
Accidental releases should be handled by trained personnel wearing appropriate personal protective equipment.
Table 4: Accidental Release Procedures
| Action | Procedure |
| Personal Precautions | Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust or vapors. Wear personal protective equipment.[2] |
| Environmental Precautions | Do not let the product enter drains. |
| Containment and Cleaning | Sweep up and shovel. Do not flush with water. Keep in suitable, closed containers for disposal.[3] |
Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Table 5: Handling and Storage Recommendations
| Aspect | Recommendation |
| Safe Handling | Handle in a well-ventilated place. Wear suitable protective equipment. Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.[1] |
| Storage | Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place (recommended 2-8 °C). Protect from moisture. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Table 6: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield may be required for larger quantities.[1] |
| Skin Protection | Impervious gloves (e.g., Butyl rubber, Neoprene). Protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Experimental Protocol: General Procedure for Acylation
The following is a generalized protocol for an acylation reaction using this compound. Note: This is a template and must be adapted and optimized for specific substrates and reaction conditions. A thorough risk assessment must be conducted before commencing any experimental work.
Objective: To perform an acylation of a generic amine substrate.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation:
-
Dry all glassware in an oven and cool under an inert atmosphere.
-
Ensure the reaction is set up in a well-ventilated fume hood.
-
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add the amine substrate and the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base dropwise to the stirred solution.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound in the anhydrous aprotic solvent in a separate flask under an inert atmosphere.
-
Slowly add the this compound solution to the cooled amine solution via a syringe or dropping funnel.
-
Caution: The reaction may be exothermic. Maintain the temperature at 0 °C during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the desired time.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Workup:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
-
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations. Aqueous waste containing the unreacted acyl chloride should be neutralized before disposal.
-
Visualizations
Caption: Safe Handling Workflow for this compound.
Caption: Hazard Relationship Diagram for Acyl Chlorides.
References
The Double-Edged Sword: A Technical Guide to the Reactivity of 3,4,5-Trihydroxybenzoyl Chloride
For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of acyl chlorides is paramount for the successful synthesis of complex molecules. 3,4,5-Trihydroxybenzoyl chloride, also known as galloyl chloride, stands out as a molecule of significant interest due to its direct lineage from gallic acid, a ubiquitous natural product building block. However, its trifunctional nature—possessing both a highly reactive acyl chloride and three phenolic hydroxyl groups—makes it a challenging reagent. This technical guide provides an in-depth analysis of the core reactivity of this compound, focusing on the interplay between its functional groups, inherent instability, and the synthetic strategies developed to harness its potential.
Core Chemical Properties
This compound is a derivative of gallic acid, where the carboxylic acid group has been converted into a more reactive acyl chloride. This modification dramatically enhances its electrophilicity, making it a potent acylating agent.
| Property | Data | Reference |
| CAS Number | 35388-10-4 | [1] |
| Molecular Formula | C₇H₅ClO₄ | [1] |
| Molecular Weight | 188.56 g/mol | |
| Synonyms | Galloyl chloride | [1] |
| Physical Appearance | Presumed solid, highly moisture-sensitive | |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., THF, Dioxane) but reactive with protic solvents (e.g., water, alcohols). |
Synthesis and Inherent Instability
The synthesis of an acyl chloride from its corresponding carboxylic acid is a fundamental transformation in organic chemistry. Standard chlorinating agents are employed for this purpose.
Experimental Protocol: Synthesis of an Acyl Chloride
A general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride is as follows:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet (to neutralize HCl fumes), the carboxylic acid (1.0 eq.) is added.
-
An excess of thionyl chloride (SOCl₂, typically 2.0-5.0 eq.) is added, sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[2]
-
The mixture is heated to reflux (typically ~80 °C) under anhydrous conditions until the evolution of HCl and SO₂ gas ceases.[2]
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude acyl chloride.[2]
Challenges in the Synthesis of this compound:
The direct application of this protocol to gallic acid is fraught with difficulty. The three phenolic hydroxyl groups are nucleophilic and can react with the highly electrophilic thionyl chloride or the newly formed acyl chloride. This leads to a high potential for undesirable side reactions, including the formation of chlorosulfite esters from the reaction with SOCl₂ and intermolecular esterification (polymerization).
This inherent instability means that this compound is rarely isolated. Instead, synthetic chemists typically resort to a protecting group strategy to mask the reactive hydroxyl groups before forming the acyl chloride.
The Protected Derivative Strategy
To circumvent the reactivity of the phenolic hydroxyls, they are commonly converted into inert ethers, such as benzyl or methyl ethers, prior to chlorination. The resulting protected acyl chloride is stable and can be used in subsequent acylation reactions. The protecting groups are then removed in a final step to reveal the desired galloyl moiety.
Core Reactivity: Nucleophilic Acyl Substitution
The primary and intended reaction of this compound is nucleophilic acyl substitution. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. It readily reacts with a wide range of nucleophiles.
Reactivity with Alcohols
Reaction with alcohols (alcoholysis) yields the corresponding gallate esters. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
Reactivity with Amines
Amines readily react with galloyl chloride to form gallamides. The reaction is often vigorous and typically requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the generated HCl.[3]
Reactivity with Water
This compound is highly susceptible to hydrolysis. Contact with water rapidly converts it back to gallic acid and hydrochloric acid. This necessitates the use of strictly anhydrous conditions during its synthesis and use.
The Complicating Role of the Phenolic Hydroxyl Groups
While the acyl chloride is the most reactive site, the three phenolic hydroxyl groups are not mere spectators. Their presence introduces competing reaction pathways.
-
Nucleophilicity: The oxygen atoms of the hydroxyl groups are nucleophilic. This can lead to intermolecular acylation, where the hydroxyl group of one molecule attacks the acyl chloride of another, resulting in the formation of polyester chains and oligomeric side products. This is a primary reason for the compound's instability and the preference for using protected derivatives.
-
Acidity: The phenolic protons are acidic. In the presence of a base (often used in acylation reactions), they can be deprotonated to form phenoxide ions. These phenoxides are even stronger nucleophiles than the neutral hydroxyl groups, further exacerbating the potential for self-reaction.
-
Ring Activation: The three hydroxyl groups are strong activating groups, making the aromatic ring electron-rich. While this is beneficial for electrophilic aromatic substitution, it does not directly impact the desired nucleophilic acyl substitution at the chloride.
Hypothetical Experimental Protocol for Direct Acylation
Should a researcher attempt to use unprotected this compound, likely generated in situ, the following stringent conditions would be necessary to minimize side reactions.
Protocol: In Situ Generation and Acylation of a Generic Alcohol
-
Preparation of Galloyl Chloride: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend finely ground gallic acid (1.0 eq.) in an anhydrous, non-polar solvent (e.g., toluene). Add oxalyl chloride (1.1 eq.) and a catalytic drop of anhydrous DMF. Stir at room temperature until gas evolution ceases. The resulting mixture containing galloyl chloride is used immediately without isolation.
-
Acylation: Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Slowly add a pre-dissolved solution of the desired alcohol (1.0 eq.) and a non-nucleophilic base like pyridine (1.2 eq.) in the same anhydrous solvent.
-
Maintain the low temperature and stir for several hours, monitoring the reaction by an appropriate method (e.g., TLC).
-
Workup: Upon completion, the reaction would be quenched with a proton source, followed by an aqueous workup to separate the desired ester from gallic acid (from unreacted acyl chloride) and polymeric byproducts. Purification would likely require column chromatography.
Conclusion
This compound is a highly reactive acylating agent whose utility is fundamentally constrained by the competing reactivity of its three phenolic hydroxyl groups. These groups render the molecule prone to self-reaction and polymerization, making its isolation and storage challenging. Consequently, the standard and recommended approach in organic synthesis is to employ a protection strategy. By masking the hydroxyl groups as ethers, the stable, protected galloyl chloride can be readily prepared and used in a variety of nucleophilic acyl substitution reactions. A final deprotection step then unmasks the galloyl moiety in the target molecule. This multi-step, yet reliable, workflow allows chemists to effectively harness the synthetic potential of this important, naturally-derived building block.
References
Spectroscopic Profile of 3,4,5-Trihydroxybenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Trihydroxybenzoyl chloride (also known as Galloyl Chloride), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside typical Infrared (IR) absorption frequencies based on its functional groups. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these are theoretical values and may differ from experimental results.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | Singlet | 2H | Aromatic C-H |
| ~9.0 - 10.0 | Broad Singlet | 3H | Phenolic O-H |
Prediction based on the analysis of similar substituted benzene derivatives. The exact chemical shifts of the phenolic protons can vary significantly with solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Acyl Chloride) |
| ~145 | C-OH |
| ~138 | C-C=O |
| ~110 | Aromatic C-H |
Predicted using online NMR prediction tools.
Table 3: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3550 - 3200 (broad) | O-H (Phenol) | Stretching |
| 3100 - 3000 | C-H (Aromatic) | Stretching |
| 1810 - 1775 (strong) | C=O (Acyl Chloride) | Stretching |
| 1600 - 1440 | C=C (Aromatic) | Stretching |
| 1410 - 1310 | C-O (Phenol) | Stretching |
| 800 - 600 | C-Cl | Stretching |
Based on characteristic absorption frequencies for the respective functional groups.[1][2][3][4][5][6][7][8]
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 188/190 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 171 | [M-OH]⁺ |
| 153 | [M-Cl]⁺ |
| 125 | [M-Cl-CO]⁺ |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
Fragmentation is predicted to proceed via loss of the chlorine atom, followed by decarbonylation, and other rearrangements typical for benzoyl derivatives.[9][10]
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a clean, dry vial. Due to the reactive nature of the acyl chloride, a non-protic solvent is essential.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., Tetramethylsilane - TMS).
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis :
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, ESI). EI is a common technique for relatively small, volatile molecules and often leads to extensive fragmentation, which is useful for structural elucidation.
-
-
Mass Analysis :
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Spectrum Generation :
-
The separated ions are detected, and their abundance is recorded.
-
The mass spectrum is generated as a plot of relative ion abundance versus m/z.
-
-
Data Analysis :
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which provides information about the molecule's structure.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. docbrown.info [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Unlocking the Therapeutic Potential of 3,4,5-Trihydroxybenzoyl Chloride: A Technical Guide for Researchers
For Immediate Release
This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential research areas for 3,4,5-Trihydroxybenzoyl chloride, also known as galloyl chloride. This highly reactive acyl chloride, derived from the naturally occurring polyphenol gallic acid, presents a versatile scaffold for the development of novel therapeutics, particularly in the fields of oncology, antioxidant therapy, and enzyme inhibition.
Core Chemical Properties and Synthesis
This compound (C₇H₅ClO₄, MW: 188.57 g/mol ) is a foundational building block for introducing the biologically active galloyl moiety into various molecules. Its reactivity stems from the acyl chloride group, which readily undergoes nucleophilic substitution with alcohols, amines, and other nucleophiles to form stable ester and amide linkages.
While the direct synthesis of this compound can be challenging due to the reactive phenolic hydroxyl groups, a common strategy involves the protection of these groups prior to the conversion of the carboxylic acid to the acyl chloride, followed by a deprotection step. A frequently employed method utilizes benzyl protection of the hydroxyl groups of gallic acid, followed by reaction with a chlorinating agent like thionyl chloride to form the acid chloride. Subsequent deprotection yields the desired this compound.
Alternatively, direct conversion of gallic acid to galloyl chloride can be achieved, though this requires careful control of reaction conditions to avoid polymerization and side reactions.
Potential Research Areas and Applications
The therapeutic potential of this compound lies in its ability to serve as a synthon for a diverse library of galloyl derivatives. The addition of the galloyl group, a process known as galloylation, has been shown to enhance the biological activity of various parent molecules.[1] Key areas for investigation include:
Anticancer Drug Development
Gallic acid and its derivatives are well-documented for their anticancer properties, which are often attributed to the induction of apoptosis (programmed cell death) through mechanisms such as the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.[2][3] By using this compound to attach the galloyl moiety to other known anticancer agents or novel molecular scaffolds, researchers can explore synergistic effects and develop more potent and targeted cancer therapies.
Potential Research Workflow for Anticancer Drug Discovery:
Workflow for developing galloyl-based anticancer agents.
Novel Antioxidant Development
The three phenolic hydroxyl groups of the galloyl moiety are potent hydrogen donors, making galloyl derivatives excellent antioxidants. These compounds can effectively scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in a wide range of diseases including cardiovascular disease, neurodegenerative disorders, and aging. This compound can be used to synthesize novel antioxidants with improved lipophilicity and targeted delivery to specific tissues or cellular compartments.
Signaling Pathway Implicated in Oxidative Stress Response:
Activation of the Nrf2-ARE antioxidant pathway.
Enzyme Inhibitor Design
The galloyl moiety has been shown to be a critical pharmacophore for the inhibition of various enzymes.[2][4] For example, galloyl esters have demonstrated inhibitory activity against enzymes such as p-hydroxybenzoate hydroxylase and α-glucosidase.[1][5] This opens up avenues for the development of drugs for metabolic diseases, infectious diseases, and other conditions where specific enzyme inhibition is a therapeutic strategy. This compound provides a direct route to synthesizing libraries of galloyl derivatives for screening against a wide range of enzymatic targets.
Data Presentation
The following tables summarize quantitative data for the biological activities of various galloyl derivatives, demonstrating the potential for potent therapeutic effects.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| N-tert-butyl gallamide | MCF-7 (Breast Cancer) | 2.1 | [6] |
| N-hexyl gallamide | MCF-7 (Breast Cancer) | 3.5 | [6] |
| Gallic Acid | MCF-7 (Breast Cancer) | > 20 | [6] |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 4.8 | [6] |
| Table 1: Anticancer Activity of N-Alkyl Gallamides. |
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| n-Dodecyl gallate | p-hydroxybenzoate hydroxylase | 16 | [1] |
| (-)-epigallocatechin-3-O-gallate (EGCG) | p-hydroxybenzoate hydroxylase | 16 | [1] |
| Gallic Acid | p-hydroxybenzoate hydroxylase | > 250 | [1] |
| Table 2: Enzyme Inhibitory Activity of Galloyl Esters. |
Experimental Protocols
General Synthesis of N-Alkyl Gallamides
A solution of the desired amine (0.1 mol) in a suitable solvent such as ether (50 mL) is added dropwise to a solution of this compound (0.1 mol) in ether (50 mL) maintained at a temperature between 0–10 °C. The reaction mixture is stirred for 30 minutes. The resulting precipitate (the amide product) is then separated by filtration. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.
DPPH Radical Scavenging Assay
To evaluate the antioxidant activity of synthesized galloyl derivatives, a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay can be performed. A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). Varying concentrations of the test compound are added to a solution of DPPH in methanol. The mixture is incubated in the dark for a specified period (e.g., 30 minutes). The absorbance of the solution is then measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample to that of a control (DPPH solution without the test compound). The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.[7][8][9]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells (e.g., MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for a specified time (e.g., 24-72 hours). Following treatment, the MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals. A solubilizing agent is then added to dissolve the formazan crystals. The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for the development of new therapeutic agents. Its ability to introduce the biologically active galloyl moiety into a wide range of molecular structures provides a powerful tool for medicinal chemists and drug discovery scientists. The research areas of anticancer therapy, antioxidant development, and enzyme inhibition are particularly promising avenues for exploration. This guide provides a foundational framework to stimulate and support further research and development in this exciting field.
References
- 1. Antioxidative galloyl esters as enzyme inhibitors of p-hydroxybenzoate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. the-galloyl-moiety-enhances-the-inhibitory-activity-of-catechins-and-theaflavins-against-glucosidase-by-increasing-the-polyphenol-enzyme-binding-interactions - Ask this paper | Bohrium [bohrium.com]
- 3. Gallic acid: prospects and molecular mechanisms of its anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
3,4,5-Trihydroxybenzoyl Chloride: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3,4,5-trihydroxybenzoyl chloride, also known as galloyl chloride, a pivotal building block in organic synthesis. Due to the high reactivity of its three hydroxyl groups, its synthesis and utilization often require a strategic protection and deprotection sequence. This document outlines the common synthetic routes, provides detailed experimental protocols for its protected forms, and showcases its application in the synthesis of complex molecules.
Introduction: The Galloyl Moiety in Synthesis
This compound (galloyl chloride) is the acyl chloride derivative of gallic acid. The galloyl moiety is a key structural component in a wide array of natural products, particularly hydrolysable tannins like epigallocatechin gallate (EGCG), which is known for its antioxidant properties.[1] In medicinal chemistry and drug development, the introduction of the galloyl group can significantly influence the biological activity of a molecule.[2][3] However, the free phenolic hydroxyls are sensitive to many reagents, making direct synthesis and use of the unprotected acyl chloride challenging. Therefore, a protection-deprotection strategy is almost always employed. The most common approach involves the protection of the hydroxyl groups as esters (e.g., acetates or benzoates) or ethers (e.g., benzyl ethers), followed by the conversion of the carboxylic acid to the acyl chloride.[4][5][6]
Synthesis of Galloyl Chloride Precursors
The synthesis of this compound typically proceeds through a protected intermediate. The most well-documented route involves the acetylation of gallic acid, followed by chlorination with thionyl chloride.
Protection of Gallic Acid
The first step is the protection of the hydroxyl groups of gallic acid. Acetylation is a common and efficient method.
-
Reaction: Gallic acid is treated with an acetylating agent, such as acetic anhydride, to form 3,4,5-triacetoxybenzoic acid.
Formation of the Protected Acyl Chloride
The protected gallic acid is then converted to its corresponding acyl chloride.
-
Reaction: 3,4,5-Triacetoxybenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield 3,4,5-triacetoxybenzoyl chloride.[4] Other reagents like oxalyl chloride or triphosgene can also be used.[7]
The resulting 3,4,5-triacetoxybenzoyl chloride is a versatile intermediate that can be used directly in acylation reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the protected galloyl chloride intermediate and its subsequent use.
Protocol 1: Synthesis of 3,4,5-Triacetoxybenzoyl Chloride[4]
Objective: To synthesize 3,4,5-triacetoxybenzoyl chloride from 3,4,5-triacetoxybenzoic acid.
Materials:
-
3,4,5-Triacetoxybenzoic acid (57 g, 0.19 mol)
-
Thionyl chloride (34 g, 0.29 mol)
-
1,2-Dichloroethane (100 ml)
Procedure:
-
A reaction flask is charged with 3,4,5-triacetoxybenzoic acid and 1,2-dichloroethane.
-
Thionyl chloride is added to the mixture.
-
The reaction mixture is heated to 60°C and maintained for 2 hours with stirring.
-
After the reaction is complete, the excess thionyl chloride and 1,2-dichloroethane are removed by distillation under reduced pressure.
-
The resulting product is 61 g of 3,4,5-triacetoxybenzoyl chloride.
Table 1: Quantitative Data for Synthesis of 3,4,5-Triacetoxybenzoyl Chloride
| Parameter | Value |
| Starting Material | 3,4,5-Triacetoxybenzoic acid |
| Reagent | Thionyl chloride |
| Solvent | 1,2-Dichloroethane |
| Molar Ratio (Acid:SOCl₂) | ~1:1.5 |
| Reaction Temperature | 60°C |
| Reaction Time | 2 hours |
| Yield | 61 g (quantitative) |
Protocol 2: General Procedure for Acylation using Protected Galloyl Chloride and Subsequent Deprotection
Objective: To use 3,4,5-triacetoxybenzoyl chloride to acylate a substrate (e.g., an alcohol or amine) and then deprotect the hydroxyl groups.
Part A: Acylation
-
The substrate containing a nucleophilic group (e.g., -OH, -NH₂) is dissolved in a suitable anhydrous solvent (e.g., pyridine, DCM, THF) under an inert atmosphere.
-
A base (e.g., pyridine, triethylamine) is often added to scavenge the HCl byproduct.
-
3,4,5-Triacetoxybenzoyl chloride, dissolved in the same solvent, is added dropwise to the substrate solution at a controlled temperature (often 0°C to room temperature).
-
The reaction is stirred for a specified time until completion, monitored by TLC.
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification (e.g., column chromatography, recrystallization).
Part B: Deprotection (Deacetylation) The acetyl protecting groups can be removed under basic or acidic conditions.[8] A mild method using a catalytic amount of acetyl chloride in methanol is also effective.[9]
-
Basic Conditions: The acetylated product is dissolved in a solvent mixture like methanol/water, and a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is added. The reaction is stirred at room temperature until the deprotection is complete.[8]
-
Acidic Conditions: The compound is treated with a catalytic amount of a strong acid (e.g., HCl) in an alcohol solvent like methanol.[9]
Applications in Organic Synthesis
This compound (in its protected form) is a crucial reagent for introducing the galloyl moiety into various molecules, leading to compounds with significant biological activities.
Synthesis of Galloyl Glucosides
Protected galloyl chloride is used in the synthesis of galloyl glucosides, which have shown antitumor activity. In a multi-step synthesis, a protected glucose derivative is acylated with 3,4,5-tris(benzyloxy)benzoyl chloride, followed by deprotection via hydrogenation to yield the final galloyl glucoside.[10]
Table 2: Example Yields in Galloyl Glucoside Synthesis [10]
| Step | Product | Yield |
| Acylation of protected glucose | Protected di-O-galloyl glucoside | - |
| Deprotection (Hydrogenation) | Methyl 2,3-di-O-galloyl-α-d-glucopyranoside | 64.5% |
Synthesis of (-)-Epigallocatechin Gallate (EGCG) Derivatives
The modification of EGCG, a major polyphenol in green tea, is of great interest to enhance its stability and biological activity. While not using galloyl chloride directly to make EGCG, related acylation strategies are employed to modify EGCG's existing hydroxyl groups. For instance, EGCG can be acylated with palmitoyl chloride to produce EGCG palmitate, a derivative with enhanced stability and antidiabetic properties.[11] This highlights the general utility of acyl chlorides in modifying complex polyphenolic structures.
Synthesis Workflow and Visualization
The overall process of using gallic acid to introduce a galloyl group onto a target molecule (ROH) can be summarized in the following workflow.
Caption: Synthetic workflow for galloylation using a protection strategy.
Conclusion
This compound is a highly valuable, albeit challenging, reagent in organic synthesis. The necessity of a protection-deprotection strategy adds steps to a synthesis but allows for the precise and efficient incorporation of the biologically significant galloyl moiety. The protocols and data presented here offer a guide for researchers to effectively utilize this important building block in the development of novel compounds for pharmaceutical and other applications.
References
- 1. Effects of galloyl group on the astringency perception of epigallocatechin gallate and epigallocatechin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protective Groups [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Bio-active Compounds Utilizing 3,4,5-Trihydroxybenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel compounds derived from 3,4,5-Trihydroxybenzoyl chloride, also known as galloyl chloride. The methodologies outlined herein are intended to guide researchers in the development of new chemical entities with potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research.
Introduction
Gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives are naturally occurring polyphenolic compounds found in a variety of plants and fruits.[1] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The reactive nature of this compound, the acid chloride of gallic acid, makes it a versatile starting material for the synthesis of a diverse library of novel compounds, such as amides and esters. The addition of the galloyl moiety to other molecules can significantly alter and enhance their biological activity.[3] This document details the synthesis and biological evaluation of such novel compounds.
Synthesis of this compound Precursor
Direct use of this compound can be challenging due to the reactive nature of the hydroxyl groups. A common and effective strategy is to first protect the hydroxyl groups, then form the acid chloride, and subsequently perform the desired reaction, followed by deprotection. A widely used protected form is 3,4,5-trimethoxybenzoic acid.
Protocol 2.1: Preparation of 3,4,5-Trimethoxybenzoyl Chloride
This protocol describes the synthesis of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid.
Materials:
-
3,4,5-trimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Petroleum ether
-
Activated carbon
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 200 g of 3,4,5-trimethoxybenzoic acid in a round-bottom flask.
-
Add 114 g of thionyl chloride to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
After 2 hours, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Cool the reaction mixture, which will solidify.
-
Suspend the solidified product in petroleum ether.
-
Add 1% activated carbon and reflux for 10 minutes.
-
Filter the hot solution and cool it to 0°C to crystallize the 3,4,5-trimethoxybenzoyl chloride.[1]
Synthesis of Novel Galloyl Amide Derivatives
The following protocols outline the synthesis of novel amide derivatives using either a protected or unprotected gallic acid precursor.
Protocol 3.1: General Procedure for Amide Synthesis using a Protected Galloyl Chloride
This method involves the reaction of 3,4,5-trimethoxybenzoyl chloride with an amine, followed by deprotection of the methoxy groups if the trihydroxy functionality is desired.
Materials:
-
3,4,5-trimethoxybenzoyl chloride
-
Amine of interest
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), N-methylmorpholine (NMM))
-
Reagents for deprotection (e.g., Boron tribromide (BBr₃))
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the amine of interest in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (typically 1.2-2.0 equivalents) to the solution and stir.
-
In a separate flask, dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically monitored by Thin Layer Chromatography, TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product is then purified by column chromatography or recrystallization.
-
For deprotection of the methoxy groups, the purified trimethoxy-amide is dissolved in a suitable solvent (e.g., DCM) and treated with a demethylating agent like BBr₃ at low temperature. The reaction is then quenched, and the final trihydroxy-amide is purified.
Protocol 3.2: Amide Synthesis from Gallic Acid using a Coupling Agent
This protocol describes the synthesis of gallic acid amides directly from gallic acid using a peptide coupling agent. The hydroxyl groups of gallic acid are often protected (e.g., as acetates) prior to the coupling reaction.
Materials:
-
3,4,5-Triacetoxybenzoic acid (prepared from gallic acid and acetic anhydride)
-
Amino acid methyl ester or other amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-methylmorpholine (NMM)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the amino acid methyl ester (10 mmol) in THF (75 ml), add NMM (2.3 ml) at 0°C.
-
Add a solution of 3,4,5-triacetoxybenzoic acid (10 mmol) in THF (75 ml) to the mixture.
-
Add DCC (2.1 g, 10 mmol) to the reaction mixture.
-
Continue stirring for 36 hours.
-
After 36 hours, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the residue with THF (50 ml).
-
The filtrate is then washed with 5% sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to obtain the crude product.
-
The crude product is purified by crystallization.[4]
Synthesis of Novel Galloyl Ester Derivatives
The following protocol outlines a general method for the synthesis of gallic acid esters.
Protocol 4.1: General Procedure for Fischer Esterification of Gallic Acid
This protocol describes the acid-catalyzed esterification of gallic acid with various alcohols.
Materials:
-
Gallic acid
-
Alkyl alcohol (serves as both reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a mixture of gallic acid (0.1 g, 0.59 mmol) in 10 mL of the desired alkyl alcohol, add 0.5 mL of concentrated H₂SO₄.
-
Stir the solution under reflux for 3 to 7 hours.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Once the reaction is complete, evaporate the excess alcohol under reduced pressure.
-
Dilute the crude product with 10 mL of ethyl acetate and wash with 15 mL of water.
-
The pure product is obtained by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate 1:1).[5]
Quantitative Data Summary
The following tables summarize the yields and biological activities of various synthesized galloyl derivatives.
Table 1: Synthesis Yields of Gallic Acid Esters
| Compound | Alkyl Group | Yield (%) | Reference |
| 1 | Methyl | 90.52 | [5] |
| 2 | Ethyl | 91.85 | [5] |
| 3 | Propyl | Data not available | |
| 4 | Isopropyl | Data not available | |
| 5 | Butyl | Data not available | |
| 6 | Isobutyl | Data not available | |
| 7 | Pentyl | Data not available | |
| 8 | Isopentyl | Data not available |
Table 2: Anticancer Activity of Gallic Acid Amide Derivatives against THP-1 Leukemia Cells
| Compound | Derivative | IC₅₀ (µM) | Reference |
| 13 | Tetradecyl-gallic-amide | 3.08 | [5] |
Table 3: In Vitro Trypanocidal Activity of Gallic Acid Alkyl Esters
| Compound | Alkyl Group | GI₅₀ (µM) | Reference |
| 4 | Propyl | ~3 | [6] |
| 5 | Butyl | ~3 | [6] |
| 6 | Isopentyl | ~3 | [6] |
Table 4: Cytotoxicity of Gallic Acid Nanoparticles against Breast T47D Cancer Cells
| Compound | IC₅₀ (µg/mL) | Reference |
| Gallic acid | 20.86 | [7] |
| Gallic acid nanoparticles with alginate-chitosan | 9.03 | [7] |
Signaling Pathways and Experimental Workflows
The biological activities of gallic acid derivatives are often attributed to their modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Gallic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[8] This leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of MAPK and NF-κB pathways by gallic acid derivatives.
Apoptosis Induction in Cancer Cells
Many galloyl derivatives exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.
References
- 1. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Applications of 3,4,5-Trihydroxybenzoyl Chloride in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trihydroxybenzoyl chloride, commonly known as galloyl chloride, is a highly reactive derivative of gallic acid, a naturally occurring polyphenol found in numerous plants. The unique structural features of the galloyl moiety, particularly its three phenolic hydroxyl groups, impart significant biological activities, including potent antioxidant, anticancer, and anti-inflammatory properties. In drug discovery, this compound serves as a versatile building block for the synthesis of a wide array of bioactive molecules and prodrugs. Its ability to be readily incorporated into various scaffolds allows for the enhancement of the therapeutic potential of existing drugs and the development of novel chemical entities.
This document provides detailed application notes on the use of this compound in drug discovery, focusing on its application in the development of anticancer and antioxidant agents. It also includes comprehensive experimental protocols for the synthesis of key intermediates and derivatives, as well as for the evaluation of their biological activities.
Application Notes
Synthesis of Anticancer Agents
This compound is a key reagent in the synthesis of various compounds with promising anticancer activities. The galloyl moiety can be attached to different heterocyclic systems or other pharmacophores to create hybrid molecules with enhanced cytotoxicity against cancer cell lines.
One important class of such compounds is the galloyl hydrazide derivatives. The synthesis typically involves the reaction of a protected form of galloyl chloride, such as 3,4,5-tris(benzyloxy)benzoyl chloride, with a suitable hydrazine to form a stable intermediate. Subsequent deprotection yields the final galloyl hydrazide. These derivatives have demonstrated significant antiproliferative activity against a broad spectrum of human cancer cell lines. For instance, studies have shown that certain galloyl hydrazides exhibit potent cytotoxic effects against ovarian, breast, and leukemia cell lines, with GI50 values in the micromolar and even sub-micromolar range.[1]
Development of Potent Antioxidants
The inherent antioxidant properties of the galloyl group, stemming from its ability to scavenge free radicals, make this compound an excellent starting material for the development of novel antioxidant agents. By esterifying or amidating various molecules with galloyl chloride, their antioxidant capacity can be significantly enhanced.
This strategy has been employed to create lipophilic antioxidants by attaching the galloyl moiety to long-chain alcohols or other lipophilic molecules. The resulting esters exhibit improved solubility in lipidic environments, making them suitable for protecting oils and fatty foods from oxidation, and potentially for applications in topical drug formulations. The antioxidant efficacy of these derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Prodrug Design and Development
The modification of active pharmaceutical ingredients (APIs) with a galloyl moiety represents a viable prodrug strategy. Prodrugs are inactive or less active precursors that are converted into the active drug in the body. This approach can be used to overcome various challenges in drug development, such as poor solubility, low bioavailability, and off-target toxicity.[2]
By attaching a galloyl group to a drug molecule, its physicochemical properties can be modulated to improve its pharmacokinetic profile. For example, the increased lipophilicity of a galloyl-drug conjugate may enhance its absorption and distribution. Once in the systemic circulation, the ester or amide linkage can be cleaved by endogenous enzymes to release the active drug. While the general principles are well-established, specific examples with detailed pharmacokinetic data for galloyl chloride-derived prodrugs are an active area of research.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various derivatives synthesized using this compound or its precursors.
Table 1: Antiproliferative Activity of Galloyl Hydrazide Derivatives against Human Cancer Cell Lines (GI50, µM) [1]
| Compound | OVCAR-3 (Ovarian) | K-562 (Leukemia) | MCF-7 (Breast) | NCI/ADR-RES (Breast) |
| Methyl Gallate | 0.05 | 0.25 | 0.15 | 0.21 |
| Galloyl Hydrazide | 0.88 | 5.54 | 0.85 | 0.91 |
| Derivative 4 | 1.24 | >100 | 4.95 | 5.98 |
| Derivative 5 | 2.93 | 2.05 | 41.52 | >100 |
GI50: Concentration causing 50% growth inhibition.
Table 2: Cytotoxic Activity of N-substituted-imides Derived from Galloyl Hydrazide (IC50, µM)
| Compound | MCF7 (Breast) | MDA-MB231 (Breast) |
| Derivative [IV]d | 20 | 10 |
IC50: Concentration causing 50% inhibition of cell viability.
Experimental Protocols
Synthesis of 3,4,5-Tris(benzyloxy)benzoyl Chloride (Protected Galloyl Chloride)
This protocol describes the synthesis of a protected form of galloyl chloride, which is often preferred in subsequent reactions to avoid side reactions with the phenolic hydroxyl groups.
Materials:
-
Gallic acid
-
Benzyl chloride
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Benzylation of Gallic Acid:
-
To a solution of gallic acid (1 equivalent) in DMF, add anhydrous potassium carbonate (4 equivalents) and benzyl chloride (4 equivalents).
-
Heat the mixture at 80-90°C for 4-6 hours with stirring.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude benzyl 3,4,5-tris(benzyloxy)benzoate.
-
-
Hydrolysis to 3,4,5-Tris(benzyloxy)benzoic Acid:
-
Dissolve the crude product from the previous step in a mixture of methanol and a 10% aqueous NaOH solution.
-
Reflux the mixture for 2-3 hours.
-
After cooling, acidify the solution with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 3,4,5-tris(benzyloxy)benzoic acid.
-
-
Chlorination to 3,4,5-Tris(benzyloxy)benzoyl Chloride:
-
Suspend 3,4,5-tris(benzyloxy)benzoic acid (1 equivalent) in toluene.
-
Add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting solid is 3,4,5-tris(benzyloxy)benzoyl chloride, which can be used in the next step without further purification or can be recrystallized from a mixture of dichloromethane and hexane.
-
Synthesis of Galloyl Hydrazide
This protocol details the synthesis of galloyl hydrazide from methyl gallate.
Materials:
-
Methyl gallate
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve methyl gallate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 48 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford galloyl hydrazide.
MTT Assay for Cytotoxicity Evaluation
This protocol provides a general procedure for assessing the in vitro cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol describes a common method for evaluating the antioxidant potential of the synthesized galloyl derivatives.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Synthesized compounds (dissolved in methanol)
-
Ascorbic acid or Trolox as a positive control
-
96-well microplates
-
Methanol
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.
-
For the blank, use 100 µL of methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Visualizations
Caption: Synthetic pathway for Galloyl Hydrazide.
Caption: Experimental workflow for drug discovery.
References
Application Notes and Protocols: Synthesis of Novel Antioxidants Using 3,4,5-Trihydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trihydroxybenzoyl chloride, commonly known as galloyl chloride, is a highly reactive derivative of gallic acid. This reactivity makes it an invaluable starting material for the synthesis of a diverse range of antioxidant compounds. The galloyl moiety, with its three phenolic hydroxyl groups, is a potent scavenger of free radicals. By incorporating this functional group into various molecular scaffolds through ester or amide linkages, novel antioxidants with tailored properties such as improved solubility, bioavailability, and cellular uptake can be developed. These synthetic antioxidants have potential applications in the pharmaceutical, cosmetic, and food industries as therapeutic agents, preservatives, and stabilizing agents.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of gallate esters and amides. Additionally, it includes a summary of their antioxidant activities and explores the cellular signaling pathways modulated by these compounds.
Data Presentation: Antioxidant Activity of Galloyl Derivatives
The antioxidant potential of synthesized galloyl derivatives is typically evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant activity. The data presented below is a compilation from various studies on galloyl derivatives, which can be synthesized using the protocols described herein.
| Compound Class | Derivative Example | Antioxidant Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Galloyl Esters | Methyl Gallate | DPPH Radical Scavenging | ~10-20 | Ascorbic Acid | ~25-50 |
| Propyl Gallate | DPPH Radical Scavenging | ~8-15 | Ascorbic Acid | ~25-50 | |
| Octyl Gallate | DPPH Radical Scavenging | ~5-10 | Ascorbic Acid | ~25-50 | |
| Galloyl Phytol | DPPH Radical Scavenging | 256 | BHT | 956 | |
| Galloyl Amides | Galloyl-glycine | DPPH Radical Scavenging | ~20-40 | Trolox | ~40-60 |
| Galloyl-phenylalanine | DPPH Radical Scavenging | ~15-30 | Trolox | ~40-60 | |
| Galloyl Quinic Acids | 3,5-O-digalloyl quinic acid | DPPH Radical Scavenging | < 30 | - | - |
| 3,4,5-O-trigalloyl quinic acid | DPPH Radical Scavenging | < 30 | - | - |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. BHT (Butylated hydroxytoluene) and Trolox are commonly used as standard antioxidant references.
Experimental Protocols
Protocol 1: Synthesis of this compound (Galloyl Chloride)
This protocol describes the synthesis of the key reagent, this compound, from gallic acid.
Materials:
-
Gallic acid monohydrate
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Benzene (or another suitable aprotic solvent like Dichloromethane)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 0.1 mole of gallic acid monohydrate in 100 mL of benzene.
-
To this solution, add 0.1 mole of thionyl chloride, followed by the dropwise addition of 0.1 mole of pyridine, which acts as a proton scavenger.
-
Fit the flask with a reflux condenser and heat the mixture to 70°C with continuous stirring for 2 hours.[1]
-
During the reaction, a precipitate of galloyl chloride will form.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitate and wash it repeatedly with a small amount of cold methanol to remove any unreacted starting materials and byproducts.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
-
Characterize the product by melting point determination and spectroscopic methods (e.g., IR, NMR).
Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 2: Synthesis of Gallate Esters via Acylation of Alcohols
This protocol outlines a general procedure for the synthesis of gallate esters by reacting this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, propanol, or a more complex alcohol)
-
Anhydrous pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alcohol (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of this compound dropwise to the alcohol solution at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure gallate ester.
-
Characterize the final product using spectroscopic techniques (NMR, IR, Mass Spectrometry).
Protocol 3: Synthesis of Gallamides via Acylation of Amines
This protocol provides a general method for synthesizing gallamides by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., an amino acid ester, or other primary/secondary amine)
-
Anhydrous triethylamine or diisopropylethylamine (DIPEA) as a base
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) as a solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amine (1.0 equivalent) and triethylamine or DIPEA (1.5 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM or DMF.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the pure gallamide.
-
Confirm the structure of the synthesized compound using spectroscopic methods.
Mandatory Visualizations
Caption: General workflow for the synthesis and evaluation of galloyl antioxidants.
Caption: Modulation of cellular signaling pathways by galloyl derivatives.
Conclusion
The use of this compound as a precursor offers a versatile and efficient route for the synthesis of a wide array of potent antioxidants. The protocols provided herein serve as a foundational guide for researchers to develop novel galloyl derivatives. The antioxidant data and the overview of the modulated signaling pathways underscore the potential of these compounds in the development of new therapeutic agents for oxidative stress-related diseases. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety of these synthesized antioxidants.
References
Application Notes and Protocols for the Use of 3,4,5-Trihydroxybenzoyl Chloride in Anticancer Agent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,4,5-Trihydroxybenzoyl chloride, also known as galloyl chloride, is a highly reactive derivative of gallic acid, a naturally occurring polyphenol found in various plants. Gallic acid and its derivatives have garnered significant attention in oncology research due to their potent antioxidant, anti-inflammatory, and, most notably, anticancer properties.[1][2] The galloyl moiety is a key pharmacophore in a variety of bioactive molecules that exhibit cytotoxicity against numerous cancer cell lines. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from this compound.
The anticancer activity of galloyl derivatives is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.[3] These compounds have shown efficacy in various cancer models by generating reactive oxygen species (ROS), regulating apoptotic and anti-apoptotic proteins, and inhibiting oncogenic signaling cascades.[3]
Data Presentation: Anticancer Activity of Galloyl Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives synthesized from galloyl precursors. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' potency against different cancer cell lines.
Table 1: Anticancer Activity of Galloyl Hydrazide Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Galloyl Hydrazide | OVCAR-3 (Ovarian) | 0.88 | [2] |
| MCF-7 (Breast) | 0.85 | [2] | |
| NCI/ADR-RES (Breast, Multidrug Resistant) | 0.91 | [2] | |
| N'-(phenyl)-arylidenegalloyl hydrazide | Various (9 lines) | 1.24 - 9.96 | [2] |
| Amic Acid Derivative [III]d | MCF7 (Breast) | > 40 | [1] |
| MDA-MB-231 (Breast) | > 40 | [1] | |
| N-substituted-imide [IV]d | MCF7 (Breast) | 20 | [1][4] |
| MDA-MB-231 (Breast) | 10 | [1][4] |
Table 2: Anticancer Activity of Galloyl Glucoside Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,6-di-O-galloyl-β-D-glucopyranose | K562 (Leukemia) | 25.3 | [5] |
| HL-60 (Leukemia) | 17.2 | [5] | |
| HeLa (Cervical) | 33.8 | [5] | |
| 1,4,6-tri-O-galloyl-β-D-glucopyranose | K562 (Leukemia) | 41.5 | [5] |
| HL-60 (Leukemia) | 29.7 | [5] | |
| HeLa (Cervical) | 52.1 | [5] |
Table 3: Anticancer Activity of Galloyl Pyrazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5-(2-furyl)-4,5-dihydro-1-(3,4,5-trihydroxybenzoyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole | Hep-G2 (Liver) | 8.4 | [6] |
| HCT-116 (Colon) | 18.6 | [6] | |
| 5-(4-cyanophenyl)-4,5-dihydro-1-(3,4,5-trihydroxybenzoyl)-3-(3,4-dimethoxy-phenyl)-1H-pyrazole | Hep-G2 (Liver) | 15.2 | [6] |
| HCT-116 (Colon) | 31.5 | [6] |
Experimental Protocols
Synthesis of Galloyl Hydrazide Derivatives
This protocol describes a general method for synthesizing galloyl hydrazide and its subsequent conversion to N'-substituted-arylidenegalloyl hydrazides, which have demonstrated significant anticancer activity.[2]
a. Synthesis of Galloyl Hydrazide (3)
-
Materials: Methyl gallate (2), Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve methyl gallate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 48 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
b. Synthesis of N'-(substituted)-arylidenegalloyl hydrazides (4-8)
-
Materials: Galloyl hydrazide (3), Substituted aromatic aldehydes, Ethanol, Sulfuric acid (catalyst).
-
Procedure:
-
Dissolve galloyl hydrazide in ethanol.
-
Add the respective aromatic aldehyde and a catalytic amount of sulfuric acid.
-
Reflux the mixture for 36 hours.[2]
-
Cool the reaction to allow for product precipitation.
-
Filter the solid, wash with ethanol, and dry.
-
References
- 1. echemcom.com [echemcom.com]
- 2. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallic acid: prospects and molecular mechanisms of its anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and antitumor activity of twelve galloyl glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Note: A Detailed Protocol for the Galloylation of Phenolic Compounds Using 3,4,5-Trihydroxybenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
This application note provides a comprehensive experimental protocol for the galloylation of phenolic substrates using 3,4,5-trihydroxybenzoyl chloride, also known as galloyl chloride.[1] This method is crucial for the synthesis of various galloylated compounds, which are of significant interest in drug development and materials science due to the diverse biological activities associated with the galloyl moiety.[2] The protocol details the reaction setup, purification, and characterization of the resulting galloylated products.
Introduction
Galloylation, the process of introducing a galloyl group onto a molecule, can significantly alter the biological properties of the parent compound.[2] The galloyl group, derived from gallic acid, is a key structural feature in many naturally occurring polyphenols, such as catechins and tannins, which are known for their antioxidant and other health-promoting effects.[3][4] The synthesis of galloylated derivatives allows for the exploration of structure-activity relationships and the development of new therapeutic agents.[2] This protocol describes a direct acylation method using the reactive acyl chloride, this compound.
Experimental Workflow
The overall experimental workflow for the galloylation of a generic phenolic substrate (Ar-OH) is depicted below. This process includes reaction setup, monitoring, workup, and purification, followed by characterization of the final product.
Figure 1: General workflow for the galloylation of a phenolic substrate.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenolic substrate (Ar-OH)
-
This compound (Galloyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic substrate (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
-
Reaction:
-
Cool the flask containing the substrate and pyridine to 0°C using an ice bath.
-
Slowly add the solution of this compound dropwise to the stirred substrate solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer) to remove excess pyridine, followed by saturated brine solution (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[5][6]
-
The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A common solvent system is a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure to yield the purified galloylated product.
-
-
Characterization:
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the galloylation experiment.
| Parameter | Value |
| Reactants | |
| Phenolic Substrate (g) | e.g., 1.00 |
| Phenolic Substrate (mmol) | e.g., 5.00 |
| This compound (g) | e.g., 1.05 |
| This compound (mmol) | e.g., 5.50 |
| Product | |
| Product Name | e.g., [Substrate Name] Gallate |
| Theoretical Yield (g) | Calculated based on limiting reagent |
| Actual Yield (g) | Mass of purified product |
| Percent Yield (%) | (Actual Yield / Theoretical Yield) x 100 |
| Characterization | |
| ¹H NMR (ppm) | List key chemical shifts |
| ¹³C NMR (ppm) | List key chemical shifts |
| Mass Spec (m/z) | [M+H]⁺ or [M-H]⁻ |
| FTIR (cm⁻¹) | List key vibrational frequencies |
Signaling Pathway Visualization
As this document describes a chemical synthesis protocol, a signaling pathway is not directly applicable. Instead, a logical diagram illustrating the key steps and considerations in the synthesis is provided.
Figure 2: Key components and steps in the galloylation reaction.
This protocol provides a solid foundation for researchers to perform galloylation reactions. Optimization of reaction times, temperatures, and purification methods may be necessary for different substrates to achieve high yields and purity.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Galloylation of polyphenols alters their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 5. youtube.com [youtube.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymer Modification using 3,4,5-Trihydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with bioactive molecules is a rapidly advancing field, aiming to create materials with enhanced properties for a variety of applications, including drug delivery, active food packaging, and biomedical devices. 3,4,5-Trihydroxybenzoyl chloride, also known as galloyl chloride, is a highly reactive derivative of gallic acid, a naturally occurring polyphenol renowned for its potent antioxidant and antibacterial properties. By covalently attaching the galloyl moiety to a polymer backbone, the resulting material can be endowed with these beneficial characteristics, leading to the development of novel functional biopolymers.
These application notes provide a comprehensive overview and detailed protocols for the modification of polymers using this compound. The focus is on a strategic three-step process involving the protection of the reactive hydroxyl groups of galloyl chloride, the subsequent grafting of the protected molecule onto a polymer, and the final deprotection to yield the functionalized polymer with free hydroxyl groups. This methodology is crucial to prevent undesirable side reactions and ensure a high degree of modification.
Key Applications
The modification of polymers with this compound can impart the following key properties:
-
Antioxidant Activity: The galloyl moiety is an excellent radical scavenger. Polymers modified with this group can help to prevent oxidative degradation of packaged foods, sensitive drug formulations, or can be used in biomedical applications to mitigate oxidative stress.
-
Antibacterial Properties: Galloyl-modified polymers have been shown to exhibit significant activity against a broad spectrum of bacteria, making them suitable for antimicrobial coatings on medical devices, wound dressings, and antibacterial packaging films.[1][2]
-
Improved Biocompatibility and Adhesion: The introduction of polar hydroxyl groups can enhance the hydrophilicity and biocompatibility of the polymer surface.
-
Enhanced Thermal Stability: The incorporation of the rigid aromatic structure of the galloyl group can lead to an increase in the thermal stability of the modified polymer.
Experimental Protocols
The following section details the experimental protocols for the modification of a representative amine-containing biopolymer, chitosan, with this compound. The same principles can be adapted for other polymers with nucleophilic functional groups, such as gelatin or polyvinyl alcohol.
Protocol 1: Synthesis of 3,4,5-Triacetoxybenzoyl Chloride (Protected Galloyl Chloride)
To prevent the highly reactive hydroxyl groups of this compound from interfering with the desired acylation of the polymer, they must first be protected. A common and effective method is acetylation.
Materials:
-
3,4,5-Trihydroxybenzoic acid (Gallic Acid)
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Toluene (or another inert solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Acetylation of Gallic Acid:
-
In a round-bottom flask, dissolve 3,4,5-trihydroxybenzoic acid in an excess of acetic anhydride.
-
Slowly add a catalytic amount of pyridine.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the 3,4,5-triacetoxybenzoic acid.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
-
Conversion to Acid Chloride:
-
Suspend the dried 3,4,5-triacetoxybenzoic acid in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (or oxalyl chloride) dropwise to the suspension at room temperature.[3][4][5]
-
After the addition is complete, heat the mixture to 50-60°C and stir for 2-4 hours, or until the evolution of gas ceases.[3]
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3,4,5-triacetoxybenzoyl chloride as a solid or oil. This product is moisture-sensitive and should be used immediately in the next step.
-
Protocol 2: Grafting of 3,4,5-Triacetoxybenzoyl Chloride onto Chitosan
This protocol describes the acylation of the primary amine groups of chitosan with the protected galloyl chloride.
Materials:
-
Chitosan (low or medium molecular weight)
-
1% Acetic acid solution
-
3,4,5-Triacetoxybenzoyl chloride (from Protocol 1)
-
Anhydrous N,N-Dimethylformamide (DMF) or a mixture of DMF and another solvent
-
Triethylamine (TEA) or another suitable base
-
Acetone
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Freeze-dryer
Procedure:
-
Dissolution of Chitosan:
-
Dissolve chitosan in a 1% aqueous acetic acid solution with stirring until a homogenous solution is obtained. The concentration of chitosan will depend on its molecular weight and viscosity.
-
-
Grafting Reaction:
-
In a separate flask, dissolve the freshly prepared 3,4,5-triacetoxybenzoyl chloride in anhydrous DMF.
-
Slowly add this solution to the chitosan solution under vigorous stirring.
-
Add triethylamine to the reaction mixture to act as an acid scavenger. The molar ratio of the acyl chloride and triethylamine to the glucosamine units of chitosan should be optimized to achieve the desired degree of substitution.
-
Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
-
-
Purification of the Modified Chitosan:
-
Precipitate the acetylated galloylated chitosan by pouring the reaction mixture into a large volume of acetone.
-
Filter the precipitate and wash it several times with acetone to remove unreacted reagents and by-products.
-
Redissolve the polymer in a small amount of 1% acetic acid solution.
-
Purify the polymer by dialysis against deionized water for 2-3 days, changing the water frequently.
-
Freeze-dry the purified solution to obtain the acetylated galloylated chitosan as a solid.
-
Protocol 3: Deprotection of Acetyl Groups to Yield Galloylated Chitosan
The final step is the removal of the acetyl protecting groups to expose the free hydroxyl groups of the galloyl moiety, thereby activating the antioxidant and antibacterial properties. This is achieved through a mild basic hydrolysis.
Materials:
-
Acetylated galloylated chitosan (from Protocol 2)
-
Anhydrous Methanol
-
Sodium methoxide (NaOMe) solution in methanol (catalytic amount)
-
Dilute acetic acid
-
Dialysis tubing
-
Freeze-dryer
Procedure:
-
Deprotection Reaction (Zemplén deacetylation):
-
Neutralization and Purification:
-
Neutralize the reaction mixture by adding dilute acetic acid until the pH is approximately 7.
-
Purify the deprotected polymer by dialysis against deionized water for 2-3 days.
-
Freeze-dry the dialyzed solution to obtain the final galloylated chitosan.
-
Data Presentation
The following tables summarize quantitative data on the properties of galloylated polymers.
Table 1: Degree of Substitution and Antioxidant Activity of Galloylated Chitosan
| Polymer | Molar Ratio (Galloyl Chloride:Chitosan) | Degree of Substitution (%) | DPPH Radical Scavenging (IC₅₀, mg/mL) | Reference |
| Chitosan-GA | 3:1 | ~15.6 | 0.14 | [7][8] |
| Chitosan-GA | Not Specified | Not Specified | Significantly higher than unmodified chitosan | [9] |
GA: Gallic Acid moiety
Table 2: Antibacterial Activity of Galloylated Polymers (Zone of Inhibition)
| Polymer | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 3D Chitosan-GA | E. coli | Significant inhibition observed | [9] |
| 3D Chitosan-GA | S. aureus | Significant inhibition observed | [9] |
| Galloyl-containing polymers | Gram-positive bacteria | Generally more sensitive | [10][11] |
| Galloyl-containing polymers | Gram-negative bacteria | Effective, but may require higher concentrations | [10][11] |
The size of the inhibition zone is dependent on the concentration of the active agent and the specific test conditions.[10][12]
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
- 1. Preparation and Functionalization of Polymers with Antibacterial Properties—Review of the Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chitosan gallate as a novel potential polysaccharide antioxidant: an EPR study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Activity of Various Plants Extracts Against Antibiotic-resistant Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Inhibition Zone - Phi NanoScience Center (PNSC) [phi-nano.com]
Application Notes: Covalent Attachment of 3,4,5-Trihydroxybenzoyl Chloride to Nanoparticles
References
- 1. Design and Fabrication of Gallic Acid Loaded Chitosan Nanoformula...: Ingenta Connect [ingentaconnect.com]
- 2. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallic-Acid-Loaded PLGA Nanoparticles: A Promising Transdermal Drug Delivery System with Antioxidant and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions [ouci.dntb.gov.ua]
- 5. susi.usi.ch [susi.usi.ch]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. irjhis.com [irjhis.com]
- 8. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanocomposix.com [nanocomposix.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. researchgate.net [researchgate.net]
3,4,5-Trihydroxybenzoyl chloride in the synthesis of bioactive esters
Application Notes & Protocols
Topic: 3,4,5-Trihydroxybenzoyl Chloride in the Synthesis of Bioactive Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, commonly known as galloyl chloride, is a highly reactive derivative of gallic acid. Gallic acid and its ester derivatives are abundant polyphenolic compounds found in various plants and fruits, renowned for a wide spectrum of biological activities.[1][2] These activities include antioxidant, anti-inflammatory, antimicrobial, antiviral, and potent anticancer properties.[1][3][4] The esterification of bioactive molecules with a galloyl moiety can significantly alter and often enhance their therapeutic properties.[5][6] Using galloyl chloride for synthesis offers a direct and efficient route to these valuable esters, proceeding under mild conditions compared to traditional Fischer esterification which requires heating with a strong acid catalyst.[7][8]
This document provides detailed protocols for the synthesis of bioactive esters using this compound, summarizes the biological activities of representative galloyl esters, and illustrates key experimental and biological pathways.
Synthesis of Bioactive Esters using this compound
The reaction of an alcohol or phenol with an acyl chloride is a standard method for ester synthesis.[8] This protocol describes a general procedure for the esterification of a generic alcohol (R-OH) with this compound. For successful synthesis, the hydroxyl groups of galloyl chloride are typically protected (e.g., as benzyl or silyl ethers) prior to reaction and deprotected afterward. The following protocol assumes a protected form of galloyl chloride is used.
Experimental Protocol: General Ester Synthesis
1. Materials and Reagents:
-
Protected this compound (e.g., 3,4,5-Tris(benzyloxy)benzoyl chloride)
-
Target alcohol or phenol (R-OH)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)[9]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for deprotection (e.g., H₂/Palladium on carbon for benzyl groups)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
2. Procedure:
-
Reaction Setup: Dissolve the target alcohol/phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). If the alcohol is less reactive, a catalytic amount of DMAP (0.1 eq) can be added.
-
Addition of Acyl Chloride: Slowly add a solution of protected this compound (1.1 eq) in anhydrous DCM to the flask at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Protected Ester): Purify the crude product by silica gel column chromatography to obtain the pure protected galloyl ester.
-
Deprotection: Dissolve the protected ester in a suitable solvent (e.g., methanol/DCM mixture). Add the deprotection agent (e.g., Pd/C catalyst) and subject the mixture to an atmosphere of hydrogen gas.[10] Stir until deprotection is complete (monitored by TLC).
-
Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the solvent. If necessary, recrystallize or perform a final chromatographic purification to yield the final 3,4,5-trihydroxybenzoyl ester.
Caption: Synthesis workflow for bioactive esters.
Biological Activity of Synthesized Esters
The addition of the 3,4,5-trihydroxybenzoyl moiety often confers potent biological activities. The antioxidant and anticancer effects are among the most widely studied.
Antioxidant Activity
The antioxidant capacity of galloyl esters is attributed to their ability to scavenge free radicals. The number of galloyl groups on a molecule tends to increase its radical scavenging activity.[11][12] This activity is frequently measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging.
Table 1: Antioxidant Activity of Galloyl Derivatives
| Compound | Assay | IC₅₀ or EC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-O-galloyl quinic acid derivative | DPPH Radical Scavenging | < 30 | [11][12] |
| 3,5-O-digalloyl quinic acid derivative | DPPH Radical Scavenging | < 30 | [11][12] |
| 3,4,5-O-trigalloyl quinic acid derivative | DPPH Radical Scavenging | < 30 | [11][12] |
| Galloyl Phytol (GP) | DPPH Radical Scavenging | 256 (0.256 mM) |[13] |
Anticancer Activity
Gallic acid and its derivatives exhibit significant anticancer activity against a variety of cancer cell lines.[3] The mechanism often involves the induction of apoptosis (programmed cell death) through various signaling pathways.[14] Studies have shown that galloyl esters can inhibit the growth of cancer cells at low micromolar concentrations.
Table 2: In Vitro Anticancer Activity of Gallic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Propyl gallate | T. brucei (Trypanocidal) | ~3 | [15] |
| Butyl gallate | T. brucei (Trypanocidal) | ~3 | [15] |
| Isopentyl gallate | T. brucei (Trypanocidal) | ~3 | [15] |
| Amide-modified gallic acid (n1) | A549, HCT116, HepG2, HT-29 | < 10 (over 74% inhibition) | [16] |
| Amide-modified gallic acid (n2) | A549, HCT116 | < 10 (over 69% inhibition) |[16] |
Mechanism of Action: Anticancer Signaling Pathway
The anticancer effects of gallic acid and its esters are often linked to their ability to act as pro-oxidants in cancer cells, leading to increased levels of reactive oxygen species (ROS).[14] This oxidative stress can trigger mitochondrial dysfunction and initiate apoptosis. Key events include the modulation of the Bcl-2 family of proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the activation of caspase enzymes, which are the executioners of apoptosis.[14]
Caption: Apoptosis induction by galloyl esters.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of bioactive esters. The resulting galloyl-containing compounds demonstrate a wide array of pharmacological activities, particularly as potent antioxidant and anticancer agents.[3] The synthetic protocols are adaptable, and the derivatization of natural or synthetic molecules with the galloyl moiety represents a promising strategy in the fields of medicinal chemistry and drug development. Further research and clinical trials are necessary to fully establish the therapeutic potential of these compounds.[3]
References
- 1. kosmospublishers.com [kosmospublishers.com]
- 2. ppublishing.org [ppublishing.org]
- 3. Gallic acid: prospects and molecular mechanisms of its anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galloylation of polyphenols alters their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resource.aminer.org [resource.aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant activity of galloyl quinic derivatives isolated from P. lentiscus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-Terminal Galloylation of Peptides using 3,4,5-Trihydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of gallic acid (3,4,5-trihydroxybenzoic acid) to peptides is a promising strategy for enhancing their therapeutic properties, particularly their antioxidant and anti-aging activities.[1][2][3][4][5] Galloylated peptides often exhibit increased stability and biological efficacy. While direct coupling of gallic acid using standard peptide coupling reagents is a common approach, the use of the more reactive 3,4,5-trihydroxybenzoyl chloride (galloyl chloride) offers an alternative route. However, the phenolic hydroxyl groups of galloyl chloride are highly reactive and must be protected during peptide synthesis to prevent unwanted side reactions.
These application notes provide a detailed, step-by-step guide for the N-terminal modification of peptides with a galloyl group using a protected this compound derivative. The protocols outlined below are based on standard solid-phase peptide synthesis (SPPS) principles, employing the widely used Fmoc/tBu strategy.[6][7]
Protecting Group Strategy
A crucial aspect of utilizing this compound in peptide synthesis is the protection of its three hydroxyl groups. Acetyl (Ac) groups are a suitable choice as they are stable under the basic conditions used for Fmoc deprotection and can be removed under mild basic or acidic conditions that are often compatible with the final peptide cleavage from the resin. This protocol will, therefore, focus on the use of 3,4,5-tris(acetyloxy)benzoyl chloride.
Experimental Protocols
Synthesis of 3,4,5-Tris(acetyloxy)benzoyl Chloride (Triacetylgalloyl Chloride)
This protocol describes the preparation of the protected acyl chloride from gallic acid.
Materials:
-
Gallic acid
-
Acetic anhydride
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Anhydrous Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Acetylation of Gallic Acid:
-
In a round-bottom flask, dissolve gallic acid in a minimal amount of anhydrous pyridine.
-
Add an excess of acetic anhydride (typically 3-5 equivalents per hydroxyl group) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding cold water.
-
Extract the product, 3,4,5-tris(acetyloxy)benzoic acid, with ethyl acetate.
-
Wash the organic layer with 1 M HCl and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
-
-
Conversion to the Acyl Chloride:
-
Suspend the dried 3,4,5-tris(acetyloxy)benzoic acid in anhydrous DCM.
-
Add an excess of thionyl chloride or oxalyl chloride (typically 2-3 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3,4,5-tris(acetyloxy)benzoyl chloride. This product is moisture-sensitive and should be used immediately in the next step.
-
N-Terminal Galloylation of a Resin-Bound Peptide
This protocol details the coupling of the protected galloyl chloride to the N-terminus of a peptide synthesized on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminus
-
3,4,5-Tris(acetyloxy)benzoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Nitrogen supply
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in anhydrous DMF for 30-60 minutes.
-
Perform the final Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
-
Acylation Reaction:
-
Dissolve the freshly prepared 3,4,5-tris(acetyloxy)benzoyl chloride (1.5-2 equivalents relative to the resin loading) in anhydrous DMF.
-
In a separate vessel, add the acyl chloride solution to the swelled and deprotected peptide-resin.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Agitate the mixture under a nitrogen atmosphere at room temperature for 2-4 hours.
-
Monitor the reaction for completeness using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (colorless or yellow beads) indicates complete acylation of the N-terminal amine.[8]
-
-
Washing:
-
Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, followed by DCM, and finally methanol to remove any unreacted reagents and byproducts.
-
Dry the resin under vacuum.
-
Deprotection of Acetyl Groups and Cleavage from Resin
This protocol describes the simultaneous removal of the acetyl protecting groups from the galloyl moiety and the cleavage of the peptide from the resin.
Materials:
-
Triacetylgalloylated peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). The scavengers (TIS and water) are crucial to prevent side reactions with sensitive amino acid residues.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the tBu-based side-chain protecting groups, as well as the acetyl groups from the galloyl moiety.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Lyophilize the crude peptide to obtain a dry powder.
-
-
Purification:
-
Purify the crude galloylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Data Presentation
| Step | Reagent/Solvent | Equivalents (relative to resin loading) | Time (hours) | Temperature (°C) | Expected Outcome |
| 1. Acetylation of Gallic Acid | Acetic Anhydride, Pyridine | 3-5 per OH group | 12-16 | RT | 3,4,5-Tris(acetyloxy)benzoic acid |
| 2. Acyl Chloride Formation | Thionyl Chloride, DCM | 2-3 | 2-4 | RT | 3,4,5-Tris(acetyloxy)benzoyl chloride |
| 3. N-Terminal Acylation | 3,4,5-Tris(acetyloxy)benzoyl chloride, DIPEA | 1.5-2, 2-3 | 2-4 | RT | Resin-bound, protected galloylated peptide |
| 4. Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | N/A | 2-3 | RT | Crude deprotected galloylated peptide in solution |
| 5. Purification | RP-HPLC | N/A | N/A | RT | Purified galloylated peptide |
Visualizations
Caption: Experimental workflow for the synthesis and coupling of protected galloyl chloride.
Caption: Logical steps for N-terminal galloylation of a resin-bound peptide.
References
- 1. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. ionsource.com [ionsource.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lifetein.com [lifetein.com]
Application Notes and Protocols for the Development of Enzyme Inhibitors Using 3,4,5-Trihydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing enzyme inhibitors using 3,4,5-trihydroxybenzoyl chloride and its derivatives. This document outlines the synthesis of potential inhibitors, protocols for enzyme inhibition assays, and an overview of the signaling pathways that can be targeted.
Introduction
The 3,4,5-trihydroxybenzoyl (galloyl) moiety is a key pharmacophore found in a variety of natural products and synthetic compounds that exhibit significant biological activities, including enzyme inhibition. The reactivity of this compound allows for its versatile use in synthesizing a library of derivatives, such as amides, esters, and hydrazones, which can be screened for inhibitory activity against a wide range of enzyme targets. Derivatives of gallic acid have been shown to modulate various signaling pathways, including those involved in cancer and inflammation, such as the BCR::ABL1, SRC, mTOR, ERK/MAPK, and JAK/STAT pathways.[1]
Synthesis of 3,4,5-Trihydroxybenzoyl Derivatives
While specific literature utilizing this compound for the synthesis of enzyme inhibitors is not prevalent, a general and highly feasible synthetic approach involves the acylation of various nucleophiles. A closely related synthesis of 3,4,5-trihydroxybenzohydrazones, potent urease inhibitors, has been reported starting from methyl 3,4,5-trihydroxybenzoate.[2][3] This provides a strong basis for the protocols described below.
General Synthesis of 3,4,5-Trihydroxybenzohydrazones
This protocol adapts a known synthesis of 3,4,5-trihydroxybenzohydrazones, which are effective urease inhibitors.[2][3]
Step 1: Synthesis of 3,4,5-Trihydroxybenzohydrazide
This compound can be reacted with hydrazine hydrate in a suitable solvent like methanol or ethanol. The reaction is typically carried out at room temperature or with gentle heating.
Protocol:
-
Dissolve 1 equivalent of this compound in methanol.
-
Slowly add 1.2 equivalents of hydrazine hydrate to the solution while stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid, 3,4,5-trihydroxybenzohydrazide, is washed with cold water and can be recrystallized from methanol to obtain a pure product.
Step 2: Synthesis of 3,4,5-Trihydroxybenzohydrazones
The synthesized 3,4,5-trihydroxybenzohydrazide is then reacted with a variety of substituted aldehydes or ketones to produce a library of hydrazone derivatives.
Protocol:
-
Dissolve 1 equivalent of 3,4,5-trihydroxybenzohydrazide in methanol.
-
Add 1 equivalent of the desired substituted aldehyde or ketone to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the reaction mixture for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold methanol, and dried.
Caption: Synthetic workflow for 3,4,5-trihydroxybenzohydrazone inhibitors.
Enzyme Inhibition Assays
A variety of enzyme inhibition assays can be employed to evaluate the potency and mechanism of action of the synthesized compounds.
Urease Inhibition Assay
This assay is particularly relevant for the synthesized 3,4,5-trihydroxybenzohydrazones.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of Jack bean urease solution.
-
Add 55 µL of buffer (e.g., phosphate buffer, pH 7.0).
-
Add 10 µL of the test compound solution at various concentrations.
-
Incubate the mixture at 30°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution.
-
Measure the production of ammonia using the indophenol method by recording the absorbance at 630 nm after a 50-minute incubation.
-
Thiourea can be used as a standard inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
α-Amylase Inhibition Assay
Derivatives of the galloyl moiety have shown inhibitory activity against α-amylase.[4]
Protocol:
-
Prepare a stock solution of the test compound.
-
In a microplate, add 20 µL of the test compound solution and 20 µL of α-amylase solution.
-
Pre-incubate the mixture at 37°C for 20 minutes.
-
Add 20 µL of a 1% starch solution to start the reaction and incubate for a further 10 minutes.
-
Stop the reaction by adding 20 µL of 1 M HCl.
-
Add 100 µL of iodine reagent.
-
Measure the absorbance at 620 nm.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition and IC50 values.
Quantitative Data
The following tables summarize the inhibitory activities of a series of 3,4,5-trihydroxybenzohydrazone derivatives against urease.[2][3]
Table 1: Urease Inhibition (IC50 Values)
| Compound | Substitution Pattern | IC50 (µM) ± SEM |
| 1 | 4-Hydroxybenzylidene | 22.16 ± 0.23 |
| 6 | 2,4-Dichlorobenzylidene | 18.25 ± 0.36 |
| 10 | 3-Nitrobenzylidene | 19.86 ± 0.55 |
| 14 | 4-Nitrobenzylidene | 20.12 ± 0.61 |
| 16 | 2-Nitrobenzylidene | 15.21 ± 0.19 |
| 18 | 3-Bromobenzylidene | 18.91 ± 0.42 |
| Thiourea | Standard | 21.6 ± 0.12 |
Table 2: Kinetic Parameters of Urease Inhibition
| Compound | Inhibition Type | Ki (µM) ± SEM |
| 6 | Competitive | 19.1 ± 0.007 |
| 10 | Mixed | 19.90 ± 0.003 |
| 14 | Mixed | 21.71 ± 0.007 |
| 16 | Competitive | 10.53 ± 0.02 |
| 18 | Mixed | 18.41 ± 0.003 |
Signaling Pathways Modulated by Galloyl Derivatives
Gallic acid and its derivatives have been shown to influence several key signaling pathways implicated in various diseases.
Caption: Inhibition of oncogenic signaling pathways by galloyl derivatives.
Derivatives of 3,4,5-trihydroxybenzoic acid can potentially inhibit key kinases such as BCR::ABL1, SRC, and mTOR, leading to the downregulation of downstream pathways like ERK/MAPK and JAK/STAT.[1] This ultimately results in the suppression of cancer cell proliferation and survival.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of potential enzyme inhibitors. The straightforward synthetic protocols, coupled with robust enzyme inhibition assays, provide a clear pathway for the discovery and development of novel therapeutic agents. The known ability of galloyl derivatives to modulate critical signaling pathways further highlights the potential of this chemical scaffold in drug discovery.
References
- 1. Gallic Acid Enhances the Efficacy of BCR::ABL1 Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia through Inhibition of Mitochondrial Respiration and Modulation of Oncogenic Signaling Pathways [mdpi.com]
- 2. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Number of galloyl moieties and molecular flexibility are both important in alpha-amylase inhibition by galloyl-based polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Biomaterials with 3,4,5-Trihydroxybenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trihydroxybenzoyl chloride, also known as galloyl chloride, is a reactive acylating agent derived from gallic acid, a natural phenolic compound found in various plants. The incorporation of the galloyl moiety onto biomaterials is of significant interest due to its potential to impart antioxidant, antimicrobial, and anti-inflammatory properties, as well as to enhance mechanical strength through crosslinking. This document provides detailed application notes and experimental protocols for the functionalization of common biomaterials with this compound, along with methods for characterization and analysis of the resulting functionalized materials.
Applications in Biomaterial Functionalization
The galloyl group, when introduced onto the backbone of biomaterials such as chitosan, gelatin, and collagen, can significantly alter their physicochemical and biological properties. Key applications include:
-
Development of Antioxidant Biomaterials: The inherent radical-scavenging ability of the trihydroxybenzoyl group can protect cells from oxidative stress, a crucial factor in wound healing and tissue regeneration.
-
Antimicrobial Surfaces: Galloyl-functionalized surfaces have been shown to inhibit the growth of various foodborne pathogens, suggesting their use in creating antimicrobial coatings for medical devices and food packaging.[1]
-
Enhanced Mechanical Properties: The galloyl moiety can act as a crosslinker, improving the mechanical strength and stability of hydrogels and scaffolds, which is essential for load-bearing tissue engineering applications.[2][3]
-
Modulation of Inflammatory Responses: Gallic acid, the precursor to galloyl chloride, is known to influence inflammatory signaling pathways, such as the MAPK and NF-κB pathways.[2][4] Functionalized biomaterials may therefore be designed to modulate local inflammatory responses.
Experimental Protocols
Protocol 1: Synthesis of Galloylated Gelatin
This protocol describes the functionalization of gelatin with this compound in an aqueous-organic solvent system.
Materials:
-
Gelatin (Type A or B)
-
This compound (Galloyl chloride)
-
N,N-Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetone
-
Dialysis tubing (MWCO 12-14 kDa)
-
Magnetic stirrer and hot plate
-
Lyophilizer
Procedure:
-
Dissolution of Gelatin: Prepare a 5% (w/v) solution of gelatin in PBS at 40-50°C with constant stirring until fully dissolved.
-
Preparation of Galloyl Chloride Solution: In a separate container, dissolve this compound in a minimal amount of anhydrous DMF. The molar ratio of galloyl chloride to the free amine groups in gelatin can be varied to control the degree of substitution. A starting point is a 1:1 molar ratio.
-
Reaction: Slowly add the galloyl chloride solution dropwise to the gelatin solution while maintaining vigorous stirring. The pH of the reaction mixture should be monitored and maintained around 8-9 using a suitable base (e.g., 1 M NaOH) to facilitate the acylation reaction.
-
Reaction Time: Allow the reaction to proceed for 4-6 hours at 40-50°C.
-
Precipitation and Washing: After the reaction is complete, precipitate the galloylated gelatin by adding an excess of cold acetone. Collect the precipitate by centrifugation.
-
Purification: Wash the precipitate multiple times with a mixture of acetone and water to remove unreacted reagents and byproducts.
-
Dialysis: Redissolve the washed product in deionized water and dialyze against deionized water for 3 days, with frequent water changes, to remove any remaining impurities.
-
Lyophilization: Freeze-dry the purified solution to obtain the final galloylated gelatin product as a solid foam.
-
Storage: Store the lyophilized product in a desiccator at 4°C.
Characterization:
-
Degree of Substitution: The degree of galloyl substitution can be quantified using ¹H NMR spectroscopy by integrating the aromatic proton signals of the galloyl group and comparing them to the signals of specific amino acid residues in gelatin.[4][5]
-
FTIR Spectroscopy: Confirm the successful grafting of the galloyl group by identifying characteristic peaks, such as the aromatic C=C stretching and the ester/amide C=O stretching vibrations.
Protocol 2: Preparation of Galloylated Chitosan
This protocol outlines the functionalization of chitosan with this compound.
Materials:
-
Chitosan (low or medium molecular weight)
-
This compound
-
Acetic acid solution (1% v/v)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Dialysis tubing (MWCO 12-14 kDa)
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Dissolution of Chitosan: Dissolve chitosan in a 1% acetic acid solution to a final concentration of 1% (w/v) with overnight stirring.
-
Preparation of Galloyl Chloride Solution: Dissolve this compound in a small volume of anhydrous DMF.
-
Reaction: Add the galloyl chloride solution dropwise to the chitosan solution under vigorous stirring. Adjust the pH of the mixture to approximately 5-6 with NaOH solution.
-
Reaction Time: Allow the reaction to proceed for 24 hours at room temperature.
-
Precipitation and Washing: Precipitate the galloylated chitosan by raising the pH to 9-10 with NaOH solution. Collect the precipitate and wash it thoroughly with ethanol and then deionized water.
-
Purification: Redissolve the product in a 1% acetic acid solution and dialyze against deionized water for 3 days.
-
Lyophilization: Freeze-dry the purified solution to obtain the galloylated chitosan.
Data Presentation
Table 1: Quantitative Analysis of Galloylated Biomaterials
| Biomaterial | Molar Ratio (Galloyl Chloride:Functional Group) | Degree of Substitution (%) | Reference |
| Gelatin | 1:1 | 15-25 (estimated) | Hypothetical |
| Chitosan | 1:1 | 10-20 (estimated) | Hypothetical |
| Collagen | 1:1 | 12-22 (estimated) | Hypothetical |
Note: The degree of substitution is highly dependent on reaction conditions and should be determined experimentally.
Table 2: Mechanical Properties of Galloylated Hydrogels
| Hydrogel (5% w/v) | Compressive Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) | Reference |
| Unmodified Gelatin | 10 ± 2 | 15 ± 3 | 30 ± 5 | Hypothetical |
| Galloylated Gelatin | 25 ± 4 | 35 ± 5 | 25 ± 4 | Hypothetical |
| Unmodified Chitosan | 15 ± 3 | 20 ± 4 | 20 ± 3 | Hypothetical |
| Galloylated Chitosan | 30 ± 5 | 45 ± 6 | 18 ± 3 | Hypothetical |
Note: These values are illustrative and will vary based on the degree of functionalization and crosslinking.
Visualization of Concepts
References
- 1. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Substitution of Gelatin Methacryloyl: Best Practice and Current Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5E: Engineering Cells & Their Microenvironments (SIG) 1 | SFB 2023 [2023.biomaterials.org]
Application Notes and Protocols for the Synthesis of Epigallocatechin Gallate (EGCG) Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of various analogs of Epigallocatechin Gallate (EGCG), a major polyphenol in green tea known for its wide range of biological activities. These protocols are intended to guide researchers in synthesizing EGCG derivatives with potentially enhanced therapeutic properties. Additionally, this guide summarizes the biological activities of these analogs and illustrates key signaling pathways they modulate.
Introduction
Epigallocatechin gallate (EGCG) has garnered significant attention for its potential in preventing and treating various diseases, including cancer.[1][2][3][4] Its therapeutic efficacy, however, can be limited by factors such as poor bioavailability and metabolic instability. To address these limitations, researchers have focused on synthesizing EGCG analogs with improved pharmacological profiles. These modifications often involve alterations to the A, B, C, or D rings of the EGCG molecule, or the ester linkage.[5][6][7] This document outlines protocols for the synthesis of representative EGCG analogs, summarizes their biological activities, and provides visual representations of relevant synthetic and biological pathways.
Experimental Protocols
General Protocol for the Synthesis of 4'-O-palmitoyl EGCG
This protocol describes the chemical synthesis of an EGCG palmitate derivative, which has shown increased stability and enhanced inhibitory activity against α-amylase and α-glucosidase.[8][9]
Materials:
-
(-)-Epigallocatechin gallate (EGCG)
-
Palmitoyl chloride
-
Sodium acetate
-
Acetone
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolve 10 mmol of EGCG in 100 mL of acetone in a 250 mL flask.
-
Immerse the flask in a water bath maintained at 40°C.
-
Once the EGCG is completely dissolved, add sodium acetate to the solution.
-
Slowly add 2 molar equivalents of palmitoyl chloride to the reaction mixture with continuous mechanical stirring (100 rpm).
-
Allow the reaction to proceed for 6 hours at 40°C.
-
After 6 hours, filter the reaction mixture and wash the solid residue with 100 mL of deionized water.
-
Extract the acylation product from the filtrate using 100 mL of ethyl acetate.
-
Wash the organic phase twice with deionized water.
-
The resulting product, 4'-O-palmitoyl EGCG, can be further purified and analyzed. Under optimized conditions, a yield of 90.6% can be achieved.[8]
Synthesis of Glucosylated EGCG Derivatives
This protocol outlines a general procedure for the synthesis of EGCG glycosides, which can exhibit altered biological activities compared to the parent compound.[10]
Materials:
-
D-Glucose
-
Acetic anhydride
-
Sodium acetate
-
Hydrobromic acid in acetic acid (33% w/w)
-
EGCG
Procedure:
-
Acetylation of Glucose:
-
Suspend 18 g (100 mmol) of D-glucose in 100 mL of acetic anhydride.
-
Add 11 g (130 mmol) of sodium acetate and heat the mixture at 100°C with stirring for 20 minutes.
-
Cool the mixture and pour it into 500 mL of ice water, stirring for 1 hour.
-
Wash the product with saturated sodium bicarbonate solution and brine, then dry and evaporate to a syrup. Crystallize the pentaacetate from 95% alcohol.
-
-
Bromination:
-
Treat the glucose pentaacetate crystals with a 33% (w/w) solution of hydrobromic acid in acetic acid.
-
-
Glycosylation of EGCG:
-
The resulting acetobromo-α-D-glucose can then be reacted with EGCG in the presence of a suitable catalyst to form the glycosidic bond. The specific conditions for this step will depend on the desired position of glycosylation.
-
Purification of EGCG and its Analogs
A common method for purifying EGCG and its derivatives from reaction mixtures or natural extracts involves a combination of macroporous resin and polyamide column chromatography.[11][12][13]
Materials:
-
Crude EGCG or analog mixture
-
Macroporous resin (e.g., HPD826)
-
Polyamide resin
-
Ethanol (various concentrations)
-
Distilled water
Procedure:
-
Macroporous Resin Chromatography:
-
Load the crude extract onto a column packed with HPD826 macroporous resin.
-
Wash the column with distilled water to remove impurities.
-
Elute the EGCG-enriched fraction with 30% ethanol. This step can increase the EGCG content from approximately 7.7% to 44.6%.[11]
-
-
Polyamide Column Chromatography:
-
Further purify the EGCG-enriched fraction on a polyamide column.
-
Elute with a gradient of ethanol (e.g., 40-50%). This step can yield EGCG with a purity of 74.8%.[11]
-
-
Crystallization:
-
For higher purity, the product can be crystallized from distilled water to achieve a purity of up to 95.1%.[11]
-
Quantitative Data on Biological Activity
The biological activity of EGCG and its analogs has been evaluated in various assays. The following tables summarize some of the reported quantitative data.
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| (-)-EGCG | Proteasome | Chymotrypsin-like activity inhibition | 0.1-0.2 | Purified 20S proteasome | [14] |
| GTP-1 (A-ring analog) | Proteasome | Chymotrypsin-like activity inhibition | > 10 | Purified 20S proteasome | [14] |
| GTP-3 (A-ring analog) | Proteasome | Chymotrypsin-like activity inhibition | 1.5 | Purified 20S proteasome | [14] |
| EGCG | Growth Inhibition | Cell viability | 10 | WI38VA (transformed human fibroblasts) | [15] |
| EGCG | Growth Inhibition | Cell viability | 120 | WI38 (normal human fibroblasts) | [15] |
| EGCG | NF-κB Inhibition | ~20 µg/mL | Human colon cancer cell lines | [16] | |
| MCC-1 (EGCG analog) | Antibacterial | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | MRSA USA300 | [5] |
| MCC-2 (EGCG analog) | Antibacterial | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | MRSA USA300 | [5] |
| EGCG | Antibacterial | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | MRSA USA300 | [5] |
Signaling Pathways and Experimental Workflows
Synthetic Workflow for EGCG Analogs
The following diagram illustrates a generalized workflow for the synthesis and evaluation of EGCG analogs.
Caption: Generalized workflow for the synthesis and biological evaluation of EGCG analogs.
EGCG Modulation of the NF-κB Signaling Pathway
EGCG has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[2][17]
Caption: Simplified diagram of EGCG-mediated inhibition of the NF-κB signaling pathway.
References
- 1. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]
- 4. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationships of EGCG analogues, a recently identified Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure activity relationships of EGCG Analogues, A Recently Identified Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Stability, and Antidiabetic Activity Evaluation of (-)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols [mdpi.com]
- 10. Synthesis and Biological Testing of Novel Glucosylated Epigallocatechin Gallate (EGCG) Derivatives | MDPI [mdpi.com]
- 11. Separation and purification of epigallocatechin-3-gallate (EGCG) from green tea using combined macroporous resin and polyamide column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of epigallocatechin gallate and epicatechin gallate from tea polyphenols by macroporous resin and crystallization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epigallocatechin gallate inhibits HeLa cells by modulation of epigenetics and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dendrimers using 3,4,5-Trihydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyester dendrimers utilizing 3,4,5-trihydroxybenzoyl chloride, also known as galloyl chloride. This precursor, derived from the naturally occurring polyphenol gallic acid, is a key building block for creating highly branched, monodisperse dendrimers with potential applications in drug delivery, nanomedicine, and materials science.[1][2]
The protocols outlined below are based on established principles of polyester dendrimer synthesis and can be adapted for both divergent and convergent strategies. Due to the reactive nature of this compound, careful control of reaction conditions is crucial to achieve the desired dendrimer generation with a high degree of perfection.
Overview of Synthesis Strategies
The synthesis of polyester dendrimers from this compound can be approached in two primary ways:
-
Divergent Synthesis: This method begins from a central polyfunctional core molecule and builds the dendrimer outwards, generation by generation. Each step involves the esterification of the core's hydroxyl groups with this compound, followed by a deprotection step (if protecting groups are used) to reveal new hydroxyl groups for the next generation's growth.[3]
-
Convergent Synthesis: In this approach, the dendritic branches, or "dendrons," are synthesized first and then attached to a central core in the final step. This method generally allows for easier purification and results in a more monodisperse product.[3]
The choice of strategy will depend on the desired dendrimer size, the scale of the synthesis, and the available purification capabilities.
Quantitative Data Summary
While specific quantitative data for dendrimers synthesized directly from unprotected this compound is not extensively available in publicly accessible literature, the following table summarizes typical data for related gallic acid-based dendrimer systems. This data can serve as a benchmark for researchers developing their own synthetic procedures.
| Parameter | Generation 4 (G4) PAMAM-Gallic Acid Conjugate | Generation 5 (G5) PAMAM-Gallic Acid Conjugate | Notes |
| Yield | 52.6 ± 6.1% | 59.0 ± 2.1% | Yields are highly dependent on the specific reaction conditions and purification methods. |
| Encapsulation Efficiency | 15.9 ± 1.5% | 16.2 ± 1.2% | Refers to the encapsulation of gallic acid within the dendrimer. |
| Loading Capacity | 6.0 ± 0.6% | 6.1 ± 0.4% | Indicates the weight percentage of gallic acid in the final conjugate. |
| Polydispersity Index (PDI) | Typically < 1.2 | Typically < 1.2 | A PDI close to 1.0 indicates a high degree of monodispersity. |
Data adapted from studies on gallic acid encapsulated in PAMAM dendrimers.[4]
Experimental Protocols
Protocol 1: Divergent Synthesis of a First-Generation (G1) Polyester Dendrimer
This protocol describes the synthesis of a first-generation polyester dendrimer using a trifunctional core, such as triethanolamine, and this compound.
Materials:
-
Triethanolamine (core)
-
This compound
-
Anhydrous pyridine (solvent and acid scavenger)
-
Anhydrous dichloromethane (DCM, solvent)
-
Diethyl ether (for precipitation)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triethanolamine (1 equivalent) in anhydrous pyridine under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Acid Chloride: Dissolve this compound (3.3 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred core solution at 0 °C over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding cold 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of DCM.
-
Precipitate the dendrimer by adding the DCM solution dropwise to a large volume of cold, stirred diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the purified G1 dendrimer.
-
-
Characterization: Characterize the purified dendrimer using:
-
¹H and ¹³C NMR: To confirm the chemical structure and estimate the degree of branching.
-
FTIR Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Mass Spectrometry (MALDI-TOF or ESI): To confirm the molecular weight of the monodisperse product.
-
Protocol 2: Convergent Synthesis of a Gallic Acid-Based Dendron
This protocol outlines the synthesis of a first-generation dendron from a protected gallic acid derivative, which can then be coupled to a core molecule.
Materials:
-
3,4,5-Tris(benzyloxy)benzoyl chloride (protected gallic acid)
-
1,1,1-Tris(hydroxymethyl)ethane (core for the dendron)
-
Pyridine
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
Procedure:
-
Synthesis of the Protected Dendron:
-
Follow the esterification procedure described in Protocol 1, using 1,1,1-tris(hydroxymethyl)ethane as the core and 3,4,5-tris(benzyloxy)benzoyl chloride as the acid chloride.
-
After work-up and purification, a white solid corresponding to the protected G1 dendron should be obtained.
-
-
Deprotection of the Dendron:
-
Dissolve the protected dendron in ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until TLC analysis indicates the complete removal of the benzyl protecting groups.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected G1 dendron with peripheral hydroxyl groups.
-
-
Characterization: Confirm the structure of the deprotected dendron using NMR and mass spectrometry. This dendron can then be coupled to a multifunctional core using standard esterification or click chemistry techniques.
Visualizations
Divergent Synthesis Workflow
Caption: Workflow for the divergent synthesis of a first-generation dendrimer.
Convergent Synthesis Workflow
Caption: General workflow for the convergent synthesis of a dendrimer.
References
- 1. Dendrimeric Structures in the Synthesis of Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimer Nanodevices and Gallic Acid as Novel Strategies to Fight Chemoresistance in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trihydroxybenzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4,5-Trihydroxybenzoyl chloride (also known as galloyl chloride).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Moisture in Reaction: Traces of water in the starting materials or solvent will hydrolyze the chlorinating agent and the product. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the gallic acid is thoroughly dried before use. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, temperature, or reagent. | Increase the reaction time or temperature according to the protocol. Consider adding a slight excess of the chlorinating agent. Monitor the reaction progress using appropriate techniques (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch). |
| Side Reactions of Hydroxyl Groups: The phenolic hydroxyl groups are reactive and can undergo side reactions with the chlorinating agent, leading to the formation of undesired byproducts and polymers.[1] | Consider protecting the hydroxyl groups as esters (e.g., acetates) before the chlorination step. The protecting groups can be removed after the acyl chloride has been used in the subsequent reaction step. |
| Product Decomposition: this compound is expected to be unstable, especially at elevated temperatures, similar to other hydroxybenzoyl chlorides.[2] | Maintain a low reaction temperature if possible. Work up the reaction mixture promptly and use the synthesized acyl chloride immediately in the next step without prolonged storage. |
Issue 2: Dark-Colored Reaction Mixture or Product
| Potential Cause | Recommended Solution |
| Oxidation of Phenolic Groups: The trihydroxybenzoyl moiety is susceptible to oxidation, which can lead to colored impurities. | Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. |
| Reaction with Chlorinating Agent: Thionyl chloride, in particular, can sometimes lead to the formation of colored byproducts. | If using thionyl chloride, ensure it is freshly distilled. Alternatively, consider using a milder chlorinating agent like oxalyl chloride. |
| High Reaction Temperature: Elevated temperatures can promote decomposition and the formation of colored polymeric materials. | Maintain the recommended reaction temperature and avoid overheating. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product Instability: The high reactivity of the acyl chloride and the presence of the hydroxyl groups make it prone to decomposition during purification. | It is often recommended to use the crude this compound directly in the next reaction step without purification. If purification is necessary, use rapid, non-aqueous methods like filtration to remove solid impurities and immediate use. |
| Contamination with Excess Reagents: Residual chlorinating agent and byproducts can interfere with subsequent reactions. | After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. A co-evaporation with an inert, dry solvent like toluene can help remove the last traces of volatile reagents. |
| Hydrolysis during Work-up: Exposure to moisture during the work-up will convert the product back to gallic acid. | All work-up steps must be performed under strictly anhydrous conditions. Avoid aqueous washes. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the reaction of gallic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Due to the reactivity of the hydroxyl groups, a key consideration is whether to protect these groups prior to chlorination.
Q2: Should I protect the hydroxyl groups of gallic acid before chlorination?
A2: Protecting the hydroxyl groups is a highly recommended strategy to improve the yield and purity of the final product. The hydroxyl groups can be converted to esters (e.g., acetates using acetic anhydride) before reacting with the chlorinating agent. This prevents side reactions such as the formation of sulfites or other undesired byproducts. The protecting groups can then be removed in a subsequent step.
Q3: What are the advantages of using oxalyl chloride over thionyl chloride?
A3: Oxalyl chloride is often considered a milder and more selective chlorinating agent than thionyl chloride. The byproducts of the reaction with oxalyl chloride are gaseous (CO, CO₂, and HCl), which can be easily removed from the reaction mixture. Thionyl chloride can sometimes lead to more side reactions and the formation of non-volatile impurities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Infrared (IR) spectroscopy. You should observe the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride at a higher frequency (typically around 1750-1800 cm⁻¹).
Q5: What is the best way to purify the synthesized this compound?
A5: Due to its inherent instability, it is generally advisable to use the synthesized this compound in the next reaction step without purification. If necessary, a quick filtration under an inert atmosphere to remove any solid byproducts may be performed. Attempts at more extensive purification, such as chromatography, are likely to lead to decomposition.
Q6: How should I store this compound?
A6: this compound is highly sensitive to moisture and is not stable for long-term storage. It should be used immediately after synthesis. If temporary storage is unavoidable, it should be kept under a dry, inert atmosphere at a low temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound (without Protecting Groups)
This protocol is challenging due to potential side reactions and product instability.
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a dry, inert atmosphere (e.g., a nitrogen-filled glove box or a flask with a nitrogen inlet).
-
Reaction Setup: To a stirred solution of anhydrous gallic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux at an appropriate temperature (e.g., 60°C for DCM) for a specified time (e.g., 90 minutes). The reaction should be monitored for the evolution of HCl and SO₂ gas, which should be vented through a suitable trap.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate the residue with a dry, inert solvent like toluene to remove the last traces of volatile impurities.
-
Usage: The resulting crude this compound should be used immediately in the next synthetic step.
Protocol 2: Synthesis of 3,4,5-Triacetyloxybenzoyl Chloride (with Protecting Groups)
This protocol involves an additional protection step but generally leads to higher yields and purity of the acyl chloride derivative.
Step 1: Acetylation of Gallic Acid
-
Reaction Setup: In a round-bottom flask, suspend gallic acid in acetic anhydride.
-
Reaction: Add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid) and heat the mixture (e.g., at 60-80 °C) until the gallic acid dissolves and the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and pour it into ice water to precipitate the 3,4,5-triacetoxybenzoic acid. Filter the solid, wash with cold water, and dry thoroughly.
Step 2: Chlorination of 3,4,5-Triacetoxybenzoic Acid
-
Preparation: Use oven-dried glassware under an inert atmosphere.
-
Reaction Setup: Dissolve the dried 3,4,5-triacetoxybenzoic acid in an anhydrous solvent (e.g., DCM or toluene). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. After the addition, allow the mixture to stir at room temperature until the gas evolution ceases.
-
Work-up: Remove the solvent and excess chlorinating agent under reduced pressure.
-
Usage: The resulting 3,4,5-triacetyloxybenzoyl chloride can be used in the next step. The acetyl protecting groups can be removed later in the synthetic sequence by hydrolysis under basic conditions.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can influence the yield of acyl chloride synthesis. Note that specific yields for the unprotected this compound are scarce in the literature due to its instability. The data presented are generalized from acyl chloride syntheses of similar compounds.
| Parameter | Condition | Expected Impact on Yield |
| Chlorinating Agent | Oxalyl Chloride vs. Thionyl Chloride | Oxalyl chloride may provide a cleaner reaction and higher yield due to gaseous byproducts. |
| Solvent | Aprotic, non-polar (e.g., DCM, Toluene) | Inert solvents are crucial to prevent side reactions. The choice may affect solubility and reaction temperature. |
| Temperature | 0 °C to Reflux | Higher temperatures can increase the reaction rate but may also lead to product decomposition and side reactions, especially for the unprotected compound. |
| Catalyst (e.g., DMF) | Catalytic amount | A catalyst is often necessary, especially with oxalyl chloride, to facilitate the reaction. |
| Use of Protecting Groups | Acetyl, Benzyl, etc. | Significantly improves yield and purity by preventing side reactions at the hydroxyl groups. |
Visualizations
References
Technical Support Center: Overcoming Challenges with 3,4,5-Trihydroxybenzoyl Chloride
Welcome to the technical support center for 3,4,5-Trihydroxybenzoyl chloride (also known as galloyl chloride). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the use of this versatile but challenging reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Understanding the Challenge: Reactivity of Phenolic Hydroxyls
A primary hurdle in working with this compound is the high reactivity of its three phenolic hydroxyl groups. These groups can interfere with desired acylation reactions by reacting with the acyl chloride moiety of another molecule, leading to polymerization and other side products. Furthermore, these polar hydroxyl groups contribute to the compound's poor solubility in many common aprotic organic solvents used for acylation reactions.
To circumvent these issues, a common and effective strategy is to protect the hydroxyl groups, typically through acetylation, to form 3,4,5-Triacetoxybenzoyl chloride . This protected intermediate is more soluble in a wider range of organic solvents and is less prone to side reactions, allowing for cleaner and more efficient acylation of the target molecule. Following the acylation step, the acetyl protecting groups can be readily removed to yield the desired 3,4,5-trihydroxybenzoyl derivative.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and use of this compound and its protected form.
Issue 1: Poor Solubility of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the chosen reaction solvent. | The three free hydroxyl groups make the molecule highly polar and prone to intermolecular hydrogen bonding, limiting its solubility in many non-polar or moderately polar aprotic solvents. | 1. Protect the Hydroxyl Groups: Acetylate the hydroxyl groups to form 3,4,5-Triacetoxybenzoyl chloride, which is more soluble in a wider range of organic solvents. 2. Solvent Screening: Test solubility in small volumes of polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Use these solvents judiciously as they can be difficult to remove. |
| The reaction mixture is a heterogeneous slurry, leading to low yields. | Incomplete dissolution of the starting material. | 1. Use a Co-solvent: A small amount of a more polar solvent can be added to improve solubility, but compatibility with the reaction conditions must be verified. 2. Increase Temperature: Gently warming the reaction mixture may improve solubility. Monitor for potential degradation of the acyl chloride. |
Issue 2: Low Yield or No Product in Acylation Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC or LC-MS analysis shows unreacted starting materials. | 1. Inactivated Acyl Chloride: The acyl chloride may have hydrolyzed due to moisture. 2. Steric Hindrance: The nucleophile (e.g., amine, alcohol) may be sterically hindered. 3. Insufficient Reactivity: The nucleophile may not be sufficiently reactive. | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a Catalyst: For hindered nucleophiles, a catalyst such as 4-Dimethylaminopyridine (DMAP) can be added. 3. Increase Reaction Time/Temperature: Monitor the reaction progress over a longer period or cautiously increase the temperature. |
| Formation of multiple unidentified byproducts. | 1. Side Reactions of Unprotected Hydroxyls: If using unprotected this compound, self-polymerization or other side reactions are likely. 2. Reaction with Solvent: Some solvents can react with the acyl chloride. | 1. Protect the Hydroxyl Groups: This is the most effective way to prevent side reactions. 2. Choose an Inert Solvent: Use aprotic and non-nucleophilic solvents. |
Issue 3: Difficulties with Deprotection of Acetyl Groups
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete removal of acetyl groups after the deprotection step. | 1. Insufficient Reagent: The amount of base or acid used for hydrolysis is not enough. 2. Short Reaction Time: The deprotection reaction has not gone to completion. | 1. Increase Reagent Stoichiometry: Add a larger excess of the deprotecting agent. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS until all acetyl groups are cleaved. |
| Degradation of the final product during deprotection. | The deprotection conditions are too harsh for the target molecule. | 1. Use Milder Conditions: Employ milder bases (e.g., potassium carbonate in methanol) or acids. 2. Control Temperature: Perform the deprotection at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: Why can't I directly use this compound for my acylation reaction?
While direct use is possible in some specific cases, the three phenolic hydroxyl groups are nucleophilic and can react with the acyl chloride, leading to a complex mixture of products and low yields of the desired compound. Protecting these hydroxyl groups is the recommended approach for most applications.
Q2: What is the best solvent to dissolve 3,4,5-Triacetoxybenzoyl chloride?
3,4,5-Triacetoxybenzoyl chloride is significantly more soluble in common organic solvents than its unprotected counterpart. Good solubility can be expected in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran, diethyl ether), and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).
Q3: How do I store this compound and its acetylated form?
Both compounds are sensitive to moisture. They should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). It is advisable to store them in a cool, dark place.
Q4: What are the common side reactions to look out for during the acylation of amines with 3,4,5-Triacetoxybenzoyl chloride?
The primary side reaction is the formation of a salt between the amine and the HCl byproduct, which can precipitate and slow down the reaction. To prevent this, a non-nucleophilic base such as triethylamine or pyridine is typically added to scavenge the HCl.[1]
Q5: How can I purify the final 3,4,5-trihydroxybenzoylated product?
Purification methods will depend on the properties of the specific product. Common techniques include:
-
Recrystallization: If the product is a solid.
-
Column Chromatography: On silica gel or another suitable stationary phase.
-
Extraction: To remove water-soluble impurities.
Experimental Protocols
The following protocols provide a general workflow for the protection of gallic acid, conversion to the acyl chloride, acylation of an amine, and subsequent deprotection.
Protocol 1: Acetylation of Gallic Acid to 3,4,5-Triacetoxybenzoic Acid
Diagram Caption: Workflow for the acetylation of gallic acid.
Materials:
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Gallic acid
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Acetic anhydride
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Pyridine (dry)
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Toluene
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve gallic acid (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (at least 3.0 equivalents) to the solution.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
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Quench the reaction by the slow addition of methanol.
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Co-evaporate the reaction mixture with toluene to remove pyridine.
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Dissolve the residue in DCM or EtOAc.
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Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 3,4,5-triacetoxybenzoic acid.
Protocol 2: Synthesis of 3,4,5-Triacetoxybenzoyl Chloride
Diagram Caption: Synthesis of the protected acyl chloride.
Materials:
-
3,4,5-Triacetoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane)
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Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
Procedure:
-
To a solution of 3,4,5-triacetoxybenzoic acid in an anhydrous aprotic solvent, add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF).
-
Reflux the mixture until the evolution of gas ceases and the reaction is complete (monitor by the disappearance of the starting material).
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting 3,4,5-triacetoxybenzoyl chloride is often used in the next step without further purification.
Protocol 3: Acylation of an Amine with 3,4,5-Triacetoxybenzoyl Chloride
Diagram Caption: General workflow for amine acylation.
Materials:
-
Amine
-
3,4,5-Triacetoxybenzoyl chloride
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Anhydrous non-nucleophilic base (e.g., triethylamine (TEA), pyridine)
Procedure:
-
Dissolve the amine and the base in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of 3,4,5-triacetoxybenzoyl chloride in the same solvent.
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Allow the reaction to warm to room temperature and stir until complete.
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Perform an aqueous work-up to remove the base hydrochloride salt and any unreacted starting materials.
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Dry the organic layer and concentrate. Purify the resulting protected amide by recrystallization or column chromatography.
Protocol 4: Deprotection of the Acetylated Amide
Diagram Caption: Deprotection of the acetylated product.
Materials:
-
Protected amide
-
Methanol
-
Base (e.g., potassium carbonate, sodium methoxide) or Acid (e.g., hydrochloric acid in methanol)
Procedure:
-
Dissolve the protected amide in methanol.
-
Add the deprotecting agent (e.g., potassium carbonate).
-
Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with a suitable acid (if a base was used) or base (if an acid was used).
-
Remove the solvent and purify the final product.
Data Presentation
Solvent Selection Guide
| Solvent Class | Examples | Polarity | Suitability for this compound | Suitability for 3,4,5-Triacetoxybenzoyl chloride | Notes |
| Non-polar Aprotic | Hexane, Toluene | Low | Very Poor | Good | Good for reactions where polarity is not required. |
| Halogenated | Dichloromethane, Chloroform | Medium | Poor | Very Good | Commonly used for acylation reactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Medium | Poor | Good | THF is a good general-purpose solvent for many organic reactions. |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Limited | Very Good | Use DMF and DMSO sparingly as they can be difficult to remove. |
| Polar Protic | Water, Alcohols (Methanol, Ethanol) | High | Reactive | Reactive | These solvents will react with the acyl chloride and should be avoided as reaction solvents unless hydrolysis or alcoholysis is intended. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions. It is recommended to consult relevant safety data sheets (SDS) before handling any chemicals.
References
preventing the degradation of 3,4,5-Trihydroxybenzoyl chloride during reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling 3,4,5-Trihydroxybenzoyl chloride (also known as galloyl chloride) to prevent its degradation during chemical reactions. Due to its high reactivity, proper handling and reaction setup are crucial for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary degradation pathways for this compound are:
-
Hydrolysis: The acyl chloride functional group is highly susceptible to reaction with water, which hydrolyzes it back to the corresponding carboxylic acid (3,4,5-Trihydroxybenzoic acid or gallic acid).[1][2][3][4]
-
Oxidation: The trihydroxy-substituted aromatic ring is prone to oxidation, especially when exposed to air (oxygen), light, or certain metal ions. This often results in the formation of colored byproducts.
-
Side Reactions with Hydroxyl Groups: The three phenolic hydroxyl groups are nucleophilic and can react with the acyl chloride, particularly in the presence of a base, leading to self-polymerization or other unwanted side products.
Q2: How can I minimize hydrolysis during my reaction?
A2: To minimize hydrolysis, it is essential to work under anhydrous (water-free) conditions.[1][2] This includes:
-
Using thoroughly dried glassware (oven-dried or flame-dried).
-
Employing anhydrous solvents.
-
Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the visible signs of degradation?
A3: Degradation of this compound can be indicated by:
-
A color change in the solid reagent or the reaction mixture, often to a yellow, brown, or green hue, which can suggest oxidation.
-
The presence of a white precipitate (gallic acid) that is insoluble in the organic solvent.
-
Analysis of the reaction mixture (e.g., by TLC or LC-MS) showing the presence of gallic acid or other unexpected byproducts.
Q4: Which solvents are recommended for reactions with this compound?
A4: The choice of solvent is critical. Recommended solvents are typically aprotic and non-nucleophilic. The following table summarizes some suitable options.
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good for many reactions, but must be thoroughly dried. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Ethereal solvent, must be freshly distilled from a drying agent (e.g., sodium/benzophenone) to remove peroxides and water. |
| Acetonitrile (MeCN) | 37.5 | 81.6 | Polar aprotic solvent, must be of high purity and anhydrous. |
| Toluene | 2.4 | 110.6 | Non-polar, can be useful for higher temperature reactions. Must be dried. |
Q5: How should this compound be stored?
A5: It should be stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere to protect it from moisture and air.[5][6] Refrigeration (2-8 °C) is often recommended.[6]
Troubleshooting Guide
Problem: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (see Protocol 1). |
| Side reactions involving the phenolic hydroxyl groups | Consider protecting the hydroxyl groups as esters (e.g., acetates) or ethers (e.g., benzyl ethers) before the acylation reaction.[7][8] This prevents their interference (see Protocol 2). |
| Reaction with nucleophilic solvents | Avoid using protic or nucleophilic solvents such as alcohols or water. |
Problem: Formation of Colored Impurities
| Possible Cause | Recommended Solution |
| Oxidation of the trihydroxybenzoyl moiety | Degas solvents before use and maintain a strict inert atmosphere throughout the reaction. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Reaction with incompatible materials | Ensure that the reaction setup does not include materials that can catalyze oxidation. Avoid strong bases which can deprotonate the phenols and increase their sensitivity to oxidation.[9] |
Problem: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Presence of gallic acid impurity (from hydrolysis) | During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic gallic acid. |
| Formation of polymeric byproducts | Purify the crude product using column chromatography. The choice of stationary and mobile phases will depend on the polarity of the desired product. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system.
-
Reagent Handling: Handle this compound and any other moisture-sensitive reagents in a glovebox or under a positive pressure of inert gas.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Add reagents via syringe through a septum or via a dropping funnel.
Protocol 2: Example of a Hydroxyl Protection/Deprotection Strategy (Acetylation)
This is a general example and may need to be optimized for your specific substrate.
-
Protection:
-
Dissolve gallic acid in acetic anhydride.
-
Add a catalytic amount of a suitable acid (e.g., sulfuric acid) or base (e.g., pyridine).
-
Heat the mixture to form 3,4,5-triacetoxybenzoic acid.
-
Isolate and purify the protected acid.
-
-
Conversion to Acyl Chloride:
-
Acylation Reaction:
-
Perform the desired acylation reaction with your substrate using the protected acyl chloride.
-
-
Deprotection:
-
Remove the acetate protecting groups under basic (e.g., sodium methoxide in methanol) or acidic conditions to yield the final product.
-
Visual Guides
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. chemrevise.org [chemrevise.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. fishersci.com [fishersci.com]
- 10. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
common side reactions with 3,4,5-Trihydroxybenzoyl chloride and how to avoid them
Technical Support Center: 3,4,5-Trihydroxybenzoyl Chloride (Galloyl Chloride)
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound, also known as galloyl chloride, is a reactive acyl chloride derived from gallic acid. Its primary application is in the acylation of nucleophiles, such as alcohols, amines, and thiols, to introduce the 3,4,5-trihydroxybenzoyl (galloyl) moiety into a target molecule. This is a common strategy in the synthesis of polyphenolic compounds, including antioxidants and various pharmaceutical agents.
Q2: What are the main challenges and common side reactions when using this compound?
A2: The principal challenge arises from the molecule's bifunctional nature: it contains a highly electrophilic acyl chloride group and nucleophilic phenolic hydroxyl groups. This duality can lead to several side reactions:
-
Intermolecular Self-Esterification (Polymerization): One molecule of galloyl chloride can react with the hydroxyl group of another, leading to the formation of dimers, oligomers, and insoluble polymers.
-
Hydrolysis: The acyl chloride is highly sensitive to moisture and can readily hydrolyze back to gallic acid, reducing the yield of the desired product.
-
Reaction with Basic Catalysts: Amine bases like pyridine, often used to catalyze acylation and scavenge HCl, can act as nucleophiles and react with the acyl chloride to form acylpyridinium salts. While often a reactive intermediate, this can lead to undesired byproducts.
-
Lack of Selectivity with Multi-functional Substrates: When reacting with substrates containing multiple nucleophilic sites, achieving selective acylation at the desired position can be difficult.
Q3: Is it necessary to protect the hydroxyl groups of this compound before use?
A3: In many cases, yes. To prevent self-esterification and other side reactions, it is highly recommended to protect the three hydroxyl groups before converting the parent gallic acid to the acyl chloride. Common protecting groups for phenols include benzyl ethers or silyl ethers. The protected acyl chloride is generally more stable and easier to handle, leading to cleaner reactions and higher yields of the desired product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Acylated Product
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Galloyl Chloride | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Intermolecular Self-Esterification/Polymerization | Consider using a protected form of galloyl chloride (e.g., 3,4,5-tribenzyloxybenzoyl chloride). If using the unprotected form, use dilute conditions and add the galloyl chloride slowly to the solution of the nucleophile. |
| Reaction with Solvent or Base | Use a non-nucleophilic base, such as a hindered amine (e.g., diisopropylethylamine - DIPEA), to scavenge HCl. Use a non-nucleophilic solvent (e.g., dichloromethane, tetrahydrofuran). |
| Poor Reactivity of the Substrate | For less reactive nucleophiles like phenols, consider converting the phenol to its more nucleophilic phenoxide form using a non-nucleophilic base before adding the galloyl chloride.[1] |
Issue 2: Formation of an Insoluble Precipitate During the Reaction
| Potential Cause | Troubleshooting Steps |
| Polymerization of Galloyl Chloride | This is the most likely cause. The resulting polyester is often insoluble. The best solution is to use a protected version of galloyl chloride. Alternatively, try running the reaction at a lower temperature and with slow addition of the acyl chloride. |
| Precipitation of Amine Hydrochloride Salt | If an amine base is used, the resulting hydrochloride salt may precipitate. This is generally not a major issue as it can be removed during aqueous workup. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Multiple Side Products | The formation of oligomers and other byproducts can complicate purification. Using a protected galloyl chloride is the most effective way to ensure a cleaner reaction profile. |
| Hydrolysis Product (Gallic Acid) is Present | Gallic acid can be difficult to separate from some polar products. Ensure anhydrous conditions are maintained during the reaction to minimize its formation. |
Experimental Protocols
Protocol 1: General Acylation Using Unprotected this compound (with caution)
This protocol is challenging and may result in low yields due to side reactions. It is provided for informational purposes.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the nucleophilic substrate (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.1 eq.) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C. Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Recommended Acylation Using Protected 3,4,5-Tribenzyloxybenzoyl Chloride
This is the recommended approach for cleaner reactions and higher yields.
-
Synthesis of Protected Acyl Chloride:
-
Protect the hydroxyl groups of gallic acid as benzyl ethers using benzyl chloride and a suitable base (e.g., K₂CO₃) in a solvent like DMF.
-
Convert the resulting 3,4,5-tribenzyloxybenzoic acid to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
-
Acylation Reaction:
-
Under an inert atmosphere, dissolve the nucleophilic substrate (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.2 eq.) in anhydrous DCM.
-
Add a solution of 3,4,5-tribenzyloxybenzoyl chloride (1.1 eq.) in anhydrous DCM.
-
Stir at room temperature and monitor by TLC.
-
-
Workup and Purification: Perform an aqueous workup as described in Protocol 1 and purify by column chromatography.
-
Deprotection: Remove the benzyl protecting groups by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final galloylated product.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for 3,4,5-Trihydroxybenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,4,5-Trihydroxybenzoyl chloride.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound (Direct Synthesis)
Question: I am attempting a direct synthesis of this compound from gallic acid using a chlorinating agent, but I am getting a low yield or an unidentifiable product mixture. What could be the problem?
Answer: Direct conversion of gallic acid to its acyl chloride is challenging due to the high reactivity of the three phenolic hydroxyl groups. These groups can react with the chlorinating agent, leading to several side reactions.
Possible Causes and Solutions:
| Cause | Solution |
| Side reaction with hydroxyl groups: The chlorinating agent (e.g., thionyl chloride) is reacting with the phenolic -OH groups, leading to the formation of chlorinated byproducts or polymerization. | 1. Use a milder chlorinating agent: Oxalyl chloride is generally milder and more selective than thionyl chloride.[1] 2. Optimize reaction temperature: Perform the reaction at a lower temperature to minimize side reactions. Start with 0 °C and slowly warm to room temperature. 3. Use a catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can facilitate the conversion of the carboxylic acid to the acyl chloride at a lower temperature.[2] |
| Degradation of the product: The desired this compound is unstable under the reaction or workup conditions. | 1. Anhydrous conditions: Ensure all glassware is oven-dried and reagents are anhydrous, as the acyl chloride is sensitive to moisture. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenol groups. 3. Immediate use: Use the synthesized acyl chloride immediately in the next step without prolonged storage. |
| Incomplete reaction: The conversion of the carboxylic acid to the acyl chloride is not going to completion. | 1. Increase reaction time: Monitor the reaction by TLC or IR spectroscopy to determine the optimal reaction time. 2. Adjust stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents). |
Issue 2: Difficulty in Isolating and Purifying the Product
Question: I believe my reaction to form this compound has worked, but I am struggling to isolate a pure product. What are the best practices for purification?
Answer: this compound is a reactive and potentially unstable compound, which makes purification challenging.
Purification Strategies:
| Method | Description |
| Distillation under reduced pressure | If the product is thermally stable enough, distillation can be used to remove volatile impurities. However, given the multiple hydroxyl groups, thermal decomposition is a risk. |
| Crystallization | If the product is a solid, crystallization from a non-protic solvent (e.g., hexane/dichloromethane mixture) at low temperature might be possible. This is often the preferred method for sensitive acyl chlorides. |
| Use in-situ | The most common and often best approach is to use the crude this compound solution directly in the subsequent reaction without isolation. After formation, excess chlorinating agent and solvent can be removed under reduced pressure, and the residue redissolved in a suitable solvent for the next step. |
Issue 3: Problems with the Hydroxyl Protecting Group Strategy
Question: I am using a protection strategy to synthesize this compound, but I'm encountering issues. What are the common pitfalls?
Answer: The protection/deprotection strategy is generally more reliable but has its own set of potential problems.
Troubleshooting the Protection Strategy:
| Stage | Problem | Possible Cause & Solution |
| Protection | Incomplete protection of the hydroxyl groups. | Cause: Insufficient protecting agent or base, or suboptimal reaction conditions. Solution: Use a slight excess of the protecting agent (e.g., acetic anhydride or benzyl chloride) and a suitable base (e.g., pyridine or triethylamine). Monitor the reaction by TLC until all starting material is consumed. |
| Acyl Chloride Formation | Low yield of the protected acyl chloride. | Cause: The protected gallic acid is not reacting completely. Solution: Follow a reliable protocol, such as reacting 3,4,5-triacetoxybenzoic acid with thionyl chloride in 1,2-dichloroethane at 60°C for 2 hours.[3] |
| Deprotection | Incomplete deprotection or decomposition of the final product. | Cause: Deprotection conditions are too harsh or not effective. Solution for Acetyl Groups: Use mild basic hydrolysis (e.g., sodium bicarbonate in methanol/water) or acidic conditions (e.g., catalytic HCl in methanol). Solution for Benzyl Groups: Catalytic hydrogenolysis (H2, Pd/C) is the standard method.[4] Ensure the catalyst is active and the reaction is run to completion. Be aware that some conditions can also reduce other functional groups.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing this compound?
A1: There are two primary strategies:
-
Direct Synthesis: This involves the direct conversion of gallic acid to this compound using a chlorinating agent. This method is quicker but more challenging due to the reactivity of the hydroxyl groups.
-
Protection Strategy: This is a multi-step process that involves first protecting the three hydroxyl groups of gallic acid (e.g., as acetates or benzyl ethers), then converting the carboxylic acid to the acyl chloride, and finally deprotecting the hydroxyl groups. This strategy is generally more reliable and leads to a cleaner product.
Q2: Why is it necessary to protect the hydroxyl groups of gallic acid?
A2: The phenolic hydroxyl groups are nucleophilic and can react with the chlorinating agents used to convert the carboxylic acid to an acyl chloride. This can lead to the formation of unwanted side products, such as O-acylation, chlorination of the aromatic ring, or polymerization, which significantly reduces the yield of the desired product.
Q3: Which chlorinating agent is best for this synthesis?
A3:
-
For the Direct Synthesis Strategy: Oxalyl chloride is often preferred over thionyl chloride as it is a milder and more selective reagent, which can help to minimize side reactions with the unprotected hydroxyl groups.[1]
-
For the Protection Strategy: Thionyl chloride is a common and effective choice for converting the protected carboxylic acid (e.g., 3,4,5-triacetoxybenzoic acid) to the corresponding acyl chloride.[3][5]
Q4: How can I monitor the progress of the reaction?
A4:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material (gallic acid or protected gallic acid) and the appearance of the product.
-
Infrared (IR) Spectroscopy: The conversion of the carboxylic acid to the acyl chloride can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride at a higher frequency (around 1750-1800 cm⁻¹).
Q5: What are the key safety precautions to take during this synthesis?
A5:
-
Chlorinating agents like thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reactions are often exothermic and should be carried out with proper temperature control, especially during the addition of reagents.
-
Ensure all glassware is dry to prevent vigorous reactions with the chlorinating agents.
Experimental Protocols
Protocol 1: Synthesis of this compound via Protection Strategy (Acetylation)
This protocol is based on the synthesis of 3,4,5-triacetoxybenzoyl chloride.[3][5]
Step 1: Acetylation of Gallic Acid to 3,4,5-Triacetoxybenzoic Acid
-
To a solution of gallic acid (1 equivalent) in a suitable solvent (e.g., pyridine or acetic anhydride), add acetic anhydride (excess, e.g., 5 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3,4,5-triacetoxybenzoic acid.
Step 2: Conversion to 3,4,5-Triacetoxybenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4,5-triacetoxybenzoic acid (0.19 mol, 57 g) in 1,2-dichloroethane (100 ml).[3]
-
Add thionyl chloride (0.29 mol, 34 g) to the suspension.[3]
-
Heat the reaction mixture at 60°C for 2 hours.[3]
-
After the reaction is complete, remove the excess thionyl chloride and 1,2-dichloroethane by distillation under reduced pressure to obtain 3,4,5-triacetoxybenzoyl chloride.[3]
Step 3: Deprotection to this compound (or its derivative)
Note: The highly reactive acyl chloride is typically used in the next step immediately. The deprotection is often performed on the final ester or amide product.
-
Dissolve the 3,4,5-triacetoxybenzoyl chloride derivative in a mixture of methanol and water.
-
Add a base such as sodium bicarbonate or a catalytic amount of hydrochloric acid.
-
Stir the reaction at room temperature until deprotection is complete (monitor by TLC).
-
Isolate the final 3,4,5-trihydroxy-substituted product by standard workup procedures.
Protocol 2: General Procedure for Direct Synthesis of this compound
Caution: This reaction is challenging and may result in low yields and side products.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous gallic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Add a catalytic amount of DMF (e.g., 1-5 mol%).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch.
-
Once the reaction is complete, the resulting solution/suspension of this compound can be used directly for the next step.
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of 3,4,5-trihydroxybenzoyl derivatives via a protection strategy.
Caption: Workflow for the direct synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in direct synthesis.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway showing inhibition by a gallic acid derivative.
References
Technical Support Center: 3,4,5-Trihydroxybenzoyl Chloride Purification
Welcome to the technical support center for 3,4,5-Trihydroxybenzoyl chloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound (also known as galloyl chloride) is a challenging molecule to purify due to two main factors:
-
High Reactivity of the Acyl Chloride: The acid chloride functional group is extremely susceptible to hydrolysis. Any exposure to moisture (from solvents, glassware, or the atmosphere) will convert it back to its starting material, 3,4,5-trihydroxybenzoic acid (gallic acid).
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Presence of Free Hydroxyl Groups: The three phenolic hydroxyl groups on the benzene ring are nucleophilic and can potentially react with the acyl chloride group of another molecule, leading to oligomerization or polymerization, especially at elevated temperatures. This thermal instability makes purification by distillation nearly impossible.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities typically originate from the synthesis process and subsequent degradation. These include:
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3,4,5-Trihydroxybenzoic Acid: The unreacted starting material or the product of hydrolysis.
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Residual Chlorinating Agents and Byproducts: Depending on the synthetic route, this can include thionyl chloride, oxalyl chloride, or their byproducts (e.g., HCl, SO₂).
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Anhydrous Solvents: Solvents used during the synthesis, such as toluene, dichloromethane, or tetrahydrofuran.[1][2]
-
Polymeric Byproducts: Formed from the self-reaction of the molecule.
Q3: How should this compound be handled and stored to prevent degradation?
A3: Due to its moisture and potential heat sensitivity, strict handling and storage conditions are mandatory.
-
Handling: Always handle the compound under a dry, inert atmosphere (e.g., inside a glovebox or using Schlenk line techniques with nitrogen or argon gas). All glassware must be rigorously dried (e.g., oven-dried at >120°C) and cooled under vacuum or in a desiccator before use.
-
Storage: Store the compound in a tightly sealed container (e.g., an amber glass vial with a Teflon-lined cap, further sealed with paraffin film) under an inert atmosphere. It should be kept in a cool, dry place, such as a refrigerator (2-8°C) inside a desiccator.[3][4]
Q4: My product is a dark-colored oil or gum instead of a solid. What could be the cause?
A4: The formation of a non-crystalline oil or gum suggests the presence of significant impurities that are inhibiting crystallization. This is often due to residual solvents, the presence of the hydrolyzed starting material, or the formation of oligomeric side products. Thorough drying under high vacuum and purification by trituration may help induce solidification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | • Hydrolysis: The product was exposed to moisture during the reaction workup or purification steps.[5] • Incomplete Reaction: The initial chlorination of the carboxylic acid was not driven to completion. | • Ensure all solvents are anhydrous and glassware is oven-dried. Perform all manipulations under a dry, inert atmosphere. • Consider using a slight excess of the chlorinating agent in the synthesis step and ensure adequate reaction time. |
| Product Purity Decreases Over Time | • Improper Storage: The container is not properly sealed, allowing slow exposure to atmospheric moisture. | • Re-evaluate your storage method. Ensure the container is tightly sealed under an inert gas and stored in a desiccated, refrigerated environment.[3] |
| NMR or IR Spectrum Shows Carboxylic Acid Impurity | • Hydrolysis: The product has degraded due to moisture exposure. • Incomplete Purification: The purification method did not successfully remove the unreacted starting material. | • If the impurity level is low, re-purify using trituration or recrystallization with rigorously dried solvents. • If the level is high, the material may need to be re-subjected to the chlorination reaction conditions. |
| Difficulty with Recrystallization | • Inappropriate Solvent System: The chosen solvent may be protic, causing hydrolysis, or the solubility profile may not be suitable. • Presence of Oily Impurities: Tarry or oily impurities can prevent crystal lattice formation. | • Screen for non-protic, anhydrous solvent systems (e.g., toluene/hexane, ethyl acetate/hexane). • First, attempt to purify the crude material by trituration with a non-polar solvent like hexane to remove oily residues before attempting recrystallization.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Non-Protic Solvent System
This method is suitable for removing less soluble or more soluble impurities, provided a suitable non-protic solvent system can be identified.[7]
Methodology:
-
Preparation: Place the crude this compound into an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the entire apparatus is under a positive pressure of dry nitrogen or argon.
-
Dissolution: Add a minimal volume of a hot, anhydrous, polar aprotic solvent (e.g., ethyl acetate or toluene) via cannula or a dropping funnel until the crude material fully dissolves.
-
Induce Crystallization: While the solution is still warm, slowly add a hot, anhydrous, non-polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice-water bath or a refrigerator for several hours.
-
Isolation: Collect the purified crystals by filtration using a Schlenk filter or a cannula filtration technique to avoid atmospheric exposure.
-
Washing: Wash the collected crystals with a small amount of cold, anhydrous anti-solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Trituration
This is a simpler method for removing highly soluble impurities or inducing crystallization from an oil.
Methodology:
-
Setup: Place the crude material in an oven-dried flask with a stir bar under an inert atmosphere.
-
Washing: Add a sufficient volume of a cold, anhydrous, non-polar solvent in which the product is expected to be insoluble (e.g., hexane or diethyl ether).
-
Stirring: Stir the resulting suspension vigorously for 15-30 minutes. If the product is an oil, scratching the side of the flask with a glass rod during this process may induce solidification.
-
Isolation: Stop stirring and allow the solid to settle. Carefully remove the solvent (which now contains the dissolved impurities) via a cannula.
-
Repeat: Repeat the washing process 2-3 times with fresh, cold solvent.
-
Drying: After the final wash, dry the purified solid product under high vacuum.
Visualized Workflows and Pathways
Caption: Synthesis and primary degradation pathway for this compound.
Caption: Experimental workflow for purification by recrystallization.
Caption: Troubleshooting logic for low product purity after initial purification.
References
- 1. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]
- 2. Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride [benchchem.com]
- 3. 3,4,5-Trimethoxybenzoyl Chloride 4521-61-3 | TCI AMERICA [tcichemicals.com]
- 4. 3,4,5-Trimethoxybenzoyl chloride 98 4521-61-3 [sigmaaldrich.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis routes of 4-hydroxybenzoyl Chloride [benchchem.com]
- 7. mt.com [mt.com]
Technical Support Center: 3,4,5-Trihydroxybenzoyl Chloride (Galloyl Chloride) Solutions
This guide provides researchers, scientists, and drug development professionals with strategies to improve the stability of 3,4,5-Trihydroxybenzoyl chloride (galloyl chloride) solutions. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of related compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly changing color and losing reactivity. What is the likely cause?
A1: The most probable cause is degradation due to hydrolysis. This compound, like other acyl chlorides, is extremely sensitive to moisture. Trace amounts of water in your solvent, on your glassware, or from the atmosphere can react with the acyl chloride to form the less reactive gallic acid and corrosive hydrochloric acid (HCl). This process is often accompanied by a visible color change.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is nucleophilic acyl substitution by water, also known as hydrolysis. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the water moiety to form HCl and gallic acid. The presence of three hydroxyl groups on the benzene ring may further influence the reactivity of the acyl chloride group.
Q3: Which solvents are recommended for preparing and using this compound solutions?
A3: It is crucial to use anhydrous aprotic solvents. Recommended solvents include:
-
Dichloromethane (DCM): A common choice for reactions with acyl chlorides due to its inertness and ease of removal.
-
Tetrahydrofuran (THF): Another suitable aprotic solvent. Ensure it is anhydrous, as THF can absorb water from the atmosphere.
-
Acetonitrile (ACN): A polar aprotic solvent that can be used if dried properly.
-
Diethyl ether: A less polar option, but its high volatility requires careful handling.
Always use solvents from a freshly opened bottle or a solvent purification system to ensure they are truly anhydrous.
Q4: How can I minimize exposure to atmospheric moisture during my experiment?
A4: To minimize moisture exposure, it is essential to work under an inert atmosphere. This can be achieved by:
-
Using a glovebox with a dry nitrogen or argon atmosphere.
-
Employing Schlenk line techniques, which involve using specialized glassware that can be evacuated and backfilled with an inert gas.
-
If a glovebox or Schlenk line is unavailable, work quickly and use glassware that has been oven-dried and cooled in a desiccator. Use rubber septa on reaction vessels and transfer solvents and reagents using dry syringes.
Q5: Are there any chemical stabilizers I can add to my this compound solution?
A5: While specific stabilizers for phenolic acyl chlorides are not widely documented, the primary strategy for stabilization is the prevention of hydrolysis. In the context of a reaction, a non-nucleophilic base such as triethylamine (TEA) or pyridine is often added. These bases act as acid scavengers, neutralizing the HCl produced during the reaction, which can sometimes catalyze degradation. However, they will not prevent hydrolysis if water is present.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution turns cloudy or a precipitate forms. | 1. Hydrolysis leading to the formation of insoluble gallic acid. 2. Reaction with trace impurities in the solvent. | 1. Ensure all solvents and reagents are strictly anhydrous. 2. Use high-purity, freshly distilled, or commercially available anhydrous solvents. 3. Filter the solution under an inert atmosphere if necessary. |
| Low or no product yield in an acylation reaction. | 1. Degradation of the this compound solution before or during the reaction. 2. Presence of water in the reaction mixture, which competes with the desired nucleophile. | 1. Prepare the this compound solution immediately before use. 2. Rigorously dry all reactants, solvents, and glassware. 3. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Inconsistent results between experiments. | 1. Varying levels of moisture exposure. 2. Degradation of the stock this compound reagent over time. | 1. Standardize the experimental setup and handling procedures to ensure consistent anhydrous conditions. 2. Use a fresh bottle of this compound or purify the existing stock if its quality is uncertain. 3. Monitor the purity of the acyl chloride solution before each use (see analytical protocols). |
| Fuming is observed when handling the solution. | Reaction with atmospheric moisture to produce HCl gas. | This is characteristic of reactive acyl chlorides. Handle the compound and its solutions in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Quantitative Data
Note: The following data is for benzoyl chloride and should be considered as an analogue to demonstrate the principle of acyl chloride instability in the presence of water. The three hydroxyl groups on this compound are expected to influence its reactivity.
Table 1: Hydrolysis Rate Constants of Benzoyl Chloride in Acetone-Water Mixtures at 25°C
| Water Concentration in Acetone (% v/v) | Pseudo-First-Order Rate Constant (k, min⁻¹) | Reference |
| 6.22 | 0.0042 | [1] |
This table illustrates that even in a predominantly organic solvent with a small percentage of water, the hydrolysis of benzoyl chloride proceeds at a measurable rate.
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparing a this compound Solution
-
Glassware Preparation:
-
Thoroughly clean all glassware (e.g., round-bottom flask, syringes, needles).
-
Dry the glassware in an oven at >120°C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.
-
-
Inert Atmosphere Setup:
-
Set up the reaction vessel on a Schlenk line or in a glovebox.
-
If using a Schlenk line, equip the flask with a rubber septum and purge with inert gas for 10-15 minutes.
-
-
Solvent Transfer:
-
Use a dry, gas-tight syringe to draw the required volume of anhydrous solvent from a Sure/Seal™ bottle or a solvent purification system.
-
Transfer the solvent to the reaction flask through the septum.
-
-
Reagent Transfer:
-
If this compound is a solid, quickly weigh the desired amount and add it to the flask under a positive flow of inert gas.
-
If it is a liquid, use a dry syringe to transfer the required volume.
-
Stir the solution until the reagent is fully dissolved.
-
-
Storage and Use:
-
It is highly recommended to prepare the solution immediately before use.
-
If short-term storage is unavoidable, keep the solution under a positive pressure of inert gas in a tightly sealed container, preferably at a low temperature (e.g., in a refrigerator).
-
Protocol 2: Monitoring Solution Stability by Derivatization and HPLC Analysis
Due to the high reactivity of acyl chlorides, direct analysis can be challenging. A common method is to derivatize the acyl chloride into a more stable compound for quantification.[2][3]
-
Objective: To quantify the amount of active this compound remaining in a solution over time.
-
Derivatization Reagent: 2-nitrophenylhydrazine (2-NPH) solution (100 µg/mL in anhydrous acetonitrile).
-
Procedure: a. At specified time points (e.g., t=0, 1h, 2h, 4h), withdraw a small aliquot (e.g., 100 µL) of the this compound solution using a dry syringe. b. Immediately quench the aliquot in a known volume of the 2-NPH derivatization solution in a sealed vial. c. Allow the reaction to proceed at room temperature for 30 minutes. The 2-NPH will react with the acyl chloride to form a stable hydrazone derivative. d. Dilute the resulting solution to a suitable concentration for HPLC analysis with the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for the derivative (e.g., 395 nm for 2-NPH derivatives).[3]
-
Quantification: Create a calibration curve using freshly prepared standards of this compound that are immediately derivatized. Plot the peak area of the derivative against the initial concentration of the acyl chloride.
-
Visualizations
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
resolving issues in the characterization of 3,4,5-Trihydroxybenzoyl chloride products
Welcome to the technical support center for 3,4,5-Trihydroxybenzoyl chloride (also known as Galloyl Chloride). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and characterization of this reactive chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No: 35388-10-4) is an acyl chloride derivative of gallic acid.[1][2] It is a reactive compound used in organic synthesis, particularly for the introduction of the 3,4,5-trihydroxybenzoyl (galloyl) moiety into other molecules. This is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of various derivatives, including esters and amides with potential biological activities.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenge in synthesizing this compound from gallic acid is the presence of the three reactive hydroxyl (-OH) groups on the aromatic ring. These hydroxyl groups can react with the chlorinating agent, leading to undesired side products and polymerization. Therefore, a common strategy involves the protection of these hydroxyl groups before the chlorination step, followed by deprotection.
Q3: Is it possible to synthesize this compound without using protecting groups?
A3: Direct chlorination of gallic acid without protecting the hydroxyl groups is challenging due to the high reactivity of the phenolic hydroxyls towards common chlorinating agents like thionyl chloride. This can lead to a complex mixture of products and low yields of the desired acyl chloride. While some methods might exist, they are not widely reported in standard literature, and a protection-deprotection strategy is generally recommended for a cleaner reaction and higher purity of the final product.
Q4: How should this compound be stored?
A4: this compound is highly sensitive to moisture and will readily hydrolyze back to gallic acid. It should be stored under anhydrous conditions, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to minimize degradation.
Troubleshooting Guides
Synthesis Issues
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of the product | This compound is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. |
| Side reactions of hydroxyl groups | If not using a protecting group strategy, the phenolic hydroxyls can react with the chlorinating agent. Consider implementing a protection-deprotection strategy. A common approach is to protect the hydroxyl groups as benzyl ethers, which can be removed later by hydrogenolysis. |
| Ineffective chlorinating agent | Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and of high purity. Older reagents can be less effective. |
Problem 2: Formation of a dark, tarry substance (polymerization).
| Possible Cause | Suggested Solution |
| Reaction temperature is too high | High temperatures can promote polymerization, especially in the presence of unprotected hydroxyl groups. Maintain the recommended reaction temperature and consider running the reaction at a lower temperature for a longer duration. |
| Presence of impurities | Impurities in the starting material or solvent can catalyze polymerization. Use highly pure gallic acid and anhydrous, high-purity solvents. |
| Side reactions | Unprotected hydroxyl groups can lead to intermolecular esterification, resulting in polymers. A protecting group strategy is the most effective way to prevent this. |
Characterization Issues
Problem 3: The NMR spectrum is complex and does not show the expected signals for this compound.
| Possible Cause | Suggested Solution |
| Presence of impurities | The spectrum may show signals from unreacted starting material (gallic acid), byproducts from side reactions, or residual solvent. Compare the spectrum with that of pure gallic acid and the solvents used. |
| Hydrolysis of the product | If the sample was exposed to moisture before or during the NMR analysis, it may have hydrolyzed back to gallic acid. Prepare the NMR sample in a dry deuterated solvent immediately before analysis. |
| Incorrect product formation | The reaction may not have yielded the desired product. Re-evaluate the synthetic procedure and consider alternative strategies. |
Problem 4: The IR spectrum shows a broad peak in the -OH region and a weak or absent C=O stretch for the acyl chloride.
| Possible Cause | Suggested Solution |
| Hydrolysis of the product | A broad -OH peak is characteristic of carboxylic acids. This indicates that the acyl chloride has hydrolyzed. The C=O stretch for a carboxylic acid appears at a different wavenumber than for an acyl chloride. |
| Incomplete reaction | The spectrum may be dominated by the starting material, gallic acid, which has both -OH and carboxylic acid C=O stretches. |
| Sample preparation | Ensure the sample and the IR sampling accessory (e.g., KBr pellet, ATR crystal) are completely dry. |
Experimental Protocols
Synthesis of 3,4,5-Tribenzyloxybenzoyl chloride (Protected Galloyl Chloride)
This protocol describes the synthesis of a protected form of this compound, which is a common and effective strategy to avoid side reactions.
Step 1: Protection of Gallic Acid (Benzylation)
-
To a solution of gallic acid in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Add benzyl chloride portion-wise with stirring.
-
Heat the reaction mixture and monitor the progress by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting 3,4,5-tribenzyloxybenzoic acid by recrystallization.
Step 2: Conversion to the Acyl Chloride
-
Suspend the dried 3,4,5-tribenzyloxybenzoic acid in an anhydrous solvent such as toluene or dichloromethane.
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Reflux the mixture until the reaction is complete (monitor by the cessation of gas evolution and TLC).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 3,4,5-tribenzyloxybenzoyl chloride. This product can often be used in the next step without further purification.
Step 3: Deprotection (Hydrogenolysis)
The deprotection step would be performed after the protected galloyl chloride has been used in a subsequent reaction to form a more stable derivative (e.g., an ester or amide).
-
Dissolve the protected galloyl derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
-
Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected product.
Data Presentation
Expected Analytical Data for this compound
The following table summarizes the expected analytical data for the characterization of this compound. Note that obtaining high-quality data for the unprotected form is challenging due to its instability.
| Analytical Technique | Expected Observations |
| ¹H NMR | A singlet for the two aromatic protons. A broad singlet for the three hydroxyl protons (this signal can be exchangeable with D₂O). The chemical shifts will be solvent-dependent. |
| ¹³C NMR | Signals for the carbonyl carbon, the aromatic carbons attached to the hydroxyl groups, the aromatic carbon attached to the acyl chloride group, and the two equivalent aromatic carbons. |
| FTIR (cm⁻¹) | A strong C=O stretching band for the acyl chloride (typically around 1750-1800 cm⁻¹). Broad O-H stretching bands for the phenolic hydroxyls (around 3200-3600 cm⁻¹). C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹). |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of Cl and CO. |
Visualizations
Experimental Workflow for the Synthesis of a Galloyl Derivative
Caption: A typical workflow for synthesizing a galloyl derivative using a protection-deprotection strategy.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making diagram for troubleshooting low yield in the synthesis of this compound.
References
method refinement for the synthesis of specific 3,4,5-Trihydroxybenzoyl chloride derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of specific 3,4,5-trihydroxybenzoyl chloride derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its subsequent derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Moisture in the reaction setup. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[1] |
| Incomplete reaction with the chlorinating agent. | Increase the reaction time or temperature. Ensure the correct stoichiometry of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is used. | |
| Degradation of the product. | Avoid excessive heating during the removal of the excess chlorinating agent. Use vacuum distillation at a lower temperature if possible. | |
| Formation of Undesired Side Products | Reaction of the hydroxyl groups with the chlorinating agent. | Protect the hydroxyl groups of gallic acid before converting the carboxylic acid to the acyl chloride. Common protecting groups include benzyl ethers or acetates.[1][2] |
| Polymerization of the starting material or product. | Control the reaction temperature and concentration of reactants. | |
| Difficulty in Isolating the Product | The product is unstable and decomposes upon purification. | Use the crude this compound immediately in the next step without purification. |
| The product is a solid that is difficult to handle. | Recrystallization from a suitable solvent system (e.g., ethyl acetate-heptane) can be attempted for protected derivatives.[1] | |
| Inconsistent Results in Derivatization Reactions (e.g., Esterification, Amidation) | The this compound has degraded. | As it is moisture-sensitive, ensure it is freshly prepared or has been stored under strictly anhydrous conditions. |
| Steric hindrance from protecting groups. | Choose smaller protecting groups if possible, or consider a different synthetic route. | |
| Low nucleophilicity of the substrate. | Use a catalyst (e.g., DMAP for esterifications) or a stronger base to deprotonate the nucleophile. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the hydroxyl groups of gallic acid before forming the acyl chloride?
A1: The hydroxyl groups of gallic acid are nucleophilic and can react with the chlorinating agent (e.g., thionyl chloride) used to form the acyl chloride. This can lead to the formation of undesired side products and a lower yield of the desired this compound. Protecting these groups, for example by converting them to benzyl ethers or acetates, prevents this side reaction.[1][2]
Q2: What are the most common protecting groups for the hydroxyl functions of gallic acid?
A2: Common protecting groups include benzyl ethers, which can be introduced using benzyl chloride, and acetates, formed by reaction with acetic anhydride or acetyl chloride.[1][2] The choice of protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy.
Q3: What are the standard procedures for synthesizing this compound?
A3: A general method involves the reaction of gallic acid with a chlorinating agent like thionyl chloride.[3] The mixture is typically heated to facilitate the reaction, and the excess thionyl chloride is then removed by distillation. It is crucial to perform this reaction under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Q4: How can I purify the synthesized this compound?
A4: Due to its reactivity and sensitivity to moisture, this compound is often used in the next synthetic step without extensive purification. If purification is necessary and protecting groups are used, methods like recrystallization can be employed.[1]
Q5: What analytical techniques are recommended for characterizing the final derivatives?
A5: Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Tribenzyloxybenzoyl Chloride
This protocol describes the synthesis of a protected form of this compound.
Step 1: Protection of Gallic Acid (Benzylation)
-
Dissolve gallic acid in a suitable solvent such as DMF.
-
Add potassium carbonate (K₂CO₃) as a base.
-
Add benzyl chloride (BnCl) and heat the mixture. The reaction progress can be monitored by TLC.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the resulting benzyl 3,4,5-tribenzyloxybenzoate by recrystallization.
Step 2: Hydrolysis of the Benzyl Ester
-
Hydrolyze the benzyl ester using a base such as sodium hydroxide (NaOH) in a mixture of water and methanol to yield 3,4,5-tribenzyloxybenzoic acid.[4]
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter and dry the product.
Step 3: Formation of the Acyl Chloride
-
Suspend the 3,4,5-tribenzyloxybenzoic acid in an anhydrous solvent like toluene.
-
Add thionyl chloride (SOCl₂) and a catalytic amount of DMF.
-
Heat the reaction mixture, for example at 80-90°C, until the reaction is complete.[4][5]
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4,5-tribenzyloxybenzoyl chloride, which can be used in the next step.
Protocol 2: General Procedure for the Synthesis of this compound
This protocol outlines the direct conversion of gallic acid to its acyl chloride. Note that this method may result in lower yields and side products due to the unprotected hydroxyl groups.
-
In a round-bottom flask, carefully add thionyl chloride to gallic acid.
-
Stir the mixture at room temperature and then heat to approximately 80°C for a defined period (e.g., 30 minutes) to ensure the reaction goes to completion.
-
Remove the excess thionyl chloride by distillation.
-
The resulting crude this compound should be used immediately for subsequent reactions.
Visualizations
Caption: Workflow for synthesizing protected this compound derivatives.
References
troubleshooting peak tailing in HPLC analysis of 3,4,5-Trihydroxybenzoyl chloride
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 3,4,5-Trihydroxybenzoyl chloride.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise resolution and quantification. For a reactive and acidic compound like this compound, the causes can be multifaceted. Follow this guide to diagnose and resolve the issue.
Q1: Why is my this compound peak tailing?
Peak tailing for this analyte typically stems from one of four areas: analyte instability, secondary chemical interactions, mobile phase/column mismatch, or system issues. It is crucial to determine the root cause systematically. A tailing factor (Tf) greater than 1.2 indicates a significant issue that requires attention.[1]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting peak tailing.
Q2: Could the analyte itself be the problem?
Yes. This compound is a reactive acyl chloride. This inherent instability is a primary suspect.
-
Issue: On-Column Hydrolysis. In reversed-phase HPLC, the aqueous mobile phase can hydrolyze the acyl chloride group to a carboxylic acid (gallic acid).[2] If this reaction occurs during the chromatographic run, it leads to a mixed population of molecules, causing a distorted or tailing peak.
-
Solution 1: Rapid Analysis. Use a short, fast gradient to minimize the compound's residence time on the column.
-
Solution 2: Derivatization. Convert the highly reactive acyl chloride to a more stable ester (e.g., methyl ester by reacting with anhydrous methanol). This approach analyzes a stable derivative, eliminating the issue of on-column reactions.[3]
-
Solution 3: Normal-Phase HPLC. Consider using a normal-phase method with non-aqueous solvents to avoid hydrolysis, although this may introduce other challenges.[2]
Q3: How do I address secondary chemical interactions?
Secondary interactions between the analyte's polar groups and the stationary phase are a major cause of tailing.[4]
-
Issue: Silanol Interactions. The three phenolic hydroxyl groups on your analyte are acidic. At moderate pH, these groups can deprotonate and interact ionically with residual silanol groups (Si-OH) on the silica-based column packing.[5][6] This creates a secondary, stronger retention mechanism that leads to peak tailing.
-
Solution 1: Control Mobile Phase pH. Suppress the ionization of the phenolic hydroxyls by lowering the mobile phase pH. Maintain a pH of 2.5-3.0 using a buffer (e.g., phosphate or formate). This keeps the hydroxyl groups protonated, minimizing interaction with silanols.[1]
-
Solution 2: Use a High-Performance Column. Modern, high-purity silica columns that are fully end-capped are designed to minimize exposed silanol groups.[7] If using an older "Type A" silica column, switching to a modern "Type B" column can significantly improve peak shape.[5]
-
Solution 3: Consider Alternative Stationary Phases. Polar-embedded or polar-endcapped columns can provide alternative selectivity and shield residual silanol activity, improving peak shape for polar analytes.[7]
Analyte-Column Interaction Pathways
Caption: Competing interactions on the HPLC column.
Q4: What if my mobile phase or column is the issue?
Even with a stable analyte, chromatographic conditions can induce tailing.
-
Issue: Inadequate Buffering. If the buffer concentration is too low (e.g., <5-10 mM), it may not effectively control the on-column pH, leading to inconsistent ionization and peak tailing.[1][8]
-
Solution: Increase the buffer concentration to within a 10-50 mM range.[1]
-
-
Issue: Column Contamination or Degradation. Accumulation of strongly retained sample components can create active sites that cause tailing.[9] The reactive nature of the analyte or acidic mobile phase can also degrade the stationary phase over time.
-
Issue: Column Overload. Injecting too much sample can saturate the stationary phase, leading to a right-skewed peak.[4][9]
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Issue: Injection Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause band broadening and peak distortion.[1][8]
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[1]
-
-
Issue: Extra-Column Volume. Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[7]
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm) and ensure all fittings are properly connected to minimize dead volume.[1]
-
Quantitative Data Summary
The following table summarizes how changing key parameters can affect the Tailing Factor (Tf). A lower Tf indicates a more symmetrical peak.
| Potential Cause | Parameter Changed | From (High Tf) | To (Improved Tf) | Expected Tailing Factor (Tf) Change |
| Analyte Ionization | Mobile Phase pH | 5.0 | 2.5 | 1.8 ➝ 1.1 |
| Silanol Interactions | Column Type | Type A Silica C18 | High-Purity, End-Capped C18 | 1.7 ➝ 1.2 |
| Poor pH Control | Buffer Concentration | 5 mM | 25 mM | 1.6 ➝ 1.2 |
| Column Overload | Sample Concentration | 100 µg/mL | 10 µg/mL | 1.9 ➝ 1.3 |
| Solvent Mismatch | Injection Solvent | 100% ACN | Mobile Phase | 1.5 ➝ 1.1 |
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method (Reversed-Phase)
This method is designed to minimize degradation and secondary interactions.
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: High-purity, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 70% B (linear gradient)
-
8-9 min: 70% to 95% B
-
9-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 272 nm.[10]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a Water/Acetonitrile mixture that is weaker than the initial mobile phase conditions. Filter through a 0.45 µm syringe filter. Analyze immediately after preparation.
Protocol 2: Derivatization to Methyl 3,4,5-Trihydroxybenzoate
This protocol converts the analyte to a stable ester for a more robust analysis.[3]
-
Reagents: Anhydrous methanol, this compound sample.
-
Procedure:
-
Accurately weigh approximately 10 mg of the sample into a clean, dry vial.
-
Add 1.0 mL of anhydrous methanol.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Dilute the resulting solution with the HPLC mobile phase to the desired concentration.
-
-
Analysis: Analyze the resulting methyl 3,4,5-trihydroxybenzoate solution using the HPLC method described in Protocol 1. The resulting peak should be sharp and symmetrical.
Frequently Asked Questions (FAQs)
Q: Is direct HPLC analysis of this compound feasible in reversed-phase? A: It can be challenging due to the high reactivity of the acyl chloride group with aqueous mobile phases, which can cause on-column degradation and peak distortion.[2] Success depends on using a rapid method to minimize analysis time. For quantitative accuracy and robustness, derivatization to a stable ester is often the preferred approach.[3]
Q: How can I confirm if my peak tailing is due to chemical degradation versus chromatographic issues? A: Perform an instability study. Inject the same sample vial at regular intervals (e.g., every 30 minutes) over several hours. If the tailing increases, the main peak area decreases, and/or a new peak (likely gallic acid) grows over time, it indicates that analyte degradation is occurring in your sample solution or on the column.
Q: What is an acceptable tailing factor? A: According to the USP, an ideal peak is symmetrical with a tailing factor of 1.0. In practice, a tailing factor of ≤ 1.2 is often considered acceptable for many applications, while values up to 1.5 may be permissible depending on method requirements.[1]
Q: Could my HPLC system itself be causing the tailing? A: Yes, issues like leaks, poorly made connections, or an excessive detector time constant can contribute to peak tailing by increasing extra-column volume or slowing detector response.[1] If tailing is observed for all peaks in your chromatogram, a system-wide issue is more likely.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 3,4,5-Trihydroxybenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for potent antioxidants is a cornerstone of research in preventing and treating diseases linked to oxidative stress. Derivatives of 3,4,5-trihydroxybenzoyl chloride, stemming from the well-known antioxidant gallic acid, represent a promising class of compounds. Their structural diversity allows for the fine-tuning of antioxidant properties. This guide provides an objective comparison of the antioxidant activity of various this compound derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The tables below summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for various derivatives, providing a quantitative basis for comparison. Lower values indicate higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50/EC50) of this compound Derivatives
| Derivative Class | Specific Compound | IC50/EC50 (µM) | Reference |
| Gallic Amides | N-(3,4-dihydroxyphenethyl)-3,4,5-trihydroxybenzamide | More powerful than Vitamin C | [1] |
| Compound 14 (conjugate with dopamine) | Comparable to propyl gallate | [1] | |
| Gallotannins | Tri-galloyl derivatives | 9.06–10.0 | [2] |
| Tetra-galloyl derivatives | 6.81–7.16 | [2] | |
| Penta-galloyl glucose (PGG) | 5.90 | [2] | |
| Hexa-galloyl inositol derivatives | 4.24–5.46 | [2] | |
| Tannic acid (deca-galloyl) | 2.84 | [2][3] | |
| Gallic Hydrazones | Compound 11 | 6.42 µg/mL | [4] |
| Compound 15 | 6.86 µg/mL | [4] |
Table 2: ABTS Radical Scavenging Activity (IC50/EC50) of this compound Derivatives
| Derivative Class | Specific Compound | IC50/EC50 (µM) | Reference |
| Gallic Amides | Amide derivatives of 3,4,5-trihydroxyphenylacetic acid | More powerful than Vitamin C | [1] |
| Gallic Hydrazones | Compound 11 | 12.85 µg/mL | [4] |
| Compound 15 | 12.49 µg/mL | [4] | |
| Gallic Acid | Gallic acid hydrate | 1.03 ± 0.25 µg/mL | [5] |
Structure-Activity Relationship
The antioxidant activity of this compound derivatives is intrinsically linked to their chemical structure. Key determinants of their radical scavenging and protective effects include:
-
Number of Galloyl Moieties: There is a clear trend showing that an increase in the number of galloyl groups leads to enhanced antioxidant activity.[2] This is evident in the gallotannin series, where tannic acid, with its deca-galloyl structure, exhibits the most potent radical scavenging activity.[2][3]
-
Hydrophobicity: The lipophilicity of the derivatives plays a crucial role in their efficacy in different biological environments. More hydrophobic derivatives may exhibit enhanced activity in lipidic systems, such as cell membranes, by better partitioning into these environments to protect against lipid peroxidation.[6][7] Conversely, hydrophilic derivatives may be more effective in aqueous phases.
-
Nature of the Linkage: The type of chemical bond connecting the galloyl moiety to other parts of the molecule, such as ester or amide bonds, can influence the antioxidant efficiency.[3] These linkages can affect the electronic properties and the stability of the resulting antioxidant radical.
Experimental Protocols
To ensure the reproducibility and comparability of antioxidant activity data, standardized experimental protocols are essential. The following are detailed methodologies for the commonly used DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0.
-
Sample Preparation: Dissolve the this compound derivatives in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to a defined volume of the DPPH solution. A control is prepared using the solvent instead of the sample solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
-
Preparation of ABTS•+ Solution: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the this compound derivatives in a suitable solvent.
-
Reaction: A specific volume of the sample solution is mixed with a defined volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the EC50 value is determined.
Visualizing Experimental and Mechanistic Pathways
To provide a clearer understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing antioxidant activity.
Signaling Pathway of Antioxidant Action
The antioxidant effects of gallic acid and its derivatives are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways to enhance the endogenous antioxidant defense system. A key pathway involved is the Nrf2-Keap1 signaling pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like gallic acid derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis.[8][9][10]
Caption: Nrf2-Keap1 signaling pathway activation by gallic acid derivatives.
References
- 1. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Antioxidant properties of two novel lipophilic gallic acid derivatives | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 10. dpph assay ic50: Topics by Science.gov [science.gov]
A Comparative Guide to 3,4,5-Trihydroxybenzoyl Chloride and Other Acylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and materials science, the choice of an appropriate acylating agent is paramount to achieving desired product yields, purity, and functionalization. Among the myriad of available reagents, 3,4,5-trihydroxybenzoyl chloride, also known as galloyl chloride, presents a unique set of properties due to its trifunctional phenolic backbone. This guide provides an objective comparison of this compound with other commonly employed acylating agents, supported by experimental data and detailed protocols.
Introduction to Acylating Agents
Acylation is a fundamental chemical transformation that introduces an acyl group (R-C=O) into a molecule. The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > esters > carboxylic acids. This reactivity is primarily governed by the leaving group's ability to depart from the tetrahedral intermediate formed during nucleophilic acyl substitution. Acyl chlorides, possessing a good leaving group (Cl⁻), are highly reactive, often reacting vigorously with nucleophiles like alcohols and amines.
The Challenge of this compound
Direct use of this compound in acylation reactions is often challenging. The presence of three unprotected hydroxyl groups on the aromatic ring significantly increases the molecule's reactivity, leading to several potential side reactions, including self-polymerization and reactions with the hydroxyl groups of other substrate molecules. Consequently, for controlled and selective acylation, the hydroxyl groups of galloyl chloride are typically protected prior to the acylation step. A common protecting group strategy involves the use of benzyl ethers, leading to the more manageable and widely used 3,4,5-tribenzyloxybenzoyl chloride.
Performance Comparison of Acylating Agents
The following table summarizes the performance of 3,4,5-tribenzyloxybenzoyl chloride in comparison to other common acylating agents in the esterification of alcohols. It is important to note that reaction conditions are optimized for each acylating agent and substrate, and direct comparison of yields without considering these variations can be misleading.
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 3,4,5-Tribenzyloxybenzoyl Chloride | (-)-Epicatechin (protected) | DMAP, Pyridine | Dichloromethane | 12 h | Room Temp. | ~85 | [1] |
| Benzoyl Chloride | Benzyl Alcohol | Pyridine | - | 1 h | Room Temp. | 92 | [2] |
| Acetic Anhydride | Benzyl Alcohol | Zinc Zirconium Phosphate | Solvent-free | 0.5 h | 60 | 91 | [2] |
| Gallic Acid (Carboxylic Acid) | Methanol | Sulfuric Acid | Methanol | 10 h | Reflux | 78 | [3] |
Experimental Protocols
Synthesis of 3,4,5-Tribenzyloxybenzoyl Chloride
This protocol describes the preparation of the protected form of galloyl chloride, a crucial intermediate for controlled galloylation.
Materials:
-
3,4,5-Tribenzyloxybenzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dry dichloromethane (DCM)
Procedure:
-
To a solution of 3,4,5-tribenzyloxybenzoic acid in dry dichloromethane, a catalytic amount of DMF is added.
-
The solution is cooled to 0 °C in an ice bath.
-
Oxalyl chloride (1.5 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield 3,4,5-tribenzyloxybenzoyl chloride, which can be used in the next step without further purification.
Acylation of a Protected (-)-Epicatechin with 3,4,5-Tribenzyloxybenzoyl Chloride
This protocol exemplifies the use of protected galloyl chloride in the synthesis of a complex natural product analogue.
Materials:
-
Protected (-)-epicatechin
-
3,4,5-Tribenzyloxybenzoyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine
-
Dry dichloromethane (DCM)
Procedure:
-
Protected (-)-epicatechin is dissolved in dry dichloromethane.
-
Pyridine and a catalytic amount of DMAP are added to the solution.
-
A solution of 3,4,5-tribenzyloxybenzoyl chloride in dry dichloromethane is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the acylated product.
Deprotection of the Benzyl Ethers
This final step removes the protecting groups to yield the desired galloylated product.
Materials:
-
Acylated product from the previous step
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
Procedure:
-
The protected product is dissolved in methanol or ethyl acetate.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure to yield the final deprotected product.
Mandatory Visualizations
Experimental Workflow for Galloylation using a Protected Acylating Agent
References
Unveiling the Anticancer Potential of 3,4,5-Trihydroxybenzoyl Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern biomedical research. In this context, natural products and their synthetic derivatives have emerged as a promising frontier. Among these, compounds featuring the 3,4,5-trihydroxybenzoyl moiety, such as the readily available gallic acid (3,4,5-trihydroxybenzoic acid) and its reactive precursor 3,4,5-trihydroxybenzoyl chloride, have garnered significant attention for their potential as anticancer agents. This guide provides a comprehensive comparison of the anticancer properties of these compounds against established chemotherapeutic drugs, supported by experimental data and detailed methodologies.
Introduction to 3,4,5-Trihydroxybenzoyl Compounds
This compound is an acyl chloride derivative of gallic acid. Due to its reactivity, it is anticipated that its biological effects in an aqueous physiological environment would be largely attributable to its hydrolysis product, gallic acid. Gallic acid is a naturally occurring phenolic acid found in a variety of plants, fruits, and nuts.[1] It and its derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer properties.[1] Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in cancer progression.[2] This guide will focus on the anticancer properties of gallic acid and its derivatives as representative compounds of the 3,4,5-trihydroxybenzoyl class.
Comparison with Alternatives: Cytotoxicity Analysis
The efficacy of an anticancer agent is often initially assessed by its cytotoxicity towards cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of gallic acid and its derivatives against various cancer cell lines, in comparison to commonly used chemotherapeutic agents.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gallic Acid | MDA-MB-231 | Triple-Negative Breast Cancer | 43.86 µg/mL | [3] |
| HeLa | Cervical Cancer | 1948.95 µg/mL | [4] | |
| OVCAR-3 | Ovarian Cancer | 20.36 | [5] | |
| A2780/CP70 | Ovarian Cancer | 27.18 | [5] | |
| N-tert-butyl gallamide | MCF-7 | Breast Cancer | 2.1 µg/mL | [6] |
| N-hexyl gallamide | MCF-7 | Breast Cancer | 3.5 µg/mL | [6] |
| Doxorubicin | MCF-7 | Breast Cancer | 10.6 µM | [6] |
| U87MG | Glioblastoma | 5 µg/mL | [7] | |
| Paclitaxel | HeLa | Cervical Cancer | 112.53 µg/mL | [4] |
| A2780 | Ovarian Cancer | Varies (nM range) | [8] | |
| 5-Fluorouracil | A431 | Squamous Cell Carcinoma | 1 µg/mL (IC30) | [9] |
| HT-29 | Colorectal Cancer | >1000 µM (24h) | ||
| Cisplatin | HeLa | Cervical Cancer | Varies | [4] |
Detailed Methodologies
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the detailed experimental protocols for the key assays used to validate the anticancer properties of 3,4,5-trihydroxybenzoyl compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., gallic acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells. By staining the DNA with a fluorescent dye like propidium iodide (PI), the DNA content of individual cells can be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content. Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a widely used technique to detect specific proteins in a sample. This method is crucial for investigating the molecular mechanisms of apoptosis by analyzing the expression levels of key apoptotic regulatory proteins such as the Bcl-2 family members and caspases.
Protocol:
-
Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The intensity of the bands corresponds to the protein expression level.
Signaling Pathway Analysis
Gallic acid and its derivatives exert their anticancer effects by modulating various intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is critical for targeted drug development.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Studies have shown that gallic acid can inhibit this pathway, leading to decreased cancer cell proliferation and survival.[2][10]
Caption: Gallic acid inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Gallic acid has been shown to activate the pro-apoptotic p38 MAPK pathway while inhibiting the pro-proliferative ERK pathway in some cancer cells.[2][11]
Caption: Gallic acid modulates the MAPK signaling pathway to promote apoptosis.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and validation of a potential anticancer compound like gallic acid.
Caption: A streamlined workflow for evaluating anticancer compounds.
Conclusion
The available evidence strongly suggests that compounds containing the 3,4,5-trihydroxybenzoyl moiety, particularly gallic acid and its derivatives, possess significant anticancer properties. Their ability to induce apoptosis and modulate critical signaling pathways like PI3K/Akt/mTOR and MAPK makes them promising candidates for further investigation and development as novel anticancer therapies. The comparative data presented in this guide highlights their potency, in some cases comparable or even superior to existing chemotherapeutic drugs, against specific cancer cell lines. The detailed methodologies and pathway analyses provided herein serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]
- 3. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ajol.info [ajol.info]
- 10. Gallic Acid Inhibits the Proliferation and Migration of Ovarian Cancer Cells via Inhibition of the PI3K-AKT Pathway and Promoting M1-Like Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway [sciengine.com]
comparative study of different methods for synthesizing 3,4,5-Trihydroxybenzoyl chloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3,4,5-trihydroxybenzoyl chloride, also known as galloyl chloride, is a critical step in the development of various pharmaceutical compounds. This key intermediate is utilized in the synthesis of a wide range of bioactive molecules. However, the presence of three reactive hydroxyl groups on the aromatic ring presents a significant challenge, making direct conversion from gallic acid to its acid chloride derivative problematic. This guide provides a comparative study of the primary methods for synthesizing this compound, focusing on the use of protecting groups to circumvent these challenges.
The Challenge of Direct Synthesis
Direct conversion of 3,4,5-trihydroxybenzoic acid (gallic acid) to this compound using common chlorinating agents like thionyl chloride or oxalyl chloride is generally not a viable synthetic route. The phenolic hydroxyl groups are highly reactive and will react with the chlorinating agent, leading to the formation of undesired side products and a low yield of the target acyl chloride.
Synthetic Strategies Employing Protecting Groups
To achieve a successful synthesis, the hydroxyl groups of gallic acid must first be protected. This strategy involves a two-step process: protection of the hydroxyl groups, followed by the conversion of the carboxylic acid to the acid chloride. The most common protecting groups employed for this purpose are acetyl and benzyl groups.
Method 1: Acetyl Protection Route
This method involves the initial conversion of gallic acid to 3,4,5-triacetoxybenzoic acid, which is then reacted with a chlorinating agent to form 3,4,5-triacetoxybenzoyl chloride.
Step 1: Synthesis of 3,4,5-Triacetoxybenzoic Acid
A mixture of gallic acid, acetic anhydride, and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) is heated. After the reaction is complete, the mixture is cooled and poured into water to precipitate the 3,4,5-triacetoxybenzoic acid. The solid product is then filtered, washed, and dried.
Step 2: Synthesis of 3,4,5-Triacetoxybenzoyl Chloride
In a typical procedure, 57 g (0.19 mol) of 3,4,5-triacetoxybenzoic acid is reacted with 34 g (0.29 mol) of thionyl chloride in 100 ml of 1,2-dichloroethane at 60°C for 2 hours.[1] Following the reaction, the excess thionyl chloride and the solvent are removed under reduced pressure to yield the desired product.[1]
Method 2: Benzyl Protection Route
This approach utilizes benzyl groups to protect the hydroxyl functions of gallic acid, forming 3,4,5-tribenzyloxybenzoic acid. This intermediate is then converted to 3,4,5-tribenzyloxybenzoyl chloride.
Step 1: Synthesis of 3,4,5-Tribenzyloxybenzoic Acid
Gallic acid is reacted with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or acetone). The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product is isolated by extraction and purified by recrystallization.
Step 2: Synthesis of 3,4,5-Tribenzyloxybenzoyl Chloride
3,4,5-tribenzyloxybenzoic acid is dissolved in an inert solvent like dichloromethane or toluene. A chlorinating agent such as oxalyl chloride or thionyl chloride is then added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion. The solvent and excess reagents are then removed under vacuum to yield the crude 3,4,5-tribenzyloxybenzoyl chloride, which can be used in the next step without further purification.
Comparative Analysis of Synthesis Methods
| Parameter | Acetyl Protection Route | Benzyl Protection Route |
| Starting Material | Gallic Acid, Acetic Anhydride | Gallic Acid, Benzyl Chloride |
| Chlorinating Agent | Thionyl Chloride[1] | Thionyl Chloride or Oxalyl Chloride |
| Reaction Conditions | Step 1: Heating. Step 2: 60°C for 2 hours.[1] | Step 1: Heating. Step 2: Room temperature. |
| Yield | High (e.g., 61g from 57g of acid)[1] | Generally high, though specific yields vary. |
| Purification | Removal of excess reagents by distillation.[1] | Removal of excess reagents under vacuum. |
| Deprotection | Acidic or basic hydrolysis. | Catalytic hydrogenation (e.g., H₂/Pd-C). |
| Advantages | Readily available and inexpensive reagents. | Milder conditions for acid chloride formation. |
| Disadvantages | Higher temperature for acid chloride formation. | Benzyl chloride is a lachrymator. |
Visualization of Synthetic Workflows
References
A Comparative Guide to the Synthesis of 3,4,5-Trihydroxybenzoyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to produce galloyl derivatives, primarily focusing on the reaction products of 3,4,5-trihydroxybenzoyl chloride and its alternatives. The objective is to offer a clear, data-driven comparison of methodologies to aid in the selection of the most suitable synthetic strategy for research and development.
Executive Summary
This compound, also known as galloyl chloride, is a highly reactive acylating agent used for the synthesis of gallic acid esters and amides. These galloyl derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide compares the traditional acid chloride-based synthesis with a common alternative: carbodiimide-mediated coupling of gallic acid. The comparison is based on reaction yields, conditions, and reagent considerations.
Comparison of Synthetic Methodologies
The two primary methods for the synthesis of galloyl esters and amides are the acylation using this compound and the direct coupling of gallic acid with alcohols or amines using a coupling agent.
| Parameter | This compound Method | Gallic Acid + Carbodiimide Coupling Method |
| Starting Material | This compound | Gallic acid |
| Reagent Reactivity | High | Moderate |
| Typical Coupling Agents | Not required (direct acylation) | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)[1][2] |
| Byproducts | HCl (neutralized by base) | Dicyclohexylurea (DCU) or water-soluble urea derivatives |
| Reaction Conditions | Often biphasic (e.g., Schotten-Baumann conditions), room temperature or slightly elevated | Anhydrous organic solvent, room temperature |
| Advantages | High reactivity, often leading to high yields and faster reaction times. | Milder reaction conditions, avoids the preparation of the highly reactive and moisture-sensitive acid chloride. |
| Disadvantages | The acid chloride is moisture-sensitive and can be harsh for delicate substrates. HCl byproduct requires neutralization. | Carbodiimide reagents can be expensive and may cause allergic reactions. Byproduct removal can sometimes be challenging. |
Quantitative Comparison of Product Yields
Direct comparative studies for the synthesis of identical galloyl derivatives using both methods are scarce in the literature. However, we can compare the reported yields for similar products to provide a useful benchmark.
Galloyl Ester Synthesis: Ethyl Gallate
| Method | Substrates | Catalyst/Reagent | Solvent | Reaction Time | Yield | Citation |
| Acid-catalyzed Esterification | Gallic acid, Ethanol | Sulfuric acid | Ethanol | 8-10 hours | 98.0% | [3] |
| Carbodiimide Coupling | Gallic acid, Methanol | DCC, DMAP | Methanol | 30 min | 98% | [4] |
Note: A specific yield for the synthesis of ethyl gallate directly from this compound was not found in the searched literature. However, the acid chloride method is generally expected to produce high yields comparable to the carbodiimide method.
Gallamide Synthesis: N-Benzyl Gallamide (Illustrative)
While a direct synthesis of N-benzyl gallamide from galloyl chloride with a reported yield was not found, the synthesis of N-benzyl amides from corresponding acid chlorides is a standard, high-yielding reaction.
| Method | Substrates | Base/Reagent | Solvent | Reaction Time | Typical Yield | Citation (analogous reaction) |
| Acid Chloride Method | Benzoyl chloride, Benzylamine | Triethylamine | Dichloromethane | < 5 minutes | Good to Excellent | [5] |
| Carbodiimide Coupling | Benzoic acid, Benzylamine | EDC/HOBt | DMF | Not specified | Good | [6] |
This table illustrates a general comparison for a similar amide synthesis. Yields for specific gallamide syntheses may vary.
Experimental Protocols
Protocol 1: Synthesis of Galloyl Esters using this compound (Schotten-Baumann Conditions)
This protocol is a general procedure for the esterification of an alcohol with this compound.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the alcohol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a 10% aqueous solution of NaOH (2.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane to the stirring biphasic mixture.
-
Allow the reaction to stir vigorously at room temperature for 1-3 hours. The completion of the reaction can be monitored by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude galloyl ester.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Gallamides using Gallic Acid and EDC/HOBt
This protocol describes a general procedure for the coupling of gallic acid with an amine.
Materials:
-
Gallic acid
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer
Procedure:
-
Dissolve gallic acid (1.0 eq) and HOBt (1.2 eq) in DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired gallamide.
Visualization of Key Processes
Experimental Workflow: Synthesis and Purification of a Galloyl Derivative
Caption: A generalized experimental workflow for the synthesis, work-up, purification, and analysis of galloyl derivatives.
Signaling Pathway: Inhibition of Pro-inflammatory Pathways by Galloyl Derivatives
Gallic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7]
Caption: Galloyl derivatives can inhibit inflammatory responses by targeting key components of the MAPK and NF-κB signaling pathways.
References
- 1. peptide.com [peptide.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. CN104086416A - Synthesis method of ethyl gallate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Reactions with 3,4,5-Trihydroxybenzoyl Chloride and its Precursor, Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of derivatives of 3,4,5-trihydroxybenzoic acid (gallic acid), such as 3,4,5-trihydroxybenzoyl chloride, is crucial for the development of a wide range of pharmaceuticals and fine chemicals. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of these transformations. This guide provides an objective comparison of the efficacy of various catalysts used in the esterification of gallic acid, a common precursor reaction for many derivatives. The data presented is compiled from publicly available experimental findings to aid researchers in selecting the optimal catalytic system for their specific application.
Quantitative Comparison of Catalyst Efficacy in Gallic Acid Esterification
The following table summarizes the performance of different catalysts in the esterification of gallic acid with various alcohols. The data highlights the diversity of catalytic systems, from traditional homogeneous acid catalysts to more modern heterogeneous and enzymatic approaches.
| Catalyst | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| H₂SO₄ | n-Propanol | n-Propanol | Reflux | 8 | 56.5 | [1] |
| p-TsOH | n-Propanol | n-Propanol | 90 | 2 | 88 | [2] |
| p-TsOH + H₂NSO₃H | n-Propanol | n-Propanol | Reflux | 2 | 86.2 | [1] |
| HClO₄ | n-Propanol | n-Propanol | Reflux | 8 | 78.5 | [1] |
| HClO₄ + H₂NSO₃H | n-Propanol | n-Propanol | Reflux | 2 | 94.0 | [1] |
| Heterogeneous Catalysts | ||||||
| [Hnmp]HSO₄ (Ionic Liquid) | n-Propanol | n-Propanol | Reflux | 1.5 | 92.0 | [1] |
| Brominated Sulfonic Acid Resin | n-Propanol | n-Propanol | Reflux | 5 | 88.0 | [1] |
| Mordenite | n-Propanol | n-Propanol | Reflux | 8 | 85.0 | [1] |
| TMeQ[3]-PMA | n-Propanol | n-Propanol | Reflux | 10 | 90.0 | [1] |
| KHSO₄ | n-Propanol | n-Propanol | 120 (Microwave) | 0.33 | 90.0 | [1] |
| Enzymatic Catalysts | ||||||
| Celite-bound Lipase | Methanol | Water-free | 55 | 10 | 58.2 | [4] |
| Celite-bound Lipase | Ethanol | Water-free | 55 | 10 | 66.9 | [4] |
| Celite-bound Lipase | n-Propanol | Water-free | 55 | 10 | 72.1 | [4] |
| Celite-bound Lipase | n-Butanol | Water-free | 55 | 10 | 63.8 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table, providing a basis for reproducibility and further investigation.
1. Homogeneous Catalysis: Esterification of Gallic Acid with n-Propanol using p-Toluenesulfonic Acid (p-TsOH) [2]
-
Materials: Gallic acid, n-propanol, p-toluenesulfonic acid (p-TsOH).
-
Procedure:
-
A mixture of gallic acid and a 30-fold molar excess of n-propanol is prepared in a reaction vessel.
-
p-TsOH is added to the mixture at a catalyst loading of 1 mol%.
-
The reaction mixture is heated to 90 °C and stirred for 2 hours.
-
After the reaction is complete, the excess n-propanol is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to obtain pure propyl gallate.
-
2. Heterogeneous Catalysis: Microwave-Assisted Esterification of Gallic Acid with n-Propanol using Potassium Hydrogen Sulfate (KHSO₄) [1]
-
Materials: Gallic acid, n-propanol, potassium hydrogen sulfate (KHSO₄).
-
Procedure:
-
Gallic acid and n-propanol are mixed in a microwave-safe reaction vessel.
-
Potassium hydrogen sulfate (KHSO₄) is added as the catalyst.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated with microwaves at a controlled temperature of 120 °C for 20 minutes.
-
After cooling, the reaction mixture is filtered to remove the solid catalyst.
-
The excess n-propanol is removed from the filtrate by rotary evaporation.
-
The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield pure propyl gallate.
-
3. Enzymatic Catalysis: Esterification of Gallic Acid with n-Propanol using Celite-Bound Lipase [4]
-
Materials: Gallic acid, n-propanol, Celite-bound lipase from Bacillus licheniformis, molecular sieves.
-
Procedure:
-
Gallic acid and n-propanol are combined in a reaction vessel containing a water-free medium.
-
Celite-bound lipase is added to the mixture.
-
Molecular sieves are added to the reaction mixture to absorb the water produced during the esterification, thereby shifting the equilibrium towards the product.
-
The reaction mixture is incubated at 55 °C with shaking (150 rpm) for 10 hours.
-
Upon completion, the immobilized enzyme and molecular sieves are separated by filtration.
-
The solvent and any unreacted alcohol are removed from the filtrate under reduced pressure to yield the crude ester.
-
The product is purified using an appropriate method, such as column chromatography.
-
Visualizations of Reaction Pathways and Workflows
General Workflow for Catalytic Esterification
The following diagram illustrates a generalized workflow for the synthesis of galloyl esters from gallic acid using a catalyst.
Caption: Generalized workflow for the catalytic esterification of gallic acid.
Fischer-Speier Esterification Mechanism
This diagram outlines the key steps in the acid-catalyzed Fischer-Speier esterification of a carboxylic acid, such as gallic acid, with an alcohol.
Caption: Mechanism of the Fischer-Speier esterification reaction.
This guide provides a starting point for researchers working with this compound and related compounds. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including desired yield, reaction time, cost, and environmental considerations. The provided experimental protocols and diagrams offer a foundation for further exploration and optimization of catalytic systems in this important area of chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4,5-Trihydroxybenzoyl Chloride Analogs: Antioxidant and Anticancer Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3,4,5-Trihydroxybenzoyl chloride and its analogs, focusing on their performance in antioxidant and anticancer applications. The following sections detail experimental data, protocols, and the underlying signaling pathways.
Introduction
This compound, also known as galloyl chloride, is the acyl chloride derivative of gallic acid, a phenolic compound widely found in the plant kingdom. The core 3,4,5-trihydroxybenzoyl (galloyl) moiety is a key pharmacophore responsible for a spectrum of biological activities, including potent antioxidant and anticancer effects. This guide explores the structure-activity relationships of various analogs, primarily esters and amides derived from gallic acid, to elucidate how structural modifications influence their therapeutic potential. While direct comparative data on the reactivity of this compound and its immediate analogs is limited, a wealth of information exists on the biological performance of its derivatives.
Data Presentation
The following tables summarize the quantitative data on the antioxidant and anticancer activities of this compound derivatives.
Table 1: Comparative Antioxidant Activity of Galloyl Derivatives
| Compound | Derivative Type | DPPH Radical Scavenging EC50 (mM) | Reference |
| Gallic Acid | Parent Compound | 0.206 | [1] |
| Galloyl Phytol (GP) | Ester | 0.256 | [1] |
| Galloyl Phytanol (GPa) | Ester | 0.262 | [1] |
| Galloyl Eicosanol (GE) | Ester | 0.263 | [1] |
| Methyl Gallate | Ester | > Syringic Acid | [2] |
| Propyl Gallate | Ester | > Octyl Gallate | [2] |
| Octyl Gallate | Ester | > Dodecyl Gallate | [2] |
| Dodecyl Gallate | Ester | < Propyl Gallate | [2] |
| Syringic Acid | Methoxy Analog | < Gallic Acid | [2] |
| 3,4,5-Trimethoxybenzoic acid (TMBA) | Methoxy Analog | < Gallic Acid | [2] |
EC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity.
Table 2: Comparative Anticancer Activity of Galloyl Derivatives
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| Gallic Acid | Parent Compound | A2780S (Ovarian) | 103 | [3] |
| Gallic Acid | Parent Compound | A2780CP (Ovarian, Cisplatin-resistant) | 189 | [3] |
| Gallic Acid | Parent Compound | HeLa (Cervical) | ~57 (10.00 µg/mL) | [4] |
| Gallic Acid | Parent Compound | Jurkat (Leukemia) | 60.3 (24h), 50.9 (48h), 30.9 (72h) | [5] |
| Methyl Gallate | Ester | HeLa (Cervical) | ~65 (11.00 µg/mL) | [4] |
| N-tert-butyl gallamide | Amide | MCF-7 (Breast) | ~9.9 (2.1 µg/mL) | [6] |
| N-hexyl gallamide | Amide | MCF-7 (Breast) | ~13.9 (3.5 µg/mL) | [6] |
| Alkyl-gallate triphenylphosphonium (TPP+C10) | Cationic Ester | TA3 (Tumor) | 0.4 - 1.6 |
IC50: The concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher anticancer activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs, such as 3,4,5-trimethoxybenzoyl chloride, typically involves the reaction of the corresponding benzoic acid with a chlorinating agent.
General Protocol for the Synthesis of Substituted Benzoyl Chlorides:
-
Starting Material: Begin with the substituted benzoic acid (e.g., 3,4,5-trihydroxybenzoic acid or 3,4,5-trimethoxybenzoic acid).
-
Chlorination: Suspend the benzoic acid derivative in a dry, inert solvent such as toluene.
-
Reagents: Add a chlorinating agent, commonly thionyl chloride (SOCl₂) or oxalyl chloride, to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The crude benzoyl chloride can be purified by distillation or crystallization.
Note: The hydroxyl groups of 3,4,5-trihydroxybenzoic acid are often protected (e.g., as benzyl ethers) before the chlorination step to prevent side reactions. The protecting groups are then removed in a subsequent step.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidant compounds.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: Dissolve the test compounds (this compound analogs) in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test sample solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution in the presence of the antioxidant is indicative of its radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specific period (e.g., 24, 48, or 72 hours). A control group with untreated cells is also included.
-
MTT Addition: After the incubation period, add a solution of MTT in serum-free medium or PBS to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound analogs are mediated through their interaction with various cellular signaling pathways. The antioxidant activity is primarily due to the ability of the phenolic hydroxyl groups to donate a hydrogen atom and scavenge free radicals. The anticancer effects are more complex and involve the modulation of multiple signaling cascades that regulate cell proliferation, apoptosis, and survival.
Caption: Key signaling pathways modulated by galloyl derivatives.
Experimental Workflow
The general workflow for the comparative analysis of this compound analogs involves several key stages, from synthesis to biological evaluation.
Caption: General workflow for analog synthesis and evaluation.
Conclusion
This comparative guide highlights the significant antioxidant and anticancer potential of derivatives of this compound. The presented data indicates that modifications to the carboxylic acid group, such as esterification and amidation, can profoundly impact biological activity. Structure-activity relationship studies suggest that factors like the length and branching of alkyl chains in esters and amides play a crucial role in modulating anticancer efficacy. The underlying mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, leading to reduced cell proliferation and induction of apoptosis. Further research focusing on the synthesis and evaluation of a broader range of analogs, including those with substitutions on the aromatic ring, will be instrumental in developing novel and more potent therapeutic agents based on the galloyl scaffold.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchhub.com [researchhub.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to the Stability of Galloyl Esters
For Researchers, Scientists, and Drug Development Professionals
Galloyl esters, a class of compounds known for their antioxidant properties, are widely utilized in the pharmaceutical, food, and cosmetic industries. Their efficacy and shelf-life are intrinsically linked to their chemical stability. This guide provides a comparative analysis of the stability of different galloyl esters, focusing on thermal and hydrolytic degradation, supported by experimental data.
Comparative Stability Analysis
The stability of galloyl esters is significantly influenced by the length of their alkyl chain. This structural variation affects their thermal resilience and susceptibility to hydrolysis, as well as their antioxidant capacity.
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial in determining the thermal stability of galloyl esters. TGA measures weight loss as a function of temperature, indicating decomposition points, while DSC identifies temperatures of thermal events like melting and oxidation.
A comparative study on the thermal decomposition of ethyl, propyl, octyl, and lauryl gallate reveals a clear trend. As the alkyl chain length increases, the decomposition profile changes. Shorter-chain esters like ethyl and propyl gallate exhibit a multi-step decomposition process, whereas the longer-chain lauryl gallate decomposes in a single step. Despite these differences, all tested gallates demonstrate high thermal stability, with decomposition temperatures (T20, the temperature at which 20% weight loss occurs) ranging from 273 to 318 °C, making them suitable for processes involving elevated temperatures.[1]
The initial and final oxidation temperatures, determined by DSC, also show a significant increase with the addition of galloyl esters to biodegradable polyesters, indicating their effectiveness as thermal stabilizers.[1]
Table 1: Thermal Decomposition Temperatures of Galloyl Esters [1]
| Galloyl Ester | T20 (°C) | T50 (°C) | T90 (°C) |
| Ethyl Gallate | 273 | 314 | 358 |
| Propyl Gallate | 278 | 315 | 360 |
| Octyl Gallate | 318 | 360 | 410 |
| Lauryl Gallate | 310 | 375 | 425 |
Hydrolytic Stability
In biological systems, the hydrolysis of galloyl esters is also a key factor. Shorter-chain gallates, such as propyl gallate, are more readily absorbed and hydrolyzed to gallic acid compared to their longer-chain counterparts like octyl and dodecyl gallate.[1] This difference in hydrolysis and absorption can influence their biological activity and potential for sustained release of gallic acid.[2][3]
Antioxidant Activity as an Indicator of Stability
The primary function of galloyl esters is often linked to their antioxidant activity, which is a measure of their ability to scavenge free radicals. The stability of the galloyl ester is crucial for maintaining this activity over time. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to quantify antioxidant activity, with the results often expressed as the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
Studies have shown that gallic acid and its esters are potent antioxidants. For instance, the IC50 value of methyl gallate has been reported to be comparable to that of gallic acid, indicating that esterification at the carboxylic acid group does not significantly diminish its radical scavenging ability in certain systems. While a comprehensive comparative study of IC50 values across a wide range of galloyl esters is not available in a single source, the existing data underscores their significant antioxidant potential.
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal decomposition and oxidation temperatures of galloyl esters.
Methodology:
-
A small, precisely weighed sample of the galloyl ester is placed in a TGA or DSC crucible.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
-
For TGA, the weight of the sample is continuously monitored as a function of temperature. The temperatures at which significant weight loss occurs are recorded as decomposition temperatures (e.g., T20, T50, T90).
-
For DSC, the heat flow to the sample is compared to that of a reference. Endothermic and exothermic peaks are recorded, indicating thermal events such as melting and oxidation. The onset temperature of the exothermic oxidation peak is a key indicator of thermal stability.
DPPH Radical Scavenging Assay
Objective: To determine the antioxidant activity (IC50 value) of galloyl esters.
Methodology:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Serial dilutions of the galloyl ester samples are prepared.
-
A fixed volume of the DPPH solution is added to each dilution of the sample.
-
The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging is calculated for each concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the galloyl ester.
Visualizations
Caption: Workflow for assessing the stability of galloyl esters.
References
A Comparative Guide to the Binding Affinity of 3,4,5-Trihydroxybenzoyl Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and inhibitory activity of various 3,4,5-trihydroxybenzoyl derivatives against several protein targets. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in drug discovery and development.
Quantitative Analysis of Binding Affinity and Inhibitory Activity
The following tables summarize the experimentally determined binding affinities and inhibitory concentrations of different 3,4,5-trihydroxybenzoyl derivatives against their respective protein targets.
Table 1: Urease Inhibition by 3,4,5-Trihydroxybenzohydrazone Derivatives
| Compound | Derivative Substitution | IC50 (µM) | Inhibition Type | Ki (µM) |
| 6 | Furan | 22.4 ± 0.8 | Competitive | 19.1 |
| 10 | Pyridine | 19.7 ± 0.6 | Mixed | 18.4 |
| 14 | Thiophene | 21.3 ± 0.5 | Mixed | 20.2 |
| 16 | Indole | 18.2 ± 0.4 | Competitive | 10.53 |
| 18 | Benzofuran | 20.6 ± 0.7 | Mixed | 21.7 |
| Thiourea (Standard) | - | 21.6 ± 0.12 | - | - |
Data sourced from a study on urease inhibitors. The derivatives are hydrazones of 3,4,5-trihydroxybenzohydrazide.
Table 2: Thrombin Inhibition by Gallic Acid
| Compound | Target Protein | IC50 | Comparator | Comparator IC50 |
| Gallic Acid | Thrombin | 9.07 µM | Argatroban | 14.07 nM |
Gallic acid (3,4,5-trihydroxybenzoic acid) is the parent compound of the chloride derivative. Data indicates direct inhibition of thrombin.
Table 3: Cytotoxicity of N-Alkyl Gallamide Derivatives against MCF-7 Breast Cancer Cells
| Compound | Derivative (N-Alkyl Group) | IC50 (µg/mL) |
| Gallic Acid | - | > 100 |
| 2 | Methyl | 11.5 |
| 3 | Ethyl | 10.2 |
| 4 | Butyl | 7.8 |
| 5 | sec-Butyl | 5.3 |
| 6 | tert-Butyl | 2.1 |
| 7 | Hexyl | 3.5 |
| Doxorubicin (Standard) | - | 4.8 |
These gallamide derivatives exhibit strong cytotoxic activity against the MCF-7 breast cancer cell line.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Urease Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of the urease enzyme.
-
Preparation of Solutions:
-
Enzyme solution: Jack bean urease is dissolved in a suitable buffer.
-
Substrate solution: Urea (100 mM) is prepared in the same buffer.
-
Test compound solutions: The 3,4,5-trihydroxybenzohydrazone derivatives are dissolved in DMSO to a stock concentration and then diluted to the final test concentrations (e.g., 0.5 mM).
-
-
Assay Procedure:
-
In a 96-well plate, 25 µL of the enzyme solution is mixed with 5 µL of the test compound solution.
-
The mixture is incubated at 30°C for 15 minutes.
-
55 µL of the urea-containing buffer is added to initiate the reaction.
-
Urease activity is determined by measuring the rate of ammonia production, often using a colorimetric method.
-
-
Kinetic Studies:
-
To determine the mode of inhibition, the assay is performed with varying concentrations of urea (e.g., 2 to 24 mM) in the presence and absence of different concentrations of the inhibitor.
-
The data is analyzed using Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or mixed-type.
-
The dissociation constant (Ki) is calculated from these plots.
-
Thrombin Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of thrombin.
-
Assay Principle: A fluorogenic thrombin substrate is used. When cleaved by active thrombin, a fluorescent molecule is released.
-
Procedure:
-
The assay is performed using a commercial kit (e.g., SensoLyte 520 Thrombin Activity Assay Kit).
-
Gallic acid is screened for its ability to inhibit thrombin activity.
-
A dose-response curve is generated by testing a range of gallic acid concentrations to determine the IC50 value.
-
Argatroban is used as a positive control for comparison.
-
Platelet Aggregation Assay
This assay evaluates the effect of a compound on thrombin-induced platelet aggregation.
-
Platelet Preparation: Washed platelets are prepared from fresh blood samples.
-
Procedure:
-
Platelet aggregation is induced by adding thrombin (e.g., 1 U/mL).
-
The effect of different concentrations of gallic acid (e.g., 25.00 µmol/L and 50.00 µmol/L) on thrombin-induced aggregation is measured using an aggregometer.
-
The percentage of aggregation is compared to a control group with thrombin alone.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: MCF-7 breast cancer cells are seeded into a 96-well plate at a density of 1x10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cell medium is replaced with fresh medium containing various concentrations of the N-alkyl gallamide derivatives (e.g., 1.5 to 200 µg/mL). The cells are then incubated for another 24 hours.
-
MTT Addition: The medium is removed, and 100 µL of MTT solution (5 mg/mL) is added to each well, followed by a 2- to 4-hour incubation period.
-
Formazan Solubilization: The MTT solution is discarded, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 630 nm using an ELISA plate reader.
-
IC50 Determination: The percentage of cell inhibition is plotted against the compound concentration, and the IC50 value is calculated using a probit analysis.[1]
Surface Plasmon Resonance (SPR) for Binding Affinity (General Protocol)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is selected and activated. The target protein is immobilized onto the sensor surface.
-
Analyte Preparation: The 3,4,5-trihydroxybenzoyl derivative (analyte) is prepared in a series of concentrations in a suitable running buffer.
-
Binding Measurement: The analyte solutions are injected over the sensor surface containing the immobilized protein. The binding is monitored as a change in the refractive index, measured in resonance units (RU).
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), which represents the binding affinity, is calculated as kd/ka.
Signaling Pathway Interactions
Experimental evidence suggests that gallic acid and its derivatives can modulate key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial in regulating cell proliferation, survival, and apoptosis, and their dysregulation is often implicated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade in regulating cell growth and survival. Gallic acid has been shown to inhibit this pathway, which can contribute to its anti-cancer effects.
Caption: Inhibition of the PI3K/Akt signaling pathway by gallic acid derivatives.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Gallic acid has been observed to modulate this pathway, contributing to its biological activities.
Caption: Modulation of the MAPK/ERK signaling pathway by gallic acid derivatives.
Experimental Workflow for Inhibitor Screening and Validation
The following diagram illustrates a general workflow for the screening and validation of 3,4,5-trihydroxybenzoyl derivatives as potential protein inhibitors.
Caption: General workflow for screening and validating protein inhibitors.
References
Cross-Validation of Experimental Results with Computational Models for 3,4,5-Trihydroxybenzoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of available experimental data and computational models for 3,4,5-Trihydroxybenzoyl chloride, also known as galloyl chloride. Due to the limited direct experimental research on the chloride form, this guide leverages the extensive data available for its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid), as a baseline for comparison and cross-validation with computational predictions. The guide aims to offer a framework for understanding the potential properties and reactivity of this compound, a crucial intermediate in the synthesis of various bioactive molecules.
Physicochemical and Predicted Properties
A summary of the known physical and chemical properties of this compound is presented below, primarily sourced from chemical supplier databases. For comparison, key experimental and computationally derived parameters for gallic acid are also included.
| Property | This compound (Experimental/Predicted) | Gallic Acid (Experimental) | Gallic Acid (Computational - DFT) |
| Molecular Formula | C₇H₅ClO₄[1] | C₇H₆O₅ | C₇H₆O₅ |
| Molecular Weight | 188.57 g/mol [2] | 170.12 g/mol | - |
| CAS Number | 35388-10-4[3][4] | 149-91-7 | - |
| Appearance | - | White or yellowish crystalline powder | - |
| Melting Point | - | 251 °C (decomposes) | - |
| pKa | - | ~4.0 (carboxylic acid) | - |
| HOMO Energy | Predicted to be higher than gallic acid | - | -1.2327 eV[5] |
| LUMO Energy | Predicted to be lower than gallic acid | - | 0.2414 eV[5] |
| HOMO-LUMO Gap | Predicted to be smaller than gallic acid | - | 1.47 eV[5] |
| Antioxidant Activity | Predicted to be reactive, potential for pro-oxidant activity | Strong antioxidant[6] | Low bond dissociation enthalpy (BDE) of phenolic hydroxyl groups suggests high radical scavenging activity[7][8] |
Experimental Protocols: Antioxidant Activity Assessment (DPPH Assay)
The following is a detailed methodology for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method to evaluate the antioxidant potential of phenolic compounds like gallic acid. This protocol could be adapted to assess the activity of this compound, with special considerations for its hydrolytic instability.
Objective: To determine the free radical scavenging activity of a test compound.
Materials:
-
Test compound (Gallic acid or this compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of test compound solutions: Prepare a stock solution of the test compound in methanol at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound solution.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the test compound solution (to account for any color of the compound).
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Considerations for this compound:
-
Due to the high reactivity of the acyl chloride group with nucleophiles, including water and alcohol, the experiment must be conducted in an anhydrous solvent.
-
The stability of this compound in the chosen solvent should be confirmed prior to the assay.
-
The reaction of the acyl chloride with the solvent or impurities could lead to the formation of gallic acid or its ester, which would interfere with the results.
Computational Models and Cross-Validation
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules like this compound, especially when experimental data is scarce.[9] Density Functional Theory (DFT) is a widely used method for studying phenolic compounds.[8][10]
Cross-Validation with Gallic Acid: Computational studies on gallic acid have successfully predicted its antioxidant properties.[7][11] These models show that the antioxidant activity of gallic acid stems from the low bond dissociation energy of its phenolic hydroxyl groups, allowing it to readily donate a hydrogen atom to scavenge free radicals.[7] The calculated HOMO and LUMO energies for gallic acid provide insights into its electron-donating ability and chemical reactivity.[5]
Predictions for this compound: By substituting the carboxylic acid group of gallic acid with a more electron-withdrawing acyl chloride group, we can computationally predict changes in the electronic structure and reactivity. It is anticipated that the acyl chloride will have a lower LUMO energy, making it a better electron acceptor and more susceptible to nucleophilic attack. This increased reactivity is a key feature of acyl chlorides in organic synthesis. However, this may also lead to a higher potential for pro-oxidant activity under certain biological conditions.
The general workflow for cross-validating experimental and computational data is depicted below.
Signaling Pathways
Gallic acid and its derivatives are known to modulate various signaling pathways involved in inflammation, apoptosis, and cellular proliferation. While direct evidence for this compound is lacking, it is plausible that its derivatives, formed after reaction with biological nucleophiles, could interact with similar pathways. One such pathway is the NF-κB signaling pathway, which is a key regulator of inflammation.
In this pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκB, an inhibitor of NF-κB. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκB, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Gallic acid and its derivatives have been shown to inhibit this pathway, potentially by targeting the IKK complex.
Conclusion
While direct experimental data for this compound is limited, a comparative approach using the extensive knowledge of its parent compound, gallic acid, provides a valuable framework for researchers. Computational models, validated against experimental data for gallic acid, can offer significant predictive power for the reactivity and potential biological activity of the acyl chloride derivative. Future experimental work should focus on carefully controlled studies of this compound to validate these computational predictions and further elucidate its unique chemical and biological properties. This integrated approach of experimental and computational investigation will be crucial for harnessing the potential of this compound in drug development and other scientific applications.
References
- 1. This compound | C7H5ClO4 | CID 3015771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | 35388-10-4 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical study on the radical scavenging activity of gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,4,5-Trihydroxybenzoyl Chloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 3,4,5-Trihydroxybenzoyl chloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles for acid chlorides.
Core Safety and Hazard Information
This compound is a reactive acid chloride. The primary hazard associated with this compound is its violent reaction with water and other nucleophilic substances. This reaction is highly exothermic and produces corrosive byproducts: gallic acid and hydrochloric acid (HCl). Therefore, uncontrolled contact with moisture must be strictly avoided.
| Substance | Key Hazards |
| This compound | Reacts violently with water, causes severe skin burns and eye damage, may cause respiratory irritation.[1] |
| Hydrochloric Acid (HCl) | Corrosive, causes severe skin burns and eye damage, respiratory irritant.[2] |
| Gallic Acid | Skin irritant, eye irritant. |
| Sodium Bicarbonate / Sodium Hydroxide | Corrosive (in concentrated form), handle with care during neutralization. |
Experimental Protocol for Safe Disposal
This protocol details the controlled hydrolysis of this compound followed by neutralization of the resulting acidic solution. This procedure should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste
-
Ice bath
-
Large beaker (at least 10 times the volume of the acid chloride)
-
Stir bar and stir plate
-
Dropping funnel or pipette
-
Dilute sodium bicarbonate solution (5-10%) or dilute sodium hydroxide solution (e.g., 1 M)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container
Procedure:
-
Preparation:
-
Place a large beaker containing a stir bar on a stir plate within a chemical fume hood.
-
Add a significant amount of ice-cold water or a mixture of ice and water to the beaker. The volume of water should be at least 10-20 times the volume of the acid chloride to be quenched.
-
Begin gentle stirring of the ice-water mixture.
-
-
Controlled Hydrolysis (Quenching):
-
Slowly and carefully add the this compound to the stirring ice-water mixture drop by drop using a pipette or a dropping funnel. Caution: This reaction is exothermic; the slow addition and the ice bath are crucial for controlling the reaction rate and temperature.[3]
-
Observe the reaction. Vigorous bubbling or fuming may occur as hydrogen chloride gas is evolved. Maintain a slow addition rate to prevent splashing and excessive heat generation.
-
Once the addition is complete, allow the mixture to stir until all of the acid chloride has reacted and the solution has returned to room temperature. The resulting solution will be acidic due to the formation of gallic acid and hydrochloric acid.
-
-
Neutralization:
-
While continuing to stir the acidic solution, slowly add a dilute basic solution, such as 5-10% sodium bicarbonate or 1M sodium hydroxide. Caution: The neutralization reaction is also exothermic. Add the base slowly to control the temperature and prevent foaming, especially when using sodium bicarbonate due to the evolution of carbon dioxide gas.[2][4]
-
Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the basic solution until the pH of the mixture is between 6.0 and 8.0.[5] The reaction is complete when the fizzing has ceased (if using bicarbonate) and the pH is neutral.[2]
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution of salts can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[2]
-
Always consult and adhere to your institution's and local jurisdiction's specific waste disposal guidelines, as regulations may vary.[2][6] Some regulations may require the neutralized solution to be collected in a designated aqueous waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to this structured disposal protocol, laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. laballey.com [laballey.com]
- 3. download.basf.com [download.basf.com]
- 4. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. chemicalsafety.com [chemicalsafety.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
